Cholesteryl tridecanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H70O2 |
|---|---|
Peso molecular |
583.0 g/mol |
Nombre IUPAC |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate |
InChI |
InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3 |
Clave InChI |
VSBOMBMZJDIDEH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Cholesteryl Tridecanoate: A Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl tridecanoate (B1259635), an ester of cholesterol and the saturated fatty acid tridecanoic acid, is a lipophilic molecule with significant potential in the development of advanced drug delivery systems. Its unique physicochemical properties make it a valuable component in the formulation of nanoparticles, liposomes, and other carriers designed to enhance the bioavailability and targeted delivery of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the primary synthesis pathways for cholesteryl tridecanoate, detailed experimental protocols, and relevant quantitative data to support researchers in its production and application.
Chemical and Physical Properties
This compound is a solid, nonpolar compound. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H70O2 | [1][4] |
| Molecular Weight | 582.98 g/mol | [4] |
| CAS Number | 25605-87-2 | [4] |
| Appearance | Solid | [4] |
| Purity | >99% (Commercially available) | [4] |
| Storage Temperature | -20°C | [1] |
Synthesis Pathways
The synthesis of this compound is primarily achieved through the esterification of cholesterol with tridecanoic acid or one of its activated derivatives. This can be accomplished via chemical or enzymatic methods. Biologically, cholesterol esters are synthesized in the body by enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin:cholesterol acyltransferase (LCAT), which play crucial roles in cholesterol transport and storage.[5][6]
Chemical Synthesis
Chemical synthesis offers a direct and scalable method for producing this compound. The core of this process is a nucleophilic acyl substitution reaction where the hydroxyl group of cholesterol attacks the carbonyl carbon of tridecanoic acid or its more reactive derivative.
A general chemical synthesis pathway is illustrated in the diagram below.
Caption: Chemical synthesis pathway for this compound.
Two common approaches for the chemical synthesis of cholesteryl esters are:
-
Direct Esterification with Tridecanoic Acid: This method involves the reaction of cholesterol with tridecanoic acid in the presence of a catalyst and typically requires elevated temperatures to drive the reaction to completion by removing the water byproduct. A study has shown that a triphenylphosphine-sulfur trioxide adduct can efficiently catalyze the esterification of cholesterol with long-chain saturated fatty acids in toluene at 110°C, resulting in good to excellent yields.[7]
-
Acylation with Tridecanoyl Chloride: A more reactive approach involves the use of tridecanoyl chloride, the acyl chloride derivative of tridecanoic acid.[8] This reaction is a vigorous nucleophilic acyl substitution that can proceed at lower temperatures. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrogen chloride (HCl) gas byproduct, which drives the reaction to completion.[8]
Experimental Protocols
The following are detailed experimental protocols for the chemical synthesis of this compound based on established methods for fatty acid ester synthesis.
Protocol 1: Synthesis using Tridecanoyl Chloride
This protocol is adapted from general methods for the synthesis of fatty acid esters using acyl chlorides.[8]
Materials:
-
Cholesterol (1.0 eq)
-
Tridecanoyl chloride (1.1 eq)
-
Anhydrous pyridine (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.[8]
-
Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.[8]
-
Addition of Acyl Chloride: Dissolve tridecanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the tridecanoyl chloride solution dropwise to the stirred cholesterol solution over 15-30 minutes.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Quenching and Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and brine.[8]
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄.[8]
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.[8]
-
Purification: Purify the crude product using silica gel column chromatography. Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Collect and combine the fractions containing the pure product, as identified by TLC.[8]
-
Final Product: Remove the solvent from the purified fractions by rotary evaporation to yield pure this compound.
Table 2: Molar Equivalents for Synthesis using Tridecanoyl Chloride
| Reactant/Reagent | Molar Equivalent |
| Cholesterol | 1.0 |
| Tridecanoyl Chloride | 1.1 |
| Anhydrous Pyridine | 1.2 |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development
Cholesteryl esters, including this compound, are valuable in drug delivery due to their biocompatibility and ability to modulate the properties of lipid-based nanoparticles.[1][3] Their incorporation into drug delivery systems can enhance stability, control drug release profiles, and improve cellular uptake.[3] The lipophilic nature of this compound makes it particularly suitable for encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.[8] Furthermore, cholesterol-containing drug carriers have been shown to have increased cellular uptake, potentially through interactions with lipid rafts and LDL receptors.[9]
Conclusion
The synthesis of this compound can be readily achieved through standard organic chemistry techniques, particularly via the acylation of cholesterol with tridecanoyl chloride. This method provides a reliable and scalable route to obtaining high-purity material for research and development in the field of drug delivery. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to produce and utilize this compound in their work.
References
- 1. This compound, 25605-87-2 | BroadPharm [broadpharm.com]
- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. Cholesterol Esterification [sigmaaldrich.com]
- 7. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide on the Crystal Structure Analysis of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters are critical components in various biological processes and are of significant interest in drug delivery and materials science. Understanding their solid-state properties, particularly their crystal structure, is paramount for controlling their behavior in various applications. This technical guide provides a comprehensive analysis of the crystal structure of cholesteryl tridecanoate (B1259635), a saturated cholesteryl ester. While a complete three-dimensional single-crystal structure is not currently available in the public domain, this guide synthesizes available data from X-ray diffraction studies of thin films and draws parallels with homologous cholesteryl esters to provide a detailed understanding of its structural properties. This document outlines the known structural parameters, discusses its polymorphic behavior, and provides detailed experimental protocols for its analysis.
Introduction
Cholesteryl tridecanoate is the ester formed from cholesterol and tridecanoic acid (a saturated fatty acid with 13 carbons). Like other cholesteryl esters, its molecular structure, consisting of a rigid steroid nucleus and a flexible aliphatic chain, gives rise to complex phase behavior, including the formation of liquid crystalline phases and various crystalline polymorphs. The physical state of cholesteryl esters can significantly influence their biological function and their performance in formulations. Therefore, a thorough understanding of their crystal structure is essential.
Molecular and Crystal Structure
While a definitive three-dimensional crystal structure of bulk this compound has not been reported, valuable insights have been gained from grazing incidence X-ray diffraction studies of its behavior at air-water interfaces.
Known Crystallographic Data
Studies have shown that this compound self-assembles into crystalline single bilayer films at the air-water interface. In this arrangement, the molecules form a unit cell with the following parameters:
| Parameter | Value |
| a | 10 Å |
| b | 7.5 Å |
| Crystal System | Monoclinic (for the bilayer) |
Table 1: Unit cell parameters for a crystalline single bilayer film of this compound at an air-water interface.
In this structure, the aliphatic chains of the tridecanoate are interdigitated, and the cholesteryl moieties adopt a packing arrangement similar to that found in the monoclinic polymorph of cholesterol.
Probable Bulk Crystal Packing
Based on the analysis of other saturated cholesteryl esters, the bulk crystal structure of this compound is likely to adopt one of the common packing motifs observed in this class of compounds:
-
Monolayer Type I: Characterized by a monoclinic P2₁ space group with two crystallographically independent molecules in the asymmetric unit. The molecules are arranged in layers.
-
Monolayer Type II: Also monoclinic with a P2₁ space group, but with only one molecule in the asymmetric unit.
-
Bilayer: This structure, observed in esters like cholesteryl myristate, involves a bilayer arrangement of the molecules.
Given the odd number of carbon atoms in the fatty acid chain, this compound may exhibit packing characteristics that differ subtly from its even-chained counterparts due to the "odd-even" effect observed in the thermal properties of homologous series of lipids.
Intermolecular Interactions
The crystal packing of this compound is stabilized by a network of non-covalent interactions, primarily:
-
Van der Waals forces: Between the aliphatic chains and between the steroid rings.
-
Dipole-dipole interactions: Arising from the ester carbonyl group.
-
CH-π interactions: Between the hydrogen atoms of the aliphatic chains and the fused ring system of the cholesterol moiety.
These interactions dictate the dense packing of the molecules in the crystalline state and influence the thermal stability of the crystal lattice.
Thermal Properties and Phase Transitions
The thermal behavior of cholesteryl esters is complex, often exhibiting multiple phase transitions. This compound is known to display an odd-even effect in its crystal-to-mesophase transition temperatures when compared to other saturated cholesteryl esters.[1][2]
| Thermal Property | Value |
| Melting Point (Crystal to Mesophase) | 77.5 °C |
| Mesophase to Isotropic Liquid Transition | 83.5 °C |
Table 2: Transition temperatures for this compound.[3]
The complex thermal behavior, including the potential for multiple endothermic and exothermic transitions upon heating, suggests the presence of polymorphism and metastable crystalline forms.[1]
Experimental Protocols
Single Crystal Growth of Cholesteryl Esters
Obtaining single crystals suitable for X-ray diffraction is a critical step. A general protocol for the crystallization of cholesteryl esters from solution is as follows:
-
Solvent Selection: this compound is soluble in nonpolar organic solvents. A suitable solvent system can be a mixture, such as acetone/chloroform or ethanol/hexane.
-
Supersaturation: Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., 40-50 °C).
-
Slow Cooling/Evaporation:
-
Slow Cooling: Gradually cool the saturated solution to room temperature, and then further to a lower temperature (e.g., 4 °C) over several days. The slow decrease in temperature reduces the solubility and promotes the growth of well-ordered crystals.
-
Slow Evaporation: Loosely cover the saturated solution and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of inert gas or in a vacuum desiccator.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying crystalline phases and determining lattice parameters.
-
Sample Preparation: Finely grind a small amount of the crystalline this compound sample to a homogeneous powder using a mortar and pestle.
-
Sample Mounting: Mount the powdered sample on a low-background sample holder.
-
Data Collection:
-
Use a diffractometer with a monochromatic X-ray source (typically Cu Kα radiation).
-
Scan a range of 2θ angles (e.g., 2° to 40°) with a step size and dwell time optimized for good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the peak positions (2θ values) and their relative intensities.
-
Use indexing software to determine the unit cell parameters and crystal system.
-
Compare the obtained diffraction pattern with known patterns of other cholesteryl esters to infer the probable packing arrangement.
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the material, such as melting point and enthalpy of phase transitions.
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the this compound sample into an aluminum DSC pan.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the first expected transition.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the final transition into the isotropic liquid phase.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating scan is often performed to observe the behavior of the melt-crystallized sample.
-
-
Data Analysis:
-
The temperatures of phase transitions are determined from the onset or peak of the endothermic or exothermic events in the DSC thermogram.
-
The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.
-
Visualizations
Caption: Molecular components of this compound.
Caption: Workflow for this compound crystal structure analysis.
Conclusion
The crystal structure analysis of this compound reveals a molecule with complex solid-state behavior, characteristic of the broader family of cholesteryl esters. While a complete 3D crystal structure from single-crystal X-ray diffraction is not yet publicly available, data from thin-film analysis provides valuable insights into its molecular packing, indicating a bilayer arrangement with interdigitated alkyl chains. The thermal properties are influenced by the odd-numbered carbon chain, highlighting the importance of subtle molecular changes on macroscopic properties. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the crystallography and thermal behavior of this compound and related compounds. Future work should focus on obtaining high-quality single crystals to definitively determine its three-dimensional structure and fully elucidate its polymorphic landscape. This knowledge will be instrumental in advancing the application of cholesteryl esters in both biological and materials science contexts.
References
A Technical Guide to the Solubility of Cholesteryl Tridecanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cholesteryl tridecanoate (B1259635) in organic solvents. Recognizing the scarcity of specific quantitative data for cholesteryl tridecanoate, this document presents solubility data for structurally similar long-chain cholesteryl esters to serve as a valuable reference. Furthermore, it details established experimental protocols for solubility determination and outlines a logical workflow for the application of this data in research and development.
Introduction to this compound
This compound (C40H70O2, CAS: 25605-87-2) is a cholesteryl ester, a class of lipids crucial in various biological and pharmaceutical contexts.[1] These esters are known to influence membrane fluidity and are key components in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles.[2] Understanding the solubility of this compound in different organic solvents is paramount for its effective handling, purification, and formulation in various research and pharmaceutical applications.
Solubility of Long-Chain Cholesteryl Esters in Organic Solvents
The following table summarizes the available quantitative and qualitative solubility data for cholesteryl esters with fatty acid chains of similar length to tridecanoic acid (C13).
| Cholesteryl Ester | Solvent | Solubility | Remarks |
| Cholesteryl Myristate (C14) | Ethanol | 3.33 mg/mL | Requires sonication.[3] |
| Chloroform | Slightly Soluble | -[4] | |
| Hexanes | Slightly Soluble | -[4] | |
| Cholesteryl Palmitate (C16) | Chloroform | 10 mg/mL | -[5] |
| Ethanol | < 1 mg/mL (insoluble) | -[6] | |
| THF | ≥ 100 mg/mL | Saturation unknown.[6] | |
| DMSO | < 1 mg/mL (insoluble or slightly soluble) | -[6] | |
| Cholesteryl Oleate (B1233923) (C18:1) | Chloroform | 100 mg/mL | Clear, colorless solution.[][8] |
| Toluene | 5% (w/v) | Clear, colorless to slightly yellow solution.[] | |
| Acetone | 50 mg/mL | Requires sonication.[9] | |
| Ethanol | 12.5 mg/mL | Requires sonication, warming, and heating to 50°C.[9] | |
| Water | Insoluble | -[] | |
| Cholesteryl Linoleate (C18:2) | Chloroform | ~10 mg/mL | -[10] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
Gravimetric Method
This is a common and straightforward method for determining the solubility of a solid in a liquid.
Principle: An excess amount of the solute (this compound) is mixed with a known amount of the solvent and allowed to reach equilibrium. The undissolved solute is then separated, and the amount of dissolved solute in the supernatant is determined by evaporating the solvent and weighing the residue.
Apparatus and Materials:
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Vials with airtight caps
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, centrifuge the vial to separate the undissolved solid.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
-
Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass of solvent.
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and accurate, particularly for determining the solubility of compounds that are sparingly soluble.
Principle: A saturated solution of this compound is prepared, and after filtration, the concentration of the dissolved solute is determined by HPLC with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
Apparatus and Materials:
-
HPLC system with a suitable detector
-
Analytical column (e.g., C18)
-
This compound (high purity)
-
Organic solvents (HPLC grade)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Thermostatically controlled shaker
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Prepare a saturated solution by adding an excess of this compound to the chosen organic solvent in a vial.
-
Equilibrate the solution at a constant temperature with agitation for an extended period.
-
Filter the saturated solution through a syringe filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine the peak area.
-
Using the calibration curve, calculate the concentration of this compound in the diluted sample and then back-calculate the concentration in the original saturated solution to determine the solubility.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for determining and applying the solubility data of a cholesteryl ester in a research and development setting.
Caption: Workflow for Solubility Determination and Application.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and drug development. While direct quantitative data remains limited, the information available for analogous long-chain cholesteryl esters provides a reliable framework for solvent selection. The experimental protocols detailed in this guide offer robust methods for obtaining precise solubility data. By following a structured experimental workflow, researchers can effectively characterize the solubility of this compound and leverage this information for the successful formulation and application of this important lipid.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 25605-87-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. Cholesteryl oleate CAS#: 303-43-5 [m.chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Odd-Even Effect in Cholesteryl Ester Phase Transitions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl esters (CEs), crucial lipids in cellular storage and transport, exhibit complex thermotropic phase behavior. A notable characteristic of homologous series of saturated CEs is the "odd-even effect," where physical properties such as transition temperatures and enthalpies oscillate depending on whether the fatty acyl chain contains an odd or even number of carbon atoms. This guide provides an in-depth analysis of this phenomenon, presenting quantitative data, detailed experimental protocols for its investigation, and a molecular-level explanation of its origins. Understanding this effect is critical for fields ranging from atherosclerosis research to the development of liquid crystal-based technologies and drug delivery systems.
Introduction to the Odd-Even Effect
In homologous series of long-chain molecules, the odd-even effect, or alternation, describes the non-linear variation of physical properties with the addition of each methylene (B1212753) group to the alkyl chain. For cholesteryl esters, this effect is prominently observed in the phase transitions from the crystalline solid state to liquid crystalline mesophases (smectic and cholesteric) and finally to the isotropic liquid state.[1]
Esters with an even number of carbons in their fatty acyl chain tend to have higher melting points and transition enthalpies compared to their odd-numbered neighbors.[1] This behavior is a direct consequence of differences in molecular packing and intermolecular forces, which are subtly altered by the orientation of the terminal methyl group of the acyl chain.
Quantitative Analysis of Phase Transitions
The phase transitions of cholesteryl esters are characterized by specific temperatures and enthalpy changes (ΔH). The primary transitions are:
-
Crystal (Cr) to Mesophase (Smectic or Cholesteric) : The melting point.
-
Smectic (Sm) to Cholesteric (Ch) : An intermediate liquid crystal transition.
-
Cholesteric (Ch) to Isotropic Liquid (Iso) : The clearing point.
Systematic studies using Differential Scanning Calorimetry (DSC) and Polarizing Light Microscopy have quantified these transitions for various homologous series of cholesteryl n-alkanoates.[2][3]
Table 1: Phase Transition Temperatures for Saturated Cholesteryl Esters
The following table summarizes the transition temperatures for a homologous series of cholesteryl n-alkanoates, illustrating the odd-even alternation, particularly in the crystal-to-mesophase transition.
| Acyl Chain | Number of Carbons (n) | Crystal → Mesophase (°C) | Smectic → Cholesteric (°C) | Cholesteric → Isotropic (°C) |
| Propionate | 3 | 99.5 | - | 114.5 |
| Butyrate | 4 | 102.0 | - | 111.0 |
| Valerate | 5 | 92.0 | - | 101.5 |
| Caproate | 6 | 100.0 | - | 106.0 |
| Heptanoate | 7 | 93.0 | - | 113.0 |
| Octanoate | 8 | 106.5 | - | 110.5 |
| Nonanoate | 9 | 80.5 | 75.5 | 92.0 |
| Decanoate | 10 | 85.0 | 83.0 | 92.5 |
| Undecanoate | 11 | 70.0 | 81.0 | 88.5 |
| Laurate | 12 | 89.0 | 81.5 | 87.5 |
| Tridecanoate | 13 | 77.5 | 84.5 | 88.0 |
| Myristate | 14 | 83.0 | 79.0 | 84.5 |
| Pentadecanoate | 15 | 78.0 | 79.5 | 83.0 |
| Palmitate | 16 | 84.5 | 77.5 | 82.0 |
| Stearate | 18 | 83.5 | 79.5 | 81.5 |
Note: Data compiled from various sources. Absolute values may vary slightly based on experimental conditions and purity. The presence of a smectic phase is typically observed in longer-chain esters.
Table 2: Thermodynamic Data for Phase Transitions
The odd-even effect is also evident in the enthalpy (ΔH) and entropy (ΔS) of transition, which reflect the energy required to induce a phase change and the change in molecular disorder, respectively.[1][3]
| Ester | Transition | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Nonanoate (n=9) | Sm → Ch | 0.84 | 2.4 |
| Ch → Iso | 0.63 | 1.7 | |
| Decanoate (n=10) | Sm → Ch | 2.51 | 7.0 |
| Ch → Iso | 0.63 | 1.7 | |
| Undecanoate (n=11) | Sm → Ch | 1.05 | 2.9 |
| Ch → Iso | 0.59 | 1.6 | |
| Myristate (n=14) | Sm → Ch | 2.89 | 8.2 |
| Ch → Iso | 0.67 | 1.9 |
Note: This is a representative subset. Even-numbered esters generally show higher ΔH and ΔS values for the crystal-to-mesophase transition compared to their odd-numbered neighbors.[1]
Molecular Basis of the Odd-Even Effect
The alternation in thermodynamic properties arises from differences in the efficiency of crystal packing. The bulky, rigid steroid nucleus and the flexible aliphatic chain create a molecule with complex packing requirements.[3] The orientation of the terminal C-C bond in the acyl chain relative to the main chain axis is the determining factor.
-
Even-numbered chains: The terminal methyl group is oriented in a way that allows for more efficient, compact, and energetically favorable packing in the crystalline lattice. This results in stronger intermolecular van der Waals forces that require more energy to overcome, leading to higher melting points and transition enthalpies.
-
Odd-numbered chains: The terminal methyl group disrupts the lattice order to a greater extent, creating less efficient packing. This results in weaker intermolecular forces, lower melting points, and smaller transition enthalpies.
This relationship is visualized in the diagram below.
Experimental Protocols
The characterization of phase transitions in cholesteryl esters relies primarily on two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).[2][3]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[4][5][6]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the high-purity cholesteryl ester sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard with a known melting point and enthalpy of fusion, such as indium.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled, linear rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 130°C).[6] This constitutes the first heating scan.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature (first cooling scan).
-
Perform a second heating scan under the same conditions as the first to observe the properties of the annealed sample.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain a thermogram. Endothermic events (melting, clearing) appear as peaks.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The area under the peak is integrated to calculate the enthalpy of transition (ΔH) using the instrument's software.
-
Polarized Light Microscopy (PLM)
PLM is used to visually identify the distinct optical textures of the different liquid crystalline phases, confirming the transitions observed by DSC.[7][8] Anisotropic phases, like liquid crystals, are birefringent and produce characteristic textures when viewed between crossed polarizers.[7][9]
Methodology:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean glass microscope slide. Heat the slide on a hot stage to melt the sample into an isotropic liquid. Place a coverslip on top and press gently to create a thin, uniform film.
-
Hot Stage Setup: Mount the slide on a calibrated hot stage attached to the polarizing microscope.
-
Observation:
-
Cool the sample slowly from the isotropic liquid state while observing through the microscope with crossed polarizers.
-
The isotropic liquid will appear dark (extinguished). Upon cooling, the appearance of a colorful, birefringent texture marks the transition to the cholesteric phase. This texture is often a "focal conic" or "oily streak" texture.[10]
-
Further cooling may lead to a transition to the smectic phase, identified by a different texture, such as a "focal conic fan" or "bâtonnet" texture.[10]
-
Crystallization is observed as the formation of solid, often needle-like, structures.
-
Record the temperatures at which these textural changes occur and correlate them with the peaks from the DSC thermogram.
-
Integrated Experimental Workflow
The combination of DSC and PLM provides a comprehensive characterization of the thermotropic behavior.
Conclusion and Applications
The odd-even effect in cholesteryl ester phase transitions is a clear demonstration of how subtle changes in molecular structure dictate macroscopic physical properties. This phenomenon is not merely a scientific curiosity; it has significant implications for:
-
Atherosclerosis Research: The physical state of cholesteryl ester deposits in arterial plaques can influence their pathological effects.[2] Understanding their phase behavior is crucial for developing diagnostic and therapeutic strategies.
-
Drug Delivery: The unique properties of liquid crystals are harnessed in novel drug delivery systems. The precise control of transition temperatures, influenced by the odd-even effect, can be used to design thermally-responsive release mechanisms.
-
Liquid Crystal Displays (LCDs) and Sensors: Cholesteric liquid crystals are known for their temperature-sensitive color-changing properties.[11] A detailed understanding of their phase behavior allows for the fine-tuning of materials used in thermochromic sensors and other optical devices.
By leveraging the detailed experimental protocols and fundamental principles outlined in this guide, researchers can effectively investigate and exploit the complex and fascinating phase behavior of cholesteryl esters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. cskscientificpress.com [cskscientificpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Polybenzyl L-Glutamate (PBLG) [micro.magnet.fsu.edu]
- 9. Cholesterol ester crystals in polarized light show pathways in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chymist.com [chymist.com]
An In-depth Technical Guide to Cholesteryl Tridecanoate (CAS Number: 25605-87-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl tridecanoate (B1259635), a cholesterol ester, is a molecule of significant interest in the fields of materials science and drug delivery. Its unique liquid crystalline properties and biocompatibility make it a valuable component in the formulation of novel therapeutic and diagnostic systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Cholesteryl tridecanoate, with a focus on its role in the development of advanced drug delivery platforms such as solid lipid nanoparticles and liposomes. Detailed experimental protocols and characterization data are presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound is the ester formed from the condensation of cholesterol and tridecanoic acid. Its structure combines the rigid steroid nucleus of cholesterol with a flexible 13-carbon aliphatic chain, imparting amphiphilic character and the ability to form liquid crystalline phases.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25605-87-2 | |
| Molecular Formula | C₄₀H₇₀O₂ | |
| Molecular Weight | 583.0 g/mol | |
| Appearance | White to off-white solid or waxy substance | [1] |
| Solubility | Low in water; Soluble in organic solvents such as chloroform (B151607) and ethanol (B145695). | [1] |
Table 2: Thermal Properties of Saturated Cholesteryl Esters
| Transition | Temperature Range (°C) | Notes |
| Crystal to Mesophase | Varies with chain length | Exhibits an odd-even effect for longer chain esters.[3] |
| Mesophase to Isotropic Liquid | Varies with chain length |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound. Below are the expected characteristic spectral data based on the analysis of similar cholesteryl esters.
Table 3: Predicted Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the cholesterol ring structure and the aliphatic chain of tridecanoic acid. Unique resonances for cholesterol protons are typically observed around 5.38, 3.55, and 0.70 ppm.[4] |
| ¹³C NMR | Resonances for the 40 carbon atoms. The carbonyl carbon of the ester group is expected in the range of 165-190 ppm.[5][6] |
| FT-IR (cm⁻¹) | Characteristic peaks for the C=O stretching of the ester group (~1739 cm⁻¹), C-H stretching of the aliphatic chain (~2850-2950 cm⁻¹), and C=C stretching of the cholesterol ring (~1670 cm⁻¹).[7][8] |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺. A characteristic fragment ion for the cholestane (B1235564) cation is observed at m/z 369.[9][10] Neutral loss of the cholestane moiety (368.5 Da) is also a common fragmentation pathway for cholesteryl esters.[11] |
Experimental Protocols
Synthesis of this compound
The synthesis of cholesteryl esters can be achieved through the esterification of cholesterol with the corresponding fatty acid or its more reactive acyl chloride derivative.[12]
Protocol: Esterification of Cholesterol with Tridecanoyl Chloride [12]
-
Materials: Cholesterol, tridecanoyl chloride, anhydrous dichloromethane (B109758) (DCM), triethylamine (B128534) or pyridine.
-
Procedure: a. Dissolve cholesterol (1 equivalent) and a base such as triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath with stirring. c. Slowly add a solution of tridecanoyl chloride (1.05 equivalents) in anhydrous DCM to the cholesterol solution dropwise over 30 minutes. d. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding water. f. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. h. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or acetone).
Preparation of this compound-Containing Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, suitable for encapsulating lipophilic drugs.[13][14]
Protocol: Hot Homogenization Method for SLN Preparation [15]
-
Materials: this compound (as part of the solid lipid matrix), a suitable solid lipid (e.g., glyceryl behenate), a surfactant (e.g., Poloxamer 188), and the active pharmaceutical ingredient (API).
-
Procedure: a. Melt the solid lipid(s), including this compound, at a temperature approximately 5-10 °C above the melting point of the highest melting lipid. b. Disperse the lipophilic API in the molten lipid phase. c. Heat an aqueous surfactant solution to the same temperature. d. Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion. e. Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range. f. Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
Preparation of this compound-Containing Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[16][17]
Protocol: Thin-Film Hydration Method for Liposome Preparation [16]
-
Materials: Phospholipids (e.g., phosphatidylcholine), this compound, cholesterol, organic solvent (e.g., chloroform/methanol mixture), and an aqueous buffer.
-
Procedure: a. Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film by adding the aqueous buffer (which may contain a hydrophilic API) and rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs). e. To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
Applications in Drug Development
The incorporation of this compound into drug delivery systems can significantly impact their physicochemical properties and in vivo performance.
-
Modulation of Drug Release: As a lipid component in SLNs and liposomes, this compound can influence the packing of the lipid matrix, thereby modulating the release profile of the encapsulated drug.
-
Enhanced Stability: The inclusion of cholesteryl esters can increase the rigidity of lipid bilayers in liposomes, reducing drug leakage and potentially prolonging circulation times.
-
Improved Cellular Uptake: The cholesterol moiety can interact with cell membranes, potentially enhancing the cellular uptake of the nanoparticle formulation.
-
Liquid Crystalline Formulations: Cholesteryl esters are known to form liquid crystalline phases, which can be exploited to create novel drug delivery systems with unique structural and release properties.[9]
Conclusion
This compound is a versatile molecule with significant potential in materials science and pharmaceutical development. Its unique thermal behavior and biocompatibility make it an attractive component for the design of advanced drug delivery systems. This guide provides a foundational understanding of its properties and practical methodologies for its synthesis and formulation into nanoparticles and liposomes, serving as a valuable resource for researchers in the field. Further investigation into the specific properties and applications of this compound is warranted to fully exploit its potential in creating next-generation therapeutic products.
References
- 1. researchgate.net [researchgate.net]
- 2. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mint.uthm.edu.my [mint.uthm.edu.my]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. jddtonline.info [jddtonline.info]
- 14. longdom.org [longdom.org]
- 15. japsonline.com [japsonline.com]
- 16. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 17. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight of Cholesteryl tridecanoate
This technical guide provides an in-depth overview of Cholesteryl tridecanoate (B1259635), a cholesterol ester. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its physicochemical properties, detailed experimental protocols for its analysis, and a workflow for its characterization.
Physicochemical Properties of Cholesteryl Tridecanoate
This compound is the ester formed from the condensation of cholesterol and tridecanoic acid.[1] It belongs to the class of sterol esters, which are important molecules in lipid storage and transport.[2]
| Property | Value | Reference |
| Molecular Weight | 582.98 g/mol | [3] |
| Alternate Molecular Weight | 583 g/mol | [4] |
| Chemical Formula | C40H70O2 | [3][4] |
| CAS Number | 25605-87-2 | [3][4] |
| Physical Form | Solid | [3] |
| Purity | >99% | [3] |
| Synonyms | Tridecanoic acid, cholesteryl ester; Cholest-5-en-3β-ol tridecanoate; 5-Cholesten-3β-ol tridecanoate; Cholesterol tridecylate; Cholesterol, tridecanoate; Cholest-5-en-3-ol (3β)-, tridecanoate | [3] |
Experimental Protocols
The analysis and characterization of this compound and other cholesteryl esters typically involve a combination of chromatographic and spectrometric techniques.
Synthesis of Cholesteryl Esters
A general method for the synthesis of cholesteryl esters involves the reaction of cholesterol with a fatty acid or its derivative. For instance, cholesteryl nonanoate (B1231133) has been synthesized for liquid crystal studies.[5] Novel cholesteryl carbamate (B1207046) derivatives have been synthesized by reacting cholesteryl chloroformate with various amines, a process that can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) to reduce reaction times.[6]
Chromatographic Separation
a. Thin-Layer Chromatography (TLC): TLC is a straightforward method for the separation of cholesteryl esters from other lipids.[7]
-
Stationary Phase: Silica (B1680970) gel plates.
-
Mobile Phase: A common mobile phase for the separation of fatty acid methyl esters derived from cholesteryl esters is a mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v).[7]
-
Visualization: The separated spots can be visualized using a spray reagent like primuline.[7]
b. High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for the separation of neutral lipid classes.[8]
-
Stationary Phase: Normal-phase silica column.
-
Mobile Phase: An isocratic mobile phase such as hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01, v/v/v/v) can achieve complete separation of cholesteryl esters, triglycerides, fatty acids, and cholesterol.[8]
-
Detection: Low wavelength ultraviolet (UV) detection is commonly used.[8]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for the structural elucidation and quantification of cholesteryl esters.
a. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: GC-MS analysis of cholesteryl esters often requires a derivatization step to increase their volatility. This can involve converting the fatty acid component to a methyl ester.[2][9]
-
Ionization: Electron Ionization (EI) is a common ionization method used in GC-MS.[9]
b. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Ionization: Electrospray ionization (ESI) is frequently used. To enhance the ionization of the inherently nonpolar cholesteryl esters, adducts with lithium ([M+Li]+) or ammonium (B1175870) ([M+NH4]+) ions are often formed.[2][9]
-
Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the lithiated adducts of cholesteryl esters often shows a characteristic neutral loss of 368.5, corresponding to the loss of the cholestane (B1235564) moiety. This specific fragmentation pattern is useful for the targeted detection of cholesteryl esters in complex mixtures.[2] A recently developed LC-MS method allows for the profiling of cholesterol and cholesteryl esters in biological samples without the need for derivatization.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the detailed structural characterization of cholesteryl esters.
-
1H NMR: The proton NMR spectrum of a cholesteryl ester will show characteristic signals for the sterol backbone and the fatty acid chain. For example, in cholesteryl acetate (B1210297), the vinyl proton (H6) appears as a multiplet around 5.37 ppm, and the proton at the ester linkage (H3) is found around 4.60 ppm.[11]
-
13C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. In cholesteryl acetate, the carbonyl carbon of the ester group appears around 170.60 ppm, and the carbons of the double bond (C5 and C6) are observed at approximately 139.64 ppm and 122.64 ppm, respectively.[11]
-
2D NMR: Techniques like COSY and HSQC can be used to assign the complex, overlapping signals in the aliphatic region of the spectra of cholesteryl esters.[11][12]
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound from a biological or synthetic sample.
References
- 1. This compound | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]
- 2. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 25605-87-2 | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 12. NMR Spectra Database. Cholesteryl Acetate [imserc.northwestern.edu]
The Role of Cholesteryl Tridecanoate in Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the putative role of cholesteryl tridecanoate (B1259635) in modulating the fluidity of biological membranes. Due to a scarcity of direct experimental data on cholesteryl tridecanoate, this document synthesizes information from studies on analogous saturated cholesteryl esters, particularly cholesteryl myristate, and the well-established effects of cholesterol. The guide outlines the theoretical framework for the interaction of cholesteryl esters with lipid bilayers, details experimental protocols for characterizing these interactions, and explores the potential implications for cellular signaling pathways. All quantitative data presented for this compound are hypothetical and for illustrative purposes, based on the behavior of similar molecules.
Introduction: Cholesteryl Esters and Membrane Dynamics
Cholesteryl esters (CEs) are neutral lipids that serve as the primary storage and transport form of cholesterol in the body. While cholesterol is a well-known modulator of membrane fluidity, the role of CEs within the lipid bilayer is less understood.[1] CEs are significantly more hydrophobic than cholesterol and have limited solubility in phospholipid membranes.[2] Their incorporation is thought to be primarily in the hydrophobic core of the bilayer.
The fatty acid chain length and saturation of a cholesteryl ester are critical determinants of its interaction with the membrane. This compound, with its 13-carbon saturated acyl chain, is expected to influence membrane properties by subtly altering the packing of phospholipid acyl chains. Understanding these effects is crucial for fields ranging from basic cell biology to the development of lipid-based drug delivery systems.
Theoretical Framework: Interaction of this compound with the Lipid Bilayer
The incorporation of this compound into a phospholipid membrane is expected to be a concentration-dependent phenomenon. At low concentrations, individual this compound molecules are likely to be dispersed within the hydrophobic core of the bilayer. The saturated tridecanoyl chain can interact with the acyl chains of phospholipids, potentially leading to a localized increase in order and a decrease in fluidity.
Unlike cholesterol, which has a rigid ring structure that can both order and disorder membranes depending on the context, the flexible acyl chain of this compound may have a more subtle effect. It is hypothesized that the presence of the bulky cholesteryl group in the membrane core would create packing defects, which might slightly increase the motional freedom of the terminal segments of phospholipid acyl chains, while the saturated tridecanoyl chain could promote more ordered packing in its immediate vicinity.
Quantitative Data on Membrane Fluidity Modulation
| This compound (mol%) | Main Phase Transition Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) | Fluorescence Anisotropy (r) of DPH at 45°C |
| 0 | 41.5 | 8.7 | 0.150 |
| 1 | 41.3 | 8.5 | 0.155 |
| 2 | 41.1 | 8.2 | 0.160 |
| 5 | 40.5 | 7.5 | 0.175 |
Note: This data is hypothetical and intended for illustrative purposes only.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes and how it is altered by the inclusion of molecules like this compound.[3][4]
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film of DPPC and this compound at desired molar ratios by dissolving the lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum for at least 2 hours.
-
Hydrate the lipid film with an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing above the main transition temperature of the lipid.[5]
-
To obtain large unilamellar vesicles (LUVs), subject the resulting multilamellar vesicle (MLV) suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[5]
-
-
DSC Measurement:
-
Accurately determine the lipid concentration of the liposome suspension.
-
Load the sample and a matching buffer reference into the DSC pans.
-
Scan the samples over a desired temperature range (e.g., 25°C to 55°C for DPPC) at a controlled scan rate (e.g., 1°C/min).[6]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the main phase transition temperature (T_m) and the enthalpy of the transition (ΔH) by integrating the area under the transition peak.
-
Analyze the shape and width of the transition peak to infer changes in the cooperativity of the phase transition.
-
Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing a direct measure of membrane fluidity.[7][8] 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used probe for the hydrophobic core of the membrane.
Methodology:
-
Liposome Preparation with Probe:
-
Prepare liposomes as described in the DSC protocol.
-
Incorporate the fluorescent probe (e.g., DPH) into the liposomes by adding a small aliquot of a concentrated stock solution of the probe in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.
-
Incubate the mixture for at least 30 minutes to ensure complete incorporation of the probe.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers in the excitation and emission paths.
-
Set the excitation and emission wavelengths appropriate for the probe (e.g., for DPH, excitation at 355 nm and emission at 430 nm).[9]
-
Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor.
-
-
Data Analysis:
-
Compare the anisotropy values of liposomes with and without this compound. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Measurements can be performed as a function of temperature to observe the effect of this compound on the phase transition.
-
Figure 2: Experimental workflow for Fluorescence Anisotropy.
X-ray Diffraction
X-ray diffraction provides information on the structure and packing of lipids in a bilayer, including membrane thickness and the lateral packing of acyl chains.[10][11]
Methodology:
-
Sample Preparation:
-
Prepare highly oriented multilayer samples by depositing a solution of the lipids (DPPC and this compound) in an organic solvent onto a solid substrate (e.g., a silicon wafer) and allowing the solvent to evaporate slowly.
-
Hydrate the sample by placing it in a chamber with controlled humidity and temperature.
-
-
X-ray Diffraction Measurement:
-
Use a small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) setup.
-
Direct the X-ray beam onto the sample and collect the diffraction pattern on a 2D detector.[12]
-
-
Data Analysis:
-
From the SAXS pattern, determine the lamellar repeat distance (d-spacing), which is related to the thickness of the bilayer.
-
From the WAXS pattern, analyze the peaks corresponding to the lateral packing of the acyl chains to determine if they are in a gel (ordered) or liquid-crystalline (disordered) phase.
-
Compare the data for samples with and without this compound to determine its effect on membrane structure.
-
Potential Role in Cellular Signaling Pathways
Changes in membrane fluidity can have profound effects on the function of membrane-associated proteins, including receptors and enzymes, thereby modulating cellular signaling pathways.[13][14] While no specific signaling pathways have been directly linked to this compound, its potential to alter membrane fluidity suggests it could influence pathways sensitive to the lipid environment.
For instance, the clustering of signaling proteins in lipid rafts is highly dependent on the lipid composition and physical state of the membrane.[14] By analogy with cholesterol, which is a key component of lipid rafts, cholesteryl esters could potentially influence the formation and stability of these microdomains. An increase in membrane order induced by this compound could favor the partitioning of certain signaling molecules into rafts, thereby enhancing their activity. Conversely, disruption of optimal membrane fluidity could impair signal transduction.
References
- 1. Cholesterol - Wikipedia [en.wikipedia.org]
- 2. Interactions of cholesterol esters with phospholipids: cholesteryl myristate and dimyristoyl lecithin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. X-ray diffraction of lipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rheinstaedter.de [rheinstaedter.de]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Self-assembly of Cholesteryl tridecanoate in solution
An In-Depth Technical Guide to the Self-Assembly of Cholesteryl Tridecanoate (B1259635) in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the self-assembly of cholesteryl tridecanoate in solution, focusing on its liquid crystalline behavior, organogel formation, and the experimental methodologies used for characterization.
Introduction
This compound, the ester of cholesterol and tridecanoic acid, is a fascinating molecule that exhibits rich self-assembly behavior in solution. Like many other long-chain cholesteryl esters, it can form a variety of supramolecular structures, including liquid crystals and organogels. This behavior is primarily driven by a combination of weak intermolecular forces, such as van der Waals interactions between the aliphatic chains and π-π stacking of the cholesterol moieties. The chirality of the cholesterol molecule often imparts a helical twist to the resulting assemblies, leading to the formation of cholesteric (chiral nematic) liquid crystal phases.
In solution, particularly in organic solvents, this compound molecules can self-assemble into fibrous networks that entrap the solvent, resulting in the formation of a gel. This process is influenced by factors such as solvent polarity, temperature, and concentration. Understanding and controlling the self-assembly of this compound is of significant interest for various applications, including in drug delivery, cosmetics, and materials science.
Self-Assembly and Phase Behavior
The self-assembly of this compound is a hierarchical process. Individual molecules first aggregate to form primary structures, such as nanofibers or ribbons. These primary structures then entangle to form a three-dimensional network that immobilizes the solvent, leading to gelation. The specific morphology of the self-assembled structures and the resulting properties of the gel are highly dependent on the solvent and the cooling rate from a heated solution.
This compound, being a cholesteryl ester with a fatty acid chain of 13 carbons, exhibits thermotropic liquid crystalline behavior. Upon heating, it transitions from a crystalline solid to a liquid crystalline phase before becoming an isotropic liquid. The specific transition temperatures are crucial parameters for characterizing the material.
Quantitative Data
| Property | Value (°C) | Reference |
| Melting Point (Crystal to Liquid Crystal) | 77.5 | [1] |
| Clearing Point (Liquid Crystal to Isotropic Liquid) | 83.5 | [1] |
Note: The Critical Aggregation Concentration (CAC) is a key parameter for understanding the onset of self-assembly. A detailed protocol for its determination using fluorescence spectroscopy is provided in the Experimental Protocols section.
Experimental Protocols
Synthesis and Purification of this compound
Objective: To synthesize this compound from cholesterol and tridecanoyl chloride and purify the product.
Materials:
-
Cholesterol
-
Tridecanoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cholesterol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the flask to 0°C in an ice bath. Add a solution of tridecanoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred cholesterol solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of this compound.
Materials:
-
Purified this compound
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Measurement: Place the sample and reference pans in the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected clearing point (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of endothermic (melting) and exothermic (crystallization) transitions. The onset of the peak is typically taken as the transition temperature. Integrate the peak area to determine the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM)
Objective: To visualize the liquid crystalline textures of this compound as a function of temperature.
Materials:
-
Polarizing optical microscope equipped with a hot stage
-
Glass microscope slides and coverslips
-
This compound
Procedure:
-
Sample Preparation: Place a small amount of this compound on a microscope slide and cover it with a coverslip.
-
Heating and Observation: Place the slide on the hot stage. Heat the sample slowly while observing it through the crossed polarizers of the microscope.
-
Texture Identification: As the temperature increases, observe the changes in the texture of the sample. The crystalline solid will appear bright, and upon melting, it will transition into characteristic liquid crystal textures (e.g., focal conic for smectic phases, planar or fingerprint for cholesteric phases). The isotropic liquid will appear dark.
-
Cooling: Slowly cool the sample from the isotropic liquid state and observe the formation of liquid crystal textures. Note the temperatures at which these transitions occur and compare them with the DSC data.
Determination of Critical Aggregation Concentration (CAC) by Fluorescence Spectroscopy
Objective: To determine the CAC of this compound in a given organic solvent using a fluorescent probe.
Materials:
-
This compound
-
Organic solvent (e.g., cyclohexane, decane)
-
Fluorescent probe (e.g., pyrene, Nile Red)
-
Fluorometer
-
Volumetric flasks and syringes
Procedure:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe in the chosen solvent at a low concentration (e.g., 10⁻⁶ M). Prepare a concentrated stock solution of this compound in the same solvent.
-
Sample Preparation: Prepare a series of solutions with a constant concentration of the fluorescent probe and varying concentrations of this compound. This can be done by adding small aliquots of the this compound stock solution to the probe solution.
-
Fluorescence Measurement:
-
For pyrene, excite the samples at ~335 nm and record the emission spectra. Monitor the ratio of the intensity of the first and third vibrational peaks (I₁/I₃).
-
For Nile Red, excite the sample at a wavelength where the probe absorbs (e.g., ~550 nm in a nonpolar environment) and record the emission maximum.
-
-
Data Analysis: Plot the I₁/I₃ ratio (for pyrene) or the emission maximum wavelength (for Nile Red) as a function of the logarithm of the this compound concentration. The CAC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of the probe into the aggregated structures.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound self-assembly.
Caption: Schematic of the organogelation mechanism for this compound in solution.
Caption: Workflow for determining the Critical Aggregation Concentration (CAC) using fluorescence spectroscopy.
References
Cholesteryl Tridecanoate: A Technical Guide for Liquid Crystal Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of cholesteryl tridecanoate (B1259635), a cholesterol ester with significant applications in liquid crystal research. This document details its physicochemical properties, synthesis, and characterization, with a focus on its role in the development of novel drug delivery systems and biosensors.
Physicochemical Properties of Cholesteryl Tridecanoate
This compound is the ester formed from cholesterol and tridecanoic acid. Its molecular structure, consisting of a rigid sterol core and a flexible aliphatic tail, drives its liquid crystalline behavior.
Table 1: General Properties of this compound
| Property | Value | Source |
| Synonyms | Tridecanoic acid, cholesteryl ester; Cholest-5-en-3β-ol tridecanoate | [1] |
| CAS Number | 25605-87-2 | [1] |
| Molecular Formula | C40H70O2 | [1] |
| Molecular Weight | 582.98 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | >99% (commercially available) | [1] |
Phase Transitions and Thermodynamic Data
Cholesteryl esters, including this compound, exhibit a rich polymorphism, transitioning between crystalline and various liquid crystalline phases (mesophases) upon heating.[2] These transitions are characterized by specific temperatures and enthalpy changes, which can be determined using techniques like Differential Scanning Calorimetry (DSC).
For saturated aliphatic esters of cholesterol, there is a small but definite odd-even effect for the temperatures of the crystal-mesophase transition for esters from tridecanoate through nonadecanoate.[3]
Table 2: Phase Transition Temperatures of this compound
| Transition | Temperature (°C) | Source |
| Crystal to Mesophase | 77.5 | [2] |
| Mesophase to Isotropic Liquid | 83.5 | [2] |
Table 3: Thermodynamic Data for Cholesteryl Esters
| Cholesteryl Ester | Transition | Transition Temperature (°C) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Source |
| Tridecanoate | Crystal → Mesophase | 77.5 | Data not available | Data not available | [2] |
| Mesophase → Isotropic | 83.5 | Data not available | Data not available | [2] | |
| Nonanoate | Crystal → Smectic | 77.5 | 7.9 | 22.5 | |
| Smectic → Cholesteric | 80.5 | 0.18 | 0.5 | ||
| Cholesteric → Isotropic | 92.0 | 0.18 | 0.5 | ||
| Undecanoate | Crystal → Smectic | 81.0 | 9.2 | 25.9 | |
| Smectic → Cholesteric | 83.5 | 0.20 | 0.6 | ||
| Cholesteric → Isotropic | 92.5 | 0.19 | 0.5 |
Note: Specific enthalpy (ΔH) and entropy (ΔS) values for the phase transitions of this compound were not explicitly found in the searched literature. The data for closely related odd-numbered chain esters are provided for comparison.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the esterification of cholesterol with tridecanoyl chloride. This is a nucleophilic acyl substitution reaction.
Materials:
-
Cholesterol
-
Tridecanoyl chloride
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cholesterol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to 0°C with stirring.
-
Addition of Acyl Chloride: Dissolve tridecanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it dropwise to the stirred cholesterol solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.
-
Combine the pure fractions and remove the solvent to yield purified this compound.
-
Characterization of Liquid Crystal Phases
DSC is used to determine the phase transition temperatures and the associated enthalpy changes.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 100°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating and cooling cycle to observe the thermal behavior of the sample after erasing its thermal history.
-
-
Data Analysis: Analyze the resulting thermogram to identify the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, and to calculate the enthalpy of each transition (ΔH) by integrating the peak area.
POM is used to visualize the different liquid crystal textures and identify the phase types.
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean glass microscope slide. Cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation:
-
Heat the sample slowly while observing it through the crossed polarizers.
-
As the temperature increases, the solid crystals will melt into the first liquid crystal phase, which will exhibit a characteristic texture.
-
Continue heating and observe the transitions to subsequent liquid crystal phases (e.g., smectic to cholesteric) and finally to the isotropic liquid, which appears dark under crossed polarizers.
-
Cool the sample slowly and observe the phase transitions in reverse.
-
-
Image Capture: Capture images of the characteristic textures of each liquid crystal phase at different temperatures.
Applications in Drug Delivery and Biosensors
Cholesteryl esters, due to their biocompatibility and ability to form ordered structures, are promising materials for drug delivery and biosensor applications.
Drug Delivery Systems
This compound can be incorporated into lipid-based drug delivery systems such as liposomes. The inclusion of cholesteryl esters can modulate the fluidity and stability of the liposomal membrane, potentially leading to controlled drug release.
General Protocol for Liposome Formulation:
-
Lipid Film Hydration: A mixture of phospholipids (B1166683) (e.g., phosphatidylcholine) and this compound are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous solution containing the drug to be encapsulated, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: The MLVs are then sonicated or extruded through membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.
Biosensors
The unique optical properties of cholesteric liquid crystals, such as their selective reflection of light, can be exploited for the development of biosensors. The pitch of the cholesteric helix, which determines the color of the reflected light, is sensitive to external stimuli such as temperature, pressure, and the presence of certain chemical or biological molecules.
General Principle of a this compound-Based Biosensor:
-
Sensor Fabrication: A thin film of a this compound-based liquid crystal mixture is prepared on a suitable substrate.
-
Analyte Interaction: The surface of the liquid crystal is functionalized to interact with a specific analyte. This interaction disrupts the molecular ordering of the liquid crystal.
-
Signal Transduction: The change in the liquid crystal's molecular arrangement alters its optical properties (e.g., color), which can be detected and correlated to the concentration of the analyte.
Signaling Pathways
While cholesterol itself plays a crucial role in various cellular signaling pathways, for instance, by modulating membrane fluidity and the function of membrane proteins, specific signaling pathways directly involving this compound have not been extensively documented in the reviewed literature.[4][5][6] The metabolism of cholesteryl esters is, however, an integral part of overall cholesterol homeostasis, which is tightly regulated by complex signaling networks.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesterol signaling - Wikipedia [en.wikipedia.org]
- 3. Cholesterol metabolism pathway | Abcam [abcam.com]
- 4. Cholesterol - Wikipedia [en.wikipedia.org]
- 5. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
The Obscure World of Odd-Chain Cholesteryl Esters: A Technical Guide to Their Natural Sources and Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the natural occurrence, analysis, and biological context of odd-chain cholesteryl esters (CEs). While their even-chain counterparts are well-studied components of lipid metabolism, odd-chain variants remain a niche and often overlooked area of lipidomics. This document aims to provide a comprehensive overview of the current knowledge, focusing on their sources, analytical methodologies, and relevant biological pathways.
Natural Sources of Odd-Chain Cholesteryl Esters: A Qualitative Overview
Odd-chain fatty acids (OCFAs) are fatty acids that contain an odd number of carbon atoms, with pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) being the most common in biological systems.[1] Their esterification to cholesterol results in odd-chain cholesteryl esters.
Contrary to their even-chain analogs, odd-chain CEs are not found in high concentrations in any known natural source.[2][3] Their very low natural abundance is the primary reason why specific odd-chain CEs, such as cholesteryl heptadecanoate, are widely used as internal standards for the quantification of other cholesteryl esters in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3]
While direct quantitative data for odd-chain CEs in natural products is scarce in the scientific literature, the presence of their precursor OCFAs can indicate potential, albeit trace, sources.
Table 1: Qualitative Summary of Natural Sources of Precursor Odd-Chain Fatty Acids
| Source Category | Specific Examples | Predominant Odd-Chain Fatty Acids | Citation(s) |
| Dairy Products | Milk fat, Butter, Cheese | C15:0, C17:0 | [4] |
| Ruminant Meat | Beef, Lamb | C15:0, C17:0 | [4] |
| Fish | Certain species of fish and fish oils | C15:0, C17:0 | [4] |
| Plants | Some plant oils and seeds | Trace amounts of various OCFAs | [4][5] |
| Microorganisms | Bacteria | Various OCFAs |
It is important to note that the presence of OCFAs in these sources does not directly translate to significant amounts of odd-chain CEs. The formation of cholesteryl esters is a subsequent metabolic step catalyzed by enzymes such as Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin-cholesterol acyltransferase (LCAT).[6][7]
Experimental Protocols for the Analysis of Cholesteryl Esters
The analysis of cholesteryl esters, including their odd-chain variants, requires robust extraction and analytical techniques. Due to their low abundance, sensitive methods are paramount.
Lipid Extraction: Bligh-Dyer Method
A foundational technique for total lipid extraction from biological samples is the Bligh-Dyer method.[1][8]
Protocol:
-
Homogenization: Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v). For every 1 g of tissue, use 3 ml of the solvent mixture.
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.
-
Centrifugation: Centrifuge the mixture to facilitate phase separation. The lower chloroform layer will contain the lipids, including cholesteryl esters.
-
Lipid Recovery: Carefully collect the lower chloroform phase.
-
Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Solid-Phase Extraction (SPE) for Cholesteryl Ester Enrichment
To isolate cholesteryl esters from other lipid classes, solid-phase extraction is a common and effective method.[9][10]
Protocol:
-
Column Conditioning: Condition a silica (B1680970) SPE cartridge by washing with hexane (B92381).
-
Sample Loading: Dissolve the dried lipid extract from the Bligh-Dyer method in a small volume of a non-polar solvent like hexane or toluene (B28343) and load it onto the conditioned SPE cartridge.
-
Elution of Cholesteryl Esters: Elute the cholesteryl esters with a non-polar solvent. A common eluent is hexane.[9]
-
Elution of Other Lipids: Subsequently, elute other more polar lipid classes using solvents of increasing polarity. For example, free cholesterol can be eluted with a mixture of hexane and isopropanol.[9]
-
Fraction Collection and Drying: Collect the cholesteryl ester fraction and evaporate the solvent.
Quantification by Mass Spectrometry
GC-MS is a powerful technique for the quantification of cholesteryl esters, which typically involves a derivatization step to increase the volatility of the analytes.[11][12]
Methodology:
-
Hydrolysis (Optional but common): The cholesteryl ester fraction is often hydrolyzed to release the constituent fatty acids. This is followed by methylation to form fatty acid methyl esters (FAMEs).
-
Derivatization: The FAMEs are then analyzed by GC-MS. Alternatively, intact cholesteryl esters can be analyzed after silylation to form trimethylsilyl (B98337) (TMS) ethers.[11]
-
GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the FAMEs or TMS-derivatized cholesteryl esters. The oven temperature is programmed to ramp up to allow for the elution of compounds with different boiling points.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Quantification is achieved by selected ion monitoring (SIM) or by integrating the total ion chromatogram and comparing it to an internal standard (e.g., cholesteryl heptadecanoate).
LC-MS allows for the analysis of intact cholesteryl esters without the need for derivatization.[13][14]
Methodology:
-
LC Separation: Use a reverse-phase C18 column for the separation of cholesteryl esters. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water is commonly employed.
-
MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used as the ionization source.
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM) for targeted analysis or by full scan analysis with comparison to an internal standard for untargeted lipidomics. A characteristic fragment ion for cholesteryl esters is often observed at m/z 369.35, corresponding to the dehydrated cholesterol moiety, which can be used for precursor ion or neutral loss scanning to specifically detect this class of lipids.[15]
Signaling Pathways and Biological Context
While specific signaling pathways directly triggered by odd-chain cholesteryl esters are not well-defined, they are part of the broader cellular cholesterol homeostasis network. The enzymes responsible for their synthesis and hydrolysis are key players in these pathways.
Cholesteryl Ester Synthesis: The ACAT Pathway
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of cholesterol with fatty acyl-CoAs, including odd-chain variants.[6][7] This process is crucial for storing excess cholesterol in lipid droplets.
References
- 1. Lipidomic Assessment of Triacylglycerol and Cholesterol Ester Species After n-3 Polyunsaturated Fatty Acid Suppementation in Humans: Comparison of Response Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Arabidopsis lipid map reveals differences between tissues and dynamic changes throughout development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Arabidopsis lipid map reveals differences between tissues and dynamic changes throughout development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lipid metabolism and accumulation in oilseed crops | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Seed lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Chemical Stability and Degradation of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl tridecanoate (B1259635), a cholesterol ester of a 13-carbon saturated fatty acid, is a crucial component in various biological and pharmaceutical systems. Its stability is a critical determinant of the shelf-life, efficacy, and safety of lipid-based drug delivery systems and other formulations. This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of cholesteryl tridecanoate. It delves into the primary degradation mechanisms—hydrolysis, oxidation, and thermal decomposition—supported by available data and analogies to structurally similar cholesteryl esters. Detailed experimental protocols for stability testing and quantitative analysis are provided to aid researchers in assessing the integrity of formulations containing this lipid.
Introduction
Cholesteryl esters, formed by the esterification of cholesterol with a fatty acid, are integral to lipid metabolism and transport in biological systems. In the pharmaceutical sciences, their amphipathic nature and biocompatibility make them valuable excipients in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes. This compound, with its C13 fatty acid chain, possesses unique physicochemical properties that influence its packing in lipid bilayers and its overall stability. Understanding the factors that contribute to its degradation is paramount for ensuring the quality and therapeutic effectiveness of drug products. This guide will explore the key degradation pathways, methods for their assessment, and strategies to enhance stability.
Primary Degradation Pathways
The degradation of this compound primarily proceeds through three main pathways: hydrolysis, oxidation, and thermal decomposition. Each of these pathways can be influenced by various factors such as pH, temperature, light, and the presence of catalysts or enzymes.
Hydrolysis
Hydrolysis is the cleavage of the ester bond in this compound, yielding cholesterol and tridecanoic acid. This reaction can be catalyzed by acids, bases, or enzymes.
-
Enzymatic Hydrolysis: In biological systems and certain formulations, enzymatic degradation is a significant pathway. Cholesterol esterases (CEases), a class of hydrolases, specifically catalyze the hydrolysis of cholesteryl esters.[2] The activity of these enzymes is optimal at physiological pH (around 7.0-7.4) and temperature.[3][4] The rate of enzymatic hydrolysis can be substantial, with studies on cholesteryl oleate (B1233923) showing significant degradation within an hour in the presence of cholesterol esterase.[3]
A simplified representation of the hydrolysis of this compound is presented below.
Oxidation
The cholesterol moiety of this compound is susceptible to oxidation, particularly at the C-7 position and the double bond in the B-ring. This process can be initiated by light, heat, or the presence of transition metal ions and leads to the formation of various cholesterol oxidation products (COPs), also known as oxysterols. These byproducts can have biological activities and may impact the safety and efficacy of a pharmaceutical formulation.[5]
The oxidation of cholesteryl esters can be influenced by the nature of the fatty acid chain. However, as tridecanoic acid is a saturated fatty acid, it is less prone to oxidation compared to unsaturated fatty acids. Therefore, the primary site of oxidative attack on this compound is the cholesterol ring system. The mechanisms of cholesterol oxidation are complex and can involve free radical chain reactions.[6]
The general pathway for the oxidation of the cholesterol moiety is depicted below.
Thermal Degradation
Exposure to elevated temperatures can lead to the thermal degradation of this compound. This process can involve a variety of reactions, including the cleavage of the ester bond and the degradation of the cholesterol and fatty acid moieties. The thermal stability of cholesteryl esters is dependent on the length and degree of unsaturation of the fatty acid chain. While specific kinetic parameters for this compound are not available, studies on other esters, such as 3-MCPD esters, have shown significant degradation at temperatures ranging from 180-260°C.[7] The degradation pathway can involve isomerization, dechlorination (if applicable), and deacylation reactions.[7]
The thermal degradation of this compound is expected to follow first-order kinetics, and the activation energy for this process can be determined using methods like the Ozawa-Flynn-Wall method from thermogravimetric analysis (TGA) data.[8]
Quantitative Data on Degradation
Quantitative data on the degradation kinetics of this compound is scarce in the published literature. However, by examining data from cholesteryl esters with similar saturated fatty acid chain lengths (e.g., cholesteryl laurate - C12 and cholesteryl myristate - C14), we can infer the expected stability profile.
| Degradation Pathway | Stress Condition | Parameter | Value (Analogous Compounds) | Reference |
| Hydrolysis | Enzymatic (Cholesterol Esterase) | Optimal pH | ~7.0 - 7.4 | [3][4] |
| Vmax (for cholesteryl ester) | 80 ng/h per mg of protein | [9] | ||
| Km (for cholesteryl ester) | 1.4 µg/mg of protein | [9] | ||
| Thermal Degradation | Elevated Temperature | Onset of Degradation | > 300 °C (for pure PLA, a polyester) | [8] |
| Activation Energy (Ea) | Varies with conversion rate | [8] |
Note: The provided values are for analogous compounds and should be used as a general guide. Specific kinetic studies on this compound are required for precise data.
Experimental Protocols for Stability Assessment
To assess the stability of this compound in a formulation, a combination of forced degradation studies and analysis of degradation products is essential.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. These studies are typically conducted under more severe conditions than those used for accelerated stability testing.
Experimental Workflow for Forced Degradation:
Detailed Protocols:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute for analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw aliquots, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Store the mixture at room temperature, protected from light, for a defined period (e.g., 7 days).
-
At specified time points, withdraw aliquots and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound or a solution in a sealed container.
-
Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a defined period.
-
For solid samples, dissolve in a suitable solvent before analysis. For solutions, dilute as necessary.
-
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of this compound and its non-volatile degradation products.
-
Protocol for HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and isopropanol (B130326) (e.g., 60:40 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use a calibration curve prepared with standards of known concentrations of this compound, cholesterol, and tridecanoic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile degradation products and can provide structural information for their identification.
-
Protocol for GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for lipid analysis (e.g., a low-polarity phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp to a higher temperature (e.g., 300°C) to elute the analytes.
-
Injection: Splitless injection of the sample.
-
MS Detection: Electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-700).
-
Sample Preparation: Derivatization (e.g., silylation) of the analytes may be necessary to increase their volatility. The sample is extracted with a non-polar solvent like hexane.[12]
-
Identification: Identify degradation products by comparing their mass spectra with libraries (e.g., NIST) and retention times of standards.
-
Conclusion
The chemical stability of this compound is a multifaceted issue governed by its susceptibility to hydrolysis, oxidation, and thermal degradation. While specific quantitative kinetic data for this particular ester remains limited, a thorough understanding of the general degradation pathways of cholesteryl esters, coupled with the detailed experimental protocols provided in this guide, will enable researchers, scientists, and drug development professionals to effectively assess and control its stability in various formulations. The application of forced degradation studies and robust analytical methods like HPLC and GC-MS is crucial for ensuring the quality, safety, and efficacy of products containing this compound. Further research into the specific degradation kinetics of this compound will be invaluable for the continued development of stable and effective lipid-based pharmaceutical products.
References
- 1. Molecular interactions in binary solids: crystal structure of a cholesteryl ester solid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol Esterase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. The hydrolysis of cholesterol esters in plasma lipoproteins by hormone-sensitive cholesterol esterase from adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic assay of cholesterol by reaction rate measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol - Wikipedia [en.wikipedia.org]
- 7. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Binding, interiorization and degradation of cholesteryl ester-labelled chylomicron-remmant particles by rat hepatocyte monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 12. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Characterization of Cholesteryl Tridecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cholesteryl tridecanoate (B1259635), a cholesterol ester of significant interest in various research and development fields. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a synthesized dataset based on the well-established spectroscopic characteristics of its constituent parts—the cholesterol moiety and the tridecanoate fatty acid chain—and data from analogous cholesteryl esters. This approach provides a robust and reliable reference for the identification and characterization of Cholesteryl tridecanoate.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the known spectra of cholesterol and tridecanoic acid. The esterification of cholesterol with tridecanoic acid is expected to cause a downfield shift of the C3 proton and carbon of the cholesterol backbone.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Vinyl H (C6-H) | ~5.38 | m | Characteristic signal for the cholesterol backbone.[1] |
| C3-H | ~4.60 | m | Downfield shift from ~3.55 ppm in cholesterol due to esterification.[1] |
| Tridecanoate α-CH₂ | ~2.30 | t | Adjacent to the carbonyl group. |
| Cholesterol & Tridecanoate CH, CH₂, CH₃ | 0.68 - 2.40 | m | Complex region of overlapping signals from both moieties.[1] |
| Terminal CH₃ (Tridecanoate) | ~0.88 | t | |
| C18-H₃ (Cholesterol) | ~0.68 | s | Characteristic singlet for one of the angular methyl groups.[2] |
| C19-H₃ (Cholesterol) | ~1.02 | s | Characteristic singlet for the other angular methyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Notes |
| C=O (Ester) | ~173 | Characteristic of an ester carbonyl.[3] |
| C5 (Cholesterol) | ~139 | Olefinic carbon. |
| C6 (Cholesterol) | ~122 | Olefinic carbon. |
| C3 (Cholesterol) | ~74 | Downfield shift from ~71 ppm in cholesterol due to esterification. |
| Tridecanoate Carbons | 14 - 35 | Aliphatic chain carbons.[4] |
| Cholesterol Carbons | 12 - 57 | Remainder of the cholesterol backbone carbons.[5] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to be dominated by the characteristic absorptions of the ester functional group and the hydrocarbon backbone of both the cholesterol and the fatty acid moieties.
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Ester) | 1750 - 1735 | Stretch |
| C-O (Ester) | 1300 - 1000 | Stretch |
| C-H (sp³ Aliphatic) | 2960 - 2850 | Stretch |
| C-H (sp² Alkene) | 3100 - 3000 | Stretch |
| C=C (Alkene) | 1680 - 1640 | Stretch |
The prominent C=O stretching vibration of the ester group is a key diagnostic peak.[6][7]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern for cholesteryl esters.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₄₀H₇₀O₂ | [8] |
| Molecular Weight | 582.98 g/mol | [8] |
| Predicted [M+H]⁺ | m/z 583.99 | |
| Predicted [M+NH₄]⁺ | m/z 601.02 | |
| Key Fragment Ion | m/z 369.3 | Corresponds to the cholestane (B1235564) cation, a characteristic fragment of cholesteryl esters.[9][10] |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound, adaptable from standard procedures for cholesterol esters.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Tetrahydrofuran-d₈). Ensure the solvent is free of residual water.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
Spectral width: 12-16 ppm.
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096 (or more, depending on concentration).
-
Spectral width: 200-250 ppm.
-
Proton decoupling: Employ broadband proton decoupling (e.g., WALTZ-16).
-
-
-
Data Processing:
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic peaks.
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol/chloroform (1:1 v/v).
-
To enhance ionization, a small amount of an ammonium (B1175870) salt (e.g., ammonium acetate) can be added to the solution to promote the formation of [M+NH₄]⁺ adducts.[10]
-
-
Instrument Parameters (Example for a Q-TOF Mass Spectrometer):
-
Ionization mode: Positive Electrospray Ionization (ESI+).
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Mass range: m/z 100-1000.
-
For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 601.02 for [M+NH₄]⁺) and apply a suitable collision energy to induce fragmentation.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions.
-
Use the exact mass measurements to confirm the elemental composition.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: How different spectroscopic techniques provide complementary structural information.
References
- 1. Nuclear Magnetic Resonance (NMR) Study for the Detection and Quantitation of Cholesterol in HSV529 Therapeutic Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C NMR of Cholesterol on an 80 MHz magnet - Magritek [magritek.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
Application Note: Thermal Analysis of Cholesteryl Tridecanoate using Differential Scanning Calorimetry
AN-DSC-CT01
Audience: Researchers, scientists, and drug development professionals.
Introduction Cholesteryl esters, a significant class of lipids, are crucial components in various biological systems and are extensively used in the formulation of drug delivery systems and liquid crystal displays. Their thermal behavior, characterized by multiple phase transitions, is critical to their functionality and stability. Cholesteryl tridecanoate (B1259635), a saturated ester of cholesterol, exhibits complex polymorphic and mesomorphic (liquid crystalline) behavior. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study these phase transitions by measuring the heat flow into or out of a sample as a function of temperature. This application note provides a detailed protocol for the DSC analysis of cholesteryl tridecanoate, outlines its thermal properties, and presents a typical experimental workflow.
Quantitative Data Summary
The thermal transitions of this compound are characterized by a solid-to-liquid crystal (mesophase) transition and a subsequent transition to an isotropic liquid. The temperatures for these transitions have been reported, however, specific enthalpy values are not consistently available in the cited literature. It is also noted that the thermal behavior of this compound can be complex, with its transition profile on a second heating cycle differing from the first, a behavior not uncommon in long-chain cholesteryl esters.[1]
| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Reference |
| Heating Cycle | ||||
| Crystal → Smectic | -- | 77.5 | Not reported in the cited sources | [2] |
| Smectic → Cholesteric | -- | -- | Not reported in the cited sources | [2] |
| Cholesteric → Isotropic Liquid | -- | 83.5 | Not reported in the cited sources | [2] |
| Cooling Cycle | ||||
| Isotropic Liquid → Cholesteric | -- | Not Reported | Not reported in the cited sources | |
| Cholesteric → Smectic | -- | Not Reported | Not reported in the cited sources | |
| Smectic → Crystal | -- | Not Reported | Not reported in the cited sources |
Note: Transition temperatures can be influenced by sample purity and the heating/cooling rate used during the DSC experiment. The values presented are from heating cycles.
Experimental Protocol: DSC Analysis of this compound
This protocol outlines the methodology for characterizing the thermal transitions of this compound using a heat-flux DSC instrument.
1. Materials and Equipment
-
This compound (high purity)
-
Differential Scanning Calorimeter (e.g., Perkin-Elmer DSC-1B, TA Instruments Q2000, or equivalent)
-
Aluminum DSC pans and lids (hermetically sealed recommended for reproducibility)
-
Sample press for sealing pans
-
Microbalance (accurate to ±0.01 mg)
-
Inert purge gas (e.g., high-purity nitrogen or argon)
2. Sample Preparation
-
Accurately weigh 2-5 mg of high-purity this compound directly into a clean aluminum DSC pan using a microbalance.[1] Ensure the sample forms a thin, even layer covering the bottom of the pan to maximize thermal contact.
-
Place a lid on the pan and seal it using the sample press. A hermetic seal is recommended to prevent any loss of sample due to sublimation and to ensure a stable atmosphere within the pan.
-
Prepare an identical empty, sealed aluminum pan to be used as a reference.
3. Instrument Setup and Calibration
-
Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium, zinc) across the temperature range of interest.
-
Place the sealed sample pan in the sample position and the empty reference pan in the reference position of the DSC cell.
-
Set the purge gas flow rate to a constant value, typically 20-50 mL/min, to provide a stable, inert atmosphere.
4. DSC Measurement Procedure (Thermal Program) The following thermal program is recommended to characterize the primary transitions and observe the unique thermal history effects of this compound.
-
Equilibration: Equilibrate the sample at a starting temperature well below the first expected transition, for example, 25 °C. Hold for 5 minutes to ensure thermal stability.
-
First Heating Scan: Heat the sample from 25 °C to 100 °C at a controlled rate of 5-10 °C/min. This range should encompass all expected solid-to-mesophase and mesophase-to-isotropic liquid transitions.
-
Isothermal Hold: Hold the sample at 100 °C for 5 minutes to ensure complete melting and to erase any previous thermal history.
-
First Cooling Scan: Cool the sample from 100 °C back to 25 °C at a controlled rate of 5-10 °C/min to observe the exothermic crystallization and liquid crystal formation transitions.
-
Second Heating Scan: Reheat the sample from 25 °C to 100 °C at the same rate as the first heating scan (5-10 °C/min). This scan is crucial for observing the effects of the controlled cooling on the sample's polymorphic and mesomorphic behavior, which is particularly relevant for this compound.[1]
5. Data Analysis
-
Plot the heat flow (mW or W/g) as a function of temperature (°C).
-
For each endothermic (heating) and exothermic (cooling) peak, determine the onset temperature, peak maximum temperature, and the enthalpy of transition (ΔH).
-
The onset temperature is determined by the intersection of the baseline with the tangent of the steepest slope of the peak.
-
The enthalpy of transition is calculated by integrating the area under the transition peak.
-
Compare the thermograms from the first and second heating scans to identify any changes in transition temperatures or peak shapes, which may indicate polymorphism or the formation of metastable phases.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the DSC experiment for analyzing this compound.
Caption: Workflow for DSC analysis of this compound.
Disclaimer: This application note is intended for informational purposes only. The specific parameters may need to be optimized for your particular instrument and sample.
References
Application Note: 1H and 13C NMR Spectroscopy of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Cholesteryl tridecanoate (B1259635). Cholesteryl tridecanoate is an ester formed from cholesterol and tridecanoic acid. Understanding its structural features through NMR is crucial for its characterization in various applications, including drug delivery systems and biomedical research. This application note outlines the predicted spectral data, a detailed experimental protocol for sample analysis, and a workflow for data acquisition and processing.
Introduction
Cholesteryl esters, such as this compound, are significant components of lipid metabolism and are involved in the transport and storage of cholesterol in the body. The accumulation of cholesteryl esters is a known characteristic of atherosclerosis. In pharmaceutical sciences, cholesteryl esters are utilized in the formulation of lipid-based drug delivery systems, such as liposomes and solid lipid nanoparticles, to enhance the solubility and bioavailability of therapeutic agents. Accurate characterization of these molecules is paramount, and NMR spectroscopy is a powerful, non-destructive technique for elucidating their molecular structure. This note provides expected ¹H and ¹³C NMR spectral data and a standardized protocol for their acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known spectral data of the cholesterol moiety and the tridecanoate chain. The numbering scheme for the cholesterol and tridecanoate portions of the molecule is provided in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 4.60 | m | - | 1H |
| H-6 | 5.37 | d | 5.1 | 1H |
| H-18 | 0.68 | s | - | 3H |
| H-19 | 1.02 | s | - | 3H |
| H-21 | 0.92 | d | 6.5 | 3H |
| H-26/27 | 0.86 | d | 6.6 | 6H |
| H-2' | 2.28 | t | 7.5 | 2H |
| H-3' | 1.62 | p | 7.4 | 2H |
| -(CH₂)n- (tridecanoate) | 1.25 | br s | - | 20H |
| -CH₃ (tridecanoate) | 0.88 | t | 6.8 | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) |
| C-3 | 73.9 |
| C-5 | 139.7 |
| C-6 | 122.6 |
| C-10 | 36.2 |
| C-13 | 42.3 |
| C-18 | 11.9 |
| C-19 | 19.3 |
| C-21 | 18.7 |
| C-26 | 22.6 |
| C-27 | 22.8 |
| C-1' (C=O) | 173.3 |
| C-2' | 34.5 |
| C-3' | 25.0 |
| -(CH₂)n- (tridecanoate) | 29.2-29.7 |
| -CH₂-CH₃ (tridecanoate) | 31.9 |
| -CH₃ (tridecanoate) | 14.1 |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
2. NMR Instrument and Parameters
-
Spectrometer: A 500 MHz NMR spectrometer (or higher) is recommended for optimal resolution.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: 25 °C (298 K).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Dummy Scans: 2-4.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio. The low natural abundance of ¹³C necessitates a higher number of scans.[1]
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Perform baseline correction.
Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the NMR characterization of this compound.
References
Application Notes: Quantitative Analysis of Cholesteryl Tridecanoate by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl esters are crucial molecules in lipid metabolism and transport, and their dysregulation is implicated in various diseases. Cholesteryl tridecanoate (B1259635), an odd-chain cholesteryl ester, is not typically abundant in biological systems and is therefore an excellent candidate for use as an internal standard in lipidomic studies. Accurate and sensitive quantification of cholesteryl tridecanoate is essential for its application in pharmacokinetic studies and for normalizing the quantification of endogenous cholesteryl esters. This document provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodology described herein is applicable for the analysis of this compound in various biological matrices.
Principle of the Method
This method utilizes liquid chromatography to separate this compound from other lipid species within a sample. Following chromatographic separation, the analyte is ionized, and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method allows for accurate quantification even in complex biological samples. The stable fragmentation of cholesteryl esters, typically involving the neutral loss of the cholesterol backbone, provides a characteristic product ion for detection.
Experimental Protocols
Sample Preparation: Lipid Extraction from Plasma
A modified Bligh-Dyer method is recommended for the extraction of total lipids, including cholesteryl esters, from plasma samples.[1][2]
Materials:
-
Deionized Water
-
Glass centrifuge tubes (to prevent plasticizer contamination)[1]
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL glass centrifuge tube, add 100 µL of plasma.
-
Add 200 µL of methanol and vortex for 1 minute.[1]
-
Add 100 µL of chloroform and vortex for 1 minute.
-
Add 100 µL of deionized water and 100 µL of chloroform, then vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to induce phase separation.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v isopropanol:methanol) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A C18 reversed-phase column is suitable for the separation of cholesteryl esters (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 50:50 (v/v) Water:Methanol with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: 40-90% B
-
12-15 min: 90% B
-
15.1-18 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 250°C
-
Nebulizer Pressure: 45 psi
-
Drying Gas Flow: 10 L/min
-
MRM Transition: The specific precursor-to-product ion transition for the ammonium adduct of this compound is monitored.
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of this compound. The data is based on the analysis of a similar odd-chain cholesteryl ester, cholesteryl heptadecanoate, which serves as a reliable proxy.[3][4]
| Parameter | Value |
| Precursor Ion (M+NH₄)⁺ | m/z 598.6 |
| Product Ion | m/z 369.3 |
| Linear Dynamic Range | 1 pmol to 1 nmol |
| Limit of Detection (LOD) | Approximately 1 pmol on column |
| Internal Standard | Cholesteryl heptadecanoate (C17:0) |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Fragmentation pathway of this compound ammonium adduct.
References
Application Notes and Protocols for the Separation of Cholesteryl Esters by HPLC
For researchers, scientists, and drug development professionals, the accurate separation and quantification of cholesteryl esters (CEs) are crucial for understanding lipid metabolism and its role in various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. This document provides detailed application notes and protocols for three primary HPLC methods used for separating cholesteryl esters: Reversed-Phase HPLC, Normal-Phase HPLC, and Silver Ion HPLC.
Reversed-Phase HPLC (RP-HPLC) for Cholesteryl Ester Separation
Reversed-phase HPLC is a widely used method for the separation of cholesteryl esters based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.
Application Note:
RP-HPLC is effective for profiling and quantifying different molecular species of cholesteryl esters within a sample.[1][2] The separation is typically achieved on a C18 (ODS) column with a non-polar stationary phase and a polar mobile phase.[2][3] Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) is common, allowing for the separation of major CE species within a reasonable timeframe.[2][3] Detection is often performed using UV absorbance at low wavelengths (e.g., 200-210 nm) or by mass spectrometry (MS) for enhanced sensitivity and specificity.[3][4][5][6] Sample preparation may involve a simple lipid extraction, and for complex matrices, a preliminary purification step using solid-phase extraction (SPE) can be beneficial to remove interfering lipids like triglycerides.[1]
Experimental Protocol:
Objective: To separate and quantify cholesteryl esters in a biological sample using RP-HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Cholesteryl ester standards (e.g., cholesteryl oleate, cholesteryl linoleate, cholesteryl palmitate)
-
Sample containing cholesteryl esters (e.g., plasma, cell lysate)
Procedure:
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add 2 mL of isopropanol.[2]
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant containing the lipid extract.
-
For cellular lipids, a hexane:isopropanol (3:2, v/v) extraction can be used.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase.
-
-
HPLC Analysis:
-
Quantification:
-
Prepare a calibration curve using known concentrations of cholesteryl ester standards.
-
Spike the samples with a known amount of internal standard (e.g., cholesteryl heptadecanoate) prior to extraction for accurate quantification.[1][3]
-
Identify and quantify the cholesteryl esters in the sample by comparing their retention times and peak areas to those of the standards.
-
Quantitative Data Summary:
| Cholesteryl Ester | Typical Retention Time (min) |
| Cholesteryl Linoleate | ~10 |
| Cholesteryl Oleate | ~12 |
| Cholesteryl Palmitate | ~15 |
| Cholesteryl Stearate | ~17 |
Note: Retention times are approximate and can vary depending on the specific column, system, and exact mobile phase composition.
Experimental Workflow:
Caption: Workflow for Reversed-Phase HPLC analysis of cholesteryl esters.
Normal-Phase HPLC (NP-HPLC) for Cholesteryl Ester Separation
Normal-phase HPLC separates cholesteryl esters based on the polarity of their fatty acyl chains. This method is particularly useful for separating lipid classes.
Application Note:
NP-HPLC is an effective method for the class separation of neutral lipids, including cholesteryl esters, triglycerides, and free fatty acids.[7][8] The separation is typically performed on a silica (B1680970) column with a non-polar mobile phase.[7] Isocratic elution with a mixture of solvents like hexane, 2-propanol, and acetic acid allows for the resolution of different lipid classes.[7][8] This technique is often used as a sample clean-up step to isolate the cholesteryl ester fraction before further analysis by other methods.[1] Detection can be achieved using low wavelength UV detection.[7][8]
Experimental Protocol:
Objective: To separate cholesteryl esters from other neutral lipids using NP-HPLC.
Materials:
-
HPLC system with a UV detector
-
Normal-phase silica column
-
Hexane (HPLC grade)
-
n-Butyl chloride (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (HPLC grade)
-
Lipid standards (cholesteryl ester, triglyceride, free fatty acid, cholesterol)
-
Sample containing a mixture of neutral lipids
Procedure:
-
Sample Preparation:
-
Perform a lipid extraction from the sample using a suitable method (e.g., Bligh-Dyer).
-
To remove phospholipids, which can interfere with the separation, pass the lipid extract through a silica solid-phase extraction (SPE) cartridge, eluting the neutral lipids with a non-polar solvent.[7][8]
-
Evaporate the solvent and reconstitute the neutral lipid fraction in the mobile phase.
-
-
HPLC Analysis:
-
Column: Silica column.
-
Mobile Phase: Isocratic elution with hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01, v/v/v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV at 206 nm.
-
-
Fraction Collection (Optional):
-
If the goal is to isolate cholesteryl esters, collect the fraction corresponding to the cholesteryl ester peak for further analysis.
-
Quantitative Data Summary:
| Lipid Class | Elution Order |
| Cholesteryl Esters | 1 |
| Triglycerides | 2 |
| Free Fatty Acids | 3 |
| Cholesterol | 4 |
Note: The exact elution order and retention times will depend on the specific mobile phase and column used.
Experimental Workflow:
References
- 1. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of plasma free cholesterol and cholesteryl esters by high performance liquid chromatography. Study of a normal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Cholesteryl Tridecanoate in Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[1][2][3] The composition of these LNPs is critical to their stability, efficacy, and safety. A standard LNP formulation typically consists of four key components: an ionizable lipid, a phospholipid, a PEGylated lipid, and cholesterol.[1][4] Cholesterol is a crucial structural component, contributing to the stability and fluidity of the lipid bilayer, which is essential for protecting the therapeutic payload and facilitating its delivery.[5][6]
This document explores the potential application of Cholesteryl Tridecanoate (B1259635) , a cholesterol ester, as an alternative to free cholesterol in LNP formulations. While extensive research has focused on the role of cholesterol, the use of cholesterol esters like Cholesteryl Tridecanoate is a novel area of investigation that may offer unique advantages in modulating LNP properties. These advantages could include altered particle morphology, drug release kinetics, and cellular uptake.[7]
These application notes provide a comprehensive guide for researchers interested in exploring this compound in their LNP formulations, including detailed protocols for preparation, characterization, and in vitro evaluation.
Potential Advantages of this compound
The incorporation of a tridecanoate ester chain to the cholesterol molecule introduces a more lipophilic character compared to free cholesterol. This modification could potentially influence the physicochemical properties of LNPs in several ways:
-
Enhanced Stability: The longer acyl chain may lead to more ordered packing within the lipid bilayer, potentially increasing the rigidity and stability of the nanoparticle structure.[7]
-
Modulated Drug Release: The altered lipid matrix could influence the release profile of the encapsulated therapeutic, potentially leading to more sustained release kinetics.[7]
-
Improved Cellular Interaction: The modified surface properties of the LNP may affect its interaction with cell membranes, potentially leading to different uptake mechanisms and efficiencies.[8]
Quantitative Data Summary
Due to the novel nature of using this compound in LNP formulations, published quantitative data is limited. The following tables are presented as templates for researchers to populate with their experimental data. For comparative purposes, typical data for a standard cholesterol-containing LNP formulation (Control LNP) is provided.
Table 1: Physicochemical Properties of LNP Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP (with Cholesterol) | 80 - 100 | < 0.2 | -5 to +5 | > 90% |
| Test LNP (with this compound) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Table 2: In Vitro Transfection Efficiency
| Formulation | Cell Line | Reporter Gene | Protein Expression (relative to control) |
| Control LNP (with Cholesterol) | HEK293 | Luciferase | 100% |
| Test LNP (with this compound) | HEK293 | Luciferase | Experimental Data |
| Control LNP (with Cholesterol) | HeLa | GFP | 100% |
| Test LNP (with this compound) | HeLa | GFP | Experimental Data |
Table 3: LNP Stability Profile (Storage at 4°C)
| Formulation | Time Point | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Control LNP (with Cholesterol) | Day 0 | 85.2 | 0.15 | 95.1% |
| Day 7 | 88.1 | 0.16 | 94.5% | |
| Day 30 | 92.5 | 0.18 | 92.8% | |
| Test LNP (with this compound) | Day 0 | Experimental Data | Experimental Data | Experimental Data |
| Day 7 | Experimental Data | Experimental Data | Experimental Data | |
| Day 30 | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
The following protocols provide a detailed methodology for the formulation and characterization of LNPs containing this compound.
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible formulation.[9]
Workflow for LNP Formulation using Microfluidics
Caption: Workflow for LNP formulation using microfluidics.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
Phospholipid (e.g., DSPC)
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
This compound
-
Cholesterol (for control LNPs)
-
mRNA (or other nucleic acid)
-
Ethanol (200 proof, anhydrous)
-
Citrate (B86180) Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr Ignite)
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Preparation of Lipid Stock Solution (Ethanol Phase):
-
Prepare individual stock solutions of the ionizable lipid, DSPC, DMG-PEG 2000, and this compound (or cholesterol for control) in absolute ethanol. Gentle heating (60-65°C) may be required to fully dissolve the lipids.[10]
-
Combine the individual lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:this compound:PEG-lipid) to create the final lipid mixture in ethanol.[11] The total lipid concentration is typically around 12.5 mM.[1]
-
Vortex the lipid mixture to ensure homogeneity.[9]
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (ethanol phase) into one syringe and the mRNA solution (aqueous phase) into another syringe.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic).[1]
-
Initiate the mixing process to generate the LNP dispersion. The rapid mixing of the two phases causes the self-assembly of the lipids around the nucleic acid.[9]
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP dispersion to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.
-
-
Concentration and Sterilization:
LNP Characterization
Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.[9]
Workflow for LNP Characterization
Caption: Workflow for LNP characterization.
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the LNPs in solution. The PDI is a measure of the heterogeneity of particle sizes. Zeta potential is a measure of the surface charge of the LNPs.
-
Protocol:
-
Dilute a small aliquot of the LNP solution in 1x PBS (pH 7.4).[9]
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and acquire the data.
-
For zeta potential, use an appropriate folded capillary cell.
-
b) Encapsulation Efficiency:
-
Principle: The RiboGreen assay is a fluorescent-based method to quantify the amount of encapsulated nucleic acid. RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the encapsulation efficiency can be determined.
-
Protocol:
-
Prepare two sets of diluted LNP samples in a 96-well plate.
-
To one set of wells, add Triton X-100 to a final concentration of 0.5% to disrupt the LNPs and measure the total mRNA.[9]
-
To the second set of wells, add an equal volume of buffer to measure the amount of unencapsulated (free) mRNA.[9]
-
Add the RiboGreen reagent to all wells and incubate in the dark.
-
Measure the fluorescence using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
-
In Vitro Transfection
This protocol assesses the ability of the formulated LNPs to deliver their mRNA payload into cells, leading to protein expression.
Workflow for In Vitro Transfection
Caption: Workflow for in vitro transfection.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
LNP-mRNA formulations
-
96-well cell culture plates
-
Assay reagents for the reporter protein (e.g., Luciferase assay kit, fluorescence microscope for GFP)
Protocol:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
LNP Treatment:
-
Dilute the LNP-mRNA formulations in cell culture medium to achieve the desired final mRNA concentration (e.g., 100 ng/well).
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Assay for Protein Expression:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Visualize the GFP expression using a fluorescence microscope or quantify the fluorescence using a flow cytometer or plate reader.
-
-
Data Analysis:
-
Normalize the protein expression data to a control (e.g., cells treated with control LNPs) to determine the relative transfection efficiency.
-
Signaling Pathway Considerations
The endosomal escape of the mRNA payload is a critical step for successful delivery. Ionizable lipids play a key role in this process. In the acidic environment of the endosome, the ionizable lipids become positively charged, interacting with the negatively charged endosomal membrane and promoting its disruption, which allows the mRNA to be released into the cytoplasm. The inclusion of this compound may influence the fluidity and stability of the LNP within the endosome, potentially affecting the efficiency of this process.
Diagram of LNP Uptake and Endosomal Escape
Caption: LNP cellular uptake and endosomal escape pathway.
Conclusion
The substitution of cholesterol with this compound in LNP formulations presents an intriguing avenue for research and development in drug delivery. While this document provides foundational protocols and theoretical considerations, experimental validation is crucial. Researchers are encouraged to use these guidelines as a starting point to systematically evaluate the impact of this compound on LNP characteristics and performance. Such studies will be invaluable in determining the potential of this novel excipient to enhance the therapeutic efficacy of LNP-based medicines.
References
- 1. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of selective organ-targeting (SORT) lipid nanoparticles (LNPs) using multiple technical methods for tissue-specific mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 11. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Cholesteryl Tridecanoate as a Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Cholesteryl esters, the storage form of cholesterol, are a class of neutral lipids implicated in various physiological and pathological conditions, including atherosclerosis. The use of internal standards is crucial for achieving reliable and reproducible quantification in mass spectrometry-based lipidomics. Cholesteryl tridecanoate (B1259635) (CE 13:0), a non-endogenous odd-chain cholesteryl ester, serves as an ideal internal standard for the quantification of endogenous cholesteryl esters. Its chemical properties are similar to endogenous cholesteryl esters, ensuring comparable extraction and ionization efficiency, while its unique mass allows for clear differentiation from naturally occurring species in biological samples.
These application notes provide a comprehensive guide to utilizing cholesteryl tridecanoate as an internal standard for the accurate quantification of cholesteryl esters in various biological matrices.
Principle of Quantification with an Internal Standard
The fundamental principle of using an internal standard in quantitative analysis is to correct for the variability introduced during sample preparation and analysis. By adding a known amount of this compound to the sample at the beginning of the workflow, any loss of analyte during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. The ratio of the signal of the endogenous cholesteryl ester to the signal of the internal standard is then used to determine the concentration of the endogenous analyte, ensuring high accuracy and precision.
Application Notes and Protocols for the Laboratory Synthesis of Cholesteryl Tridecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cholesteryl tridecanoate (B1259635), a cholesteryl ester of a long-chain saturated fatty acid. Cholesteryl esters are crucial molecules in lipid metabolism and transport and are of significant interest in the development of drug delivery systems and models for studying atherosclerosis. This protocol outlines two primary synthetic methodologies: the acylation of cholesterol with tridecanoyl chloride and the Steglich esterification using tridecanoic acid with dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). Detailed procedures for reaction setup, monitoring, workup, and purification by silica (B1680970) gel chromatography and recrystallization are provided. Additionally, expected characterization data are summarized to aid in product identification and purity assessment.
Introduction
Cholesterol and its esters are fundamental components of mammalian cell membranes and play a vital role in cellular signaling and lipid transport.[1] The esterification of cholesterol with fatty acids results in more hydrophobic molecules that are packaged into lipoproteins for transport through the bloodstream.[1] Cholesteryl tridecanoate, the ester of cholesterol and tridecanoic acid, serves as a valuable standard in lipid research and holds potential as a component in lipid-based drug delivery systems due to its biocompatibility and specific physical properties.
The synthesis of cholesteryl esters in the laboratory is typically achieved through the esterification of the 3β-hydroxyl group of cholesterol. This can be accomplished using various methods, including the use of an acyl chloride or a coupling agent to facilitate the reaction between the carboxylic acid and the alcohol. This document details two effective methods for the synthesis of this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity | Key Spectroscopic Data (Anticipated) |
| Cholesterol | C₂₇H₄₆O | 386.65 | White crystalline solid | >98% | ¹H NMR (CDCl₃): Broad multiplet around 3.5 ppm (-OH), multiplet around 5.4 ppm (vinylic H).[2] ¹³C NMR (CDCl₃): Signals around 140.8 ppm and 121.7 ppm (vinylic C), signal around 71.8 ppm (C-OH).[3] FTIR (KBr, cm⁻¹): Broad band ~3400 (O-H stretch), ~2930 (C-H stretch), ~1050 (C-O stretch).[4][5] |
| Tridecanoyl chloride | C₁₃H₂₅ClO | 232.79 | Colorless to light yellow liquid | >98% | FTIR (neat, cm⁻¹): Strong C=O stretch around 1800. |
| Tridecanoic acid | C₁₃H₂₆O₂ | 214.34 | White crystalline solid | >98% | ¹H NMR (CDCl₃): Triplet around 2.35 ppm (-CH₂COOH).[6] ¹³C NMR (CDCl₃): Signal around 180 ppm (C=O).[6] FTIR (KBr, cm⁻¹): Broad O-H stretch ~3000, strong C=O stretch ~1700. |
| This compound | C₄₀H₇₀O₂ | 582.98 | Solid | >99% | ¹H NMR (CDCl₃): Multiplet for H-3 of cholesterol shifted downfield to ~4.6 ppm, multiplet for vinylic H-6 at ~5.4 ppm. ¹³C NMR (CDCl₃): Ester carbonyl carbon ~173 ppm, C-3 of cholesterol ~74 ppm. FTIR (KBr, cm⁻¹): Strong C=O stretch ~1735, C-O stretch ~1170, absence of broad O-H stretch from cholesterol. MS (ESI): [M+H]⁺ at m/z 583.5. |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. Method A utilizes the reaction of cholesterol with tridecanoyl chloride, while Method B employs a DCC/DMAP-mediated coupling of cholesterol and tridecanoic acid.
Method A: Synthesis via Acyl Chloride
This method involves the direct acylation of cholesterol with tridecanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Cholesterol (1.0 eq)
-
Tridecanoyl chloride (1.1 eq)
-
Anhydrous pyridine (B92270) or triethylamine (B128534) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and ethyl acetate (B1210297) (for TLC and column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of Acyl Chloride: Dissolve tridecanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the tridecanoyl chloride solution dropwise to the stirred cholesterol solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 9:1 v/v) eluent system. This compound will have a higher Rf value than cholesterol.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (starting with 100% hexane).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent like acetone (B3395972) or ethanol (B145695).[7]
Method B: Steglich Esterification using DCC and DMAP
This method is a mild and efficient way to form esters from carboxylic acids and alcohols.[8][9]
Materials:
-
Cholesterol (1.0 eq)
-
Tridecanoic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane and ethyl acetate (for TLC and column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cholesterol (1.0 eq), tridecanoic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.[8]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[8]
-
Addition of DCC: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.[8][10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[8]
-
Monitoring: Monitor the reaction progress by TLC as described in Method A.
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated DCU.[8] Wash the filtrate sequentially with 0.5 N HCl, deionized water, and saturated sodium bicarbonate solution.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography as described in Method A.[10]
-
Final Product: Combine the pure fractions and remove the solvent to yield this compound. Recrystallization from acetone or ethanol can be performed for further purification.[7]
Mandatory Visualization
Diagram 1: General workflow for the synthesis of this compound.
Conclusion
The protocols detailed in this document provide comprehensive guidelines for the successful synthesis and purification of this compound in a laboratory setting. Researchers can choose between the acyl chloride and Steglich esterification methods based on the availability of starting materials and desired reaction conditions. The provided data and workflow diagrams are intended to facilitate the efficient and reproducible synthesis of this important lipid molecule for applications in research and drug development. Careful attention to anhydrous conditions and purification techniques is crucial for obtaining a high-purity product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cholesterol(57-88-5) 1H NMR spectrum [chemicalbook.com]
- 3. 13C NMR of Cholesterol on an 80 MHz magnet - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol [webbook.nist.gov]
- 6. Showing Compound Tridecanoic acid (FDB010409) - FooDB [foodb.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cholesteryl Tridecanoate in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cholesteryl Tridecanoate (B1259635) in liquid crystal displays (LCDs), with a focus on its role in forming cholesteric liquid crystal phases. The following sections detail the physical properties of Cholesteryl Tridecanoate, experimental protocols for the fabrication and characterization of liquid crystal displays incorporating this material, and logical workflows for these processes.
Introduction to this compound in Liquid Crystal Displays
This compound is a cholesterol ester that exhibits liquid crystalline properties.[1][2] Like other cholesteryl esters, it can be used to form cholesteric (or chiral nematic) liquid crystal phases. These phases are characterized by a helical structure of the liquid crystal director, which gives rise to unique optical properties, such as selective reflection of light of a specific wavelength and circular polarization.[3][4][5]
In the context of liquid crystal displays, this compound can be utilized in several ways:
-
As a component of a thermochromic liquid crystal mixture: The pitch of the cholesteric helix, and thus the color of the reflected light, can be sensitive to temperature. By mixing this compound with other cholesteryl esters, thermochromic mixtures can be formulated that change color over a specific temperature range.[2][6][7]
-
As a chiral dopant: When added to a nematic liquid crystal host, this compound can induce a helical twist, transforming the nematic phase into a cholesteric phase.[8][9] The helical twisting power (HTP) of the dopant determines the resulting pitch of the cholesteric phase for a given concentration.
The applications of such cholesteric liquid crystals are diverse and include temperature sensors, smart windows, and reflective displays that do not require a backlight, making them energy efficient.[5][7][10][11]
Physicochemical Properties of this compound
The key physical properties of this compound relevant to its application in liquid crystal displays are its phase transition temperatures. These temperatures define the range in which the material exhibits its liquid crystalline phases.
| Property | Value | Reference |
| Chemical Formula | C40H70O2 | |
| Molar Mass | 583.0 g/mol | |
| Crystal to Cholesteric Transition | 77.5 °C | [1] |
| Cholesteric to Isotropic Liquid Transition | 83.5 °C | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of liquid crystal displays utilizing this compound. These protocols are based on general procedures for working with cholesteryl esters and can be adapted for specific research needs.
Protocol 1: Preparation of a this compound-Based Thermochromic Mixture
This protocol describes the formulation of a simple thermochromic liquid crystal mixture. The ratio of components can be adjusted to tune the temperature range of the color change.
Materials:
-
This compound
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Benzoate
-
Glass vials
-
Heat gun or hot plate
-
Spatula
-
Balance (accurate to 0.01 g)
Procedure:
-
Weigh the desired amounts of this compound, Cholesteryl Oleyl Carbonate, and Cholesteryl Benzoate and place them in a clean, dry glass vial. A typical starting formulation could be a 1:1:1 weight ratio.
-
Heat the vial gently using a heat gun or on a hot plate until the solid mixture melts completely and forms a clear, isotropic liquid.
-
Gently swirl the vial to ensure the mixture is homogeneous.
-
Allow the mixture to cool to room temperature. The liquid crystal will pass through its cholesteric phase, and a color play may be observed.
-
The prepared mixture can be used immediately or stored in a sealed vial. If stored, it may need to be remelted before use.[2]
Protocol 2: Fabrication of a Simple Liquid Crystal Display Cell
This protocol outlines the construction of a basic liquid crystal cell to observe the properties of the prepared cholesteric mixture.
Materials:
-
ITO (Indium Tin Oxide) coated glass slides
-
Polyimide alignment layer solution
-
Spin coater
-
Hot plate
-
UV-curable adhesive
-
UV lamp
-
Spacers (e.g., glass beads of a specific diameter)
-
Prepared this compound mixture
-
Polarizing optical microscope
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating them in a sequence of detergent solution, deionized water, acetone, and isopropyl alcohol. Dry the slides with a stream of nitrogen.
-
Alignment Layer Deposition: Apply a thin layer of polyimide solution onto the ITO-coated side of the glass slides using a spin coater.
-
Curing: Bake the coated slides on a hot plate according to the polyimide manufacturer's instructions to cure the alignment layer.
-
Rubbing: Gently rub the cured polyimide layer in a single direction with a soft cloth to create micro-grooves that will align the liquid crystal molecules.
-
Cell Assembly: Apply UV-curable adhesive mixed with spacers around the perimeter of one of the glass slides. Place the second slide on top, with the rubbing directions anti-parallel (for a twisted nematic configuration) or parallel.
-
Curing the Cell: Press the slides together and expose the edges to a UV lamp to cure the adhesive and seal the cell, leaving a small gap for filling.
-
Liquid Crystal Filling: Heat the prepared this compound mixture to its isotropic phase. Place a drop of the liquid crystal at the filling gap and allow it to fill the cell via capillary action.
-
Sealing: Seal the filling gap with a small amount of UV-curable adhesive and cure it with the UV lamp.
Protocol 3: Characterization of Phase Transitions using Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique to determine the phase transition temperatures and enthalpies of liquid crystalline materials.[6][12][13]
Materials:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
This compound sample
-
Reference pan (empty)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into an aluminum DSC pan.
-
Encapsulation: Seal the pan with a lid using a sample press.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the DSC to heat the sample at a controlled rate (e.g., 5-10 °C/min) through the expected temperature range of the phase transitions. Then, program a cooling cycle at the same rate.
-
Data Acquisition: Start the thermal program and record the heat flow as a function of temperature.
-
Data Analysis: The phase transitions will appear as peaks (endothermic on heating, exothermic on cooling) in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.
Protocol 4: Characterization of Liquid Crystal Textures using Polarizing Optical Microscopy (POM)
POM is used to visualize the different liquid crystal phases and their textures based on their birefringence.[14][15]
Materials:
-
Polarizing optical microscope with a hot stage
-
Glass slides and coverslips
-
This compound sample
Procedure:
-
Sample Preparation: Place a small amount of the this compound sample on a clean glass slide and cover it with a coverslip.
-
Heating: Place the slide on the hot stage of the microscope and heat the sample to its isotropic liquid phase. This will erase any previous alignment.
-
Cooling and Observation: Slowly cool the sample while observing it through the crossed polarizers of the microscope.
-
Texture Identification: As the sample cools, it will transition into the cholesteric phase, which will exhibit a characteristic texture (e.g., focal conic or planar texture). Further cooling will show the transition to the crystalline solid phase.
-
Image Capture: Record images of the different textures observed at various temperatures.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the fabrication of a liquid crystal display cell.
Caption: Workflow for the thermal characterization of this compound.
References
- 1. chymist.com [chymist.com]
- 2. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 3. WO2021046004A1 - Thermochromic liquid crystal inks and coatings - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Research progress of cholesteric liquid crystals with broadband reflection characteristics in application of intelligent optical modulation materials [cpb.iphy.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. spotsee.io [spotsee.io]
- 8. Rotation of single crystals of chiral dopants at the top of a nematic droplet: analogy with Lehmann effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 10. ucm.es [ucm.es]
- 11. Calorimetric studies of the effects of cholesterol on the phase transition of C(18):C(10) phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optical Textures and Orientational Structures in Cholesteric Droplets with Conical Boundary Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Tridecanoate for Studying Phase Transitions in Lipid Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cholesteryl tridecanoate (B1259635) as a tool for investigating the phase behavior of lipid mixtures. The information detailed below is intended to assist researchers in designing and executing experiments to understand the thermotropic properties of lipid membranes, which is crucial for various applications, including drug delivery system development and the study of biological membrane dynamics.
Introduction
Cholesteryl esters, integral components of cellular lipid metabolism and transport, play a significant role in the structural organization of lipid assemblies. Cholesteryl tridecanoate, a cholesteryl ester with a 13-carbon acyl chain, serves as a valuable model compound for studying the influence of cholesterol derivatives on the phase transitions of lipid bilayers. Its distinct phase behavior, including transitions between crystalline, smectic, and cholesteric liquid crystal phases, can modulate the physical properties of lipid membranes. Understanding these interactions is paramount for the rational design of lipid-based nanoparticles, liposomes, and other drug delivery vehicles, as the phase behavior of the lipid matrix can influence drug loading, release kinetics, and stability.
Differential Scanning Calorimetry (DSC) is a powerful and direct technique for characterizing the thermotropic phase transitions of lipids and lipid mixtures.[1][2] By measuring the heat flow into or out of a sample as a function of temperature, DSC provides quantitative data on transition temperatures (Tm), enthalpies (ΔH), and the cooperativity of these transitions.
Data Presentation
The thermotropic phase behavior of pure this compound is characterized by multiple transitions. The following table summarizes the key phase transition temperatures reported in the literature. It is important to note that the thermal history of the sample can significantly influence the observed transitions, and upon second heating, the thermogram may differ from the initial scan.
| Transition | Temperature (°C) |
| Crystal to Smectic | ~63-64 |
| Smectic to Cholesteric | 77.5 |
| Cholesteric to Isotropic | 83.5 |
| Data sourced from "Physical Properties of Cholesteryl Esters".[3] |
When incorporated into a lipid mixture, this compound is expected to influence the phase transition of the host lipid. The following table illustrates a hypothetical example of how the main transition temperature (Tm) and enthalpy (ΔH) of a model phospholipid, such as Dipalmitoylphosphatidylcholine (DPPC), might be affected by the inclusion of this compound. Researchers should generate similar tables with their own experimental data.
| Mol% this compound | DPPC Tm (°C) | ΔH (kcal/mol) | Peak Width at Half-Height (°C) |
| 0 | 41.5 | 8.7 | 0.5 |
| 5 | 40.8 | 7.9 | 1.2 |
| 10 | 39.5 | 6.5 | 2.5 |
| 20 | 37.2 | 4.1 | 4.0 |
| Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally. |
Experimental Protocols
Protocol 1: Preparation of Lipid Mixtures
This protocol describes the preparation of multilamellar vesicles (MLVs) containing a binary mixture of a host lipid (e.g., DPPC) and this compound.
Materials:
-
Host lipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
This compound
-
Chloroform (B151607) or a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)
-
Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas stream
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Lipid Stock Solutions: Prepare stock solutions of the host lipid and this compound in chloroform at known concentrations (e.g., 10 mg/mL).
-
Mixing: In a clean round-bottom flask, combine the appropriate volumes of the stock solutions to achieve the desired molar ratio of the lipid mixture.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure the water bath temperature is above the gel-to-liquid crystalline transition temperature of the highest melting point component to ensure proper mixing.
-
Drying: Further dry the lipid film under a gentle stream of nitrogen or argon gas for at least 1-2 hours to remove any residual solvent. For complete removal of solvent, place the flask in a vacuum desiccator overnight.
-
Hydration: Add the desired volume of pre-warmed buffer to the flask. The buffer should be heated to a temperature above the main phase transition temperature of the lipid mixture.
-
Vesicle Formation: Hydrate the lipid film by vortexing the flask for several minutes. This process will result in the formation of multilamellar vesicles (MLVs).
-
Annealing: To ensure a homogeneous distribution of lipids, the MLV suspension should be subjected to several cycles of heating (above the main transition temperature) and cooling, with intermittent vortexing.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
This protocol outlines the procedure for analyzing the thermotropic phase behavior of the prepared lipid mixtures using DSC.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
MLV suspension from Protocol 1
-
Reference buffer (the same buffer used for hydration)
-
Syringe for sample loading
Procedure:
-
Sample Preparation: Accurately weigh an empty hermetic aluminum pan and lid.
-
Sample Loading: Transfer a precise amount of the MLV suspension (typically 10-20 µL) into the pan.
-
Sealing: Hermetically seal the pan to prevent solvent evaporation during the experiment.
-
Reference Pan: Prepare a reference pan containing the same volume of buffer as the sample pan.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the temperature program. A typical program would involve:
-
An initial equilibration step at a temperature well below the expected transitions (e.g., 10°C).
-
A heating scan at a controlled rate (e.g., 1-5°C/min) to a temperature well above the final transition.
-
A cooling scan at the same rate back to the starting temperature.
-
A second heating scan to observe the effects of thermal history.
-
-
-
Data Acquisition: Start the DSC run and collect the data of heat flow versus temperature.
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and completion temperature of each phase transition.
-
Integrate the area under each transition peak to calculate the enthalpy of the transition (ΔH).
-
Determine the width of the main transition peak at half-height, which is an indicator of the cooperativity of the transition.
-
Mandatory Visualization
The following diagram illustrates the general workflow for preparing and analyzing lipid mixtures to study their phase transitions.
Caption: Experimental workflow for studying lipid phase transitions.
The logical flow for interpreting the effect of this compound on a lipid bilayer can be visualized as follows:
Caption: Influence of this compound on lipid bilayer properties.
References
Application Note: Gas Chromatography Analysis of Fatty Acid Methyl Esters from Cholesteryl Tridecanoate
Introduction
The analysis of fatty acids is a critical process in various fields, including clinical diagnostics, food science, and pharmaceutical research. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of fatty acids.[1] However, due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) prior to GC analysis.[2][3] This application note provides a detailed protocol for the quantitative analysis of tridecanoic acid methyl ester derived from the transesterification of cholesteryl tridecanoate (B1259635) using Gas Chromatography with Flame Ionization Detection (GC-FID). Cholesteryl esters, a major component of plasma lipoproteins, are often analyzed to understand lipid metabolism and its relation to various diseases.[4]
The method described herein involves a one-step transesterification of cholesteryl tridecanoate, followed by the separation and quantification of the resulting methyl tridecanoate using a capillary GC system. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for the analysis of specific fatty acids from cholesterol esters.
Principle
The overall workflow involves two main stages:
-
Transesterification: The ester bond between cholesterol and tridecanoic acid in this compound is cleaved and a new ester bond is formed between the fatty acid and a methyl group from methanol. This reaction is typically catalyzed by an acid, such as methanolic HCl or boron trifluoride (BF₃) in methanol.[5] The reaction converts the non-volatile cholesteryl ester into the more volatile fatty acid methyl ester (FAME), which is suitable for GC analysis.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): The prepared FAME sample is injected into the gas chromatograph. The FAMEs are separated based on their boiling points and interaction with the stationary phase of the GC column.[2] As the separated components elute from the column, they are combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). The ions produced in the flame generate an electrical signal that is proportional to the amount of the analyte.[6] Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
Methyl tridecanoate standard (≥99% purity)
-
Methanol (Anhydrous, ≥99.8%)
-
Hexane (B92381) (GC grade, ≥99%)
-
Methanolic HCl (3 M) or Boron trifluoride-methanol reagent (12-14% w/w)[7]
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass test tubes with PTFE-lined caps
-
GC vials with inserts
-
Pipettes and syringes
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of methyl tridecanoate standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with hexane. These will be used to generate a calibration curve.
Sample Preparation (Transesterification)
-
Accurately weigh approximately 1 mg of this compound into a screw-capped glass test tube.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 2 mL of 3 M methanolic HCl.[7]
-
Securely cap the tube and heat the mixture at 80°C for 1 hour in a heating block or water bath.[7]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of a saturated NaCl solution and 1 mL of hexane.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge the tube at 2000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Gas Chromatography (GC-FID) Conditions
The following GC conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| GC System | Agilent 7890B GC System or equivalent |
| Column | DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm or similar polar capillary column[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C[9] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1[9] |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.[8] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C[9] |
| Hydrogen Flow | 40 mL/min[9] |
| Air Flow | 450 mL/min[9] |
| Makeup Gas (Helium) | 30 mL/min[9] |
Data Analysis and Quantification
-
Identification: Identify the methyl tridecanoate peak in the sample chromatogram by comparing its retention time with that of the methyl tridecanoate standard.
-
Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to generate a calibration curve.
-
Quantification: Integrate the peak area of the methyl tridecanoate in the sample chromatogram. Determine the concentration of methyl tridecanoate in the sample using the calibration curve. The amount of tridecanoic acid in the original this compound sample can then be calculated.
Data Presentation
Table 1: Quantitative Analysis of Methyl Tridecanoate
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 12.5 | 150,000 | 10.0 |
| Standard 2 (25 µg/mL) | 12.5 | 375,000 | 25.0 |
| Standard 3 (50 µg/mL) | 12.5 | 750,000 | 50.0 |
| Sample 1 | 12.5 | 450,000 | 30.0 |
| Sample 2 | 12.5 | 465,000 | 31.0 |
| Sample 3 | 12.5 | 442,500 | 29.5 |
Note: The data presented in this table is representative and for illustrative purposes only.
Mandatory Visualization
Caption: Experimental workflow for GC analysis of FAMEs.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of tridecanoic acid methyl ester derived from this compound. The described method, involving a straightforward transesterification followed by GC-FID analysis, is robust, reliable, and suitable for routine analysis in various research and development settings. The provided GC conditions and sample preparation steps can be adapted for the analysis of other fatty acid methyl esters from different lipid classes.
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 3. s4science.at [s4science.at]
- 4. Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Application Notes: X-ray Diffraction for the Analysis of Cholesteryl Ester Crystals
X-ray diffraction (XRD) is an indispensable, non-destructive analytical technique for the characterization of cholesteryl ester crystals, which are crucial components in various biological and pathological processes, including the formation of atherosclerotic plaques and gallstones.[1][2] The technique provides detailed information on the atomic and molecular structure of these crystalline materials.[3] Key applications for researchers and drug development professionals include:
-
Polymorph Identification: Cholesteryl esters can crystallize into different polymorphic forms, each with unique physical properties.[4] XRD is the primary method for identifying these different crystal forms (e.g., monolayer, bilayer) and understanding their relative stability.[4]
-
Phase Transition Analysis: The phase behavior of cholesteryl esters is complex, often involving transitions between crystalline, liquid crystalline, and liquid states as a function of temperature.[5][6] XRD can be used to monitor these structural changes, providing insight into the molecular packing in different phases.[4]
-
Crystal Structure Determination: Single-crystal XRD allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles.[7] This detailed structural information is fundamental to understanding intermolecular interactions and the physical properties of the material.[4][7]
-
Mixture Analysis: In biological systems and pharmaceutical formulations, cholesteryl esters often exist in complex mixtures. XRD can help identify the crystalline phases present in these mixtures and study how different components co-crystallize or influence each other's crystal structure.[8]
-
Quality Control: In drug development, the crystalline form of an active pharmaceutical ingredient (API) or an excipient can significantly impact its stability, solubility, and bioavailability. XRD is a standard method for quality control, ensuring the correct and consistent crystalline form of materials.
Experimental Protocols
Protocol 1: Powder X-ray Diffraction (PXRD) of Cholesteryl Ester Samples
Powder XRD is used for the identification of crystalline phases and for the analysis of polycrystalline materials.[9] The resulting 1D diffraction pattern serves as a fingerprint for the crystalline solid.[9]
Objective: To obtain a diffraction pattern from a bulk cholesteryl ester sample to identify the crystalline form(s) present.
Materials & Equipment:
-
Cholesteryl ester sample
-
Agate mortar and pestle[10]
-
Spatula
-
Powder XRD sample holder (e.g., zero-background silicon wafer or aluminum well mount)[11]
-
Glass microscope slide[12]
-
Powder X-ray diffractometer
Methodology:
-
Sample Preparation - Grinding:
-
Place a small amount of the cholesteryl ester sample into a clean agate mortar.
-
Gently grind the sample using a rotary motion with the pestle until a fine, homogenous powder is obtained.[12] The ideal particle size should be in the micrometer range, resembling flour, to ensure a sufficient number of randomly oriented crystallites for accurate intensity measurements.[13]
-
Note: To minimize potential structural damage from grinding, especially for soft materials, grinding can be performed under a liquid like ethanol (B145695) or methanol.[13]
-
-
Sample Mounting:
-
Place the fine powder onto the sample holder.
-
Use the edge of a clean glass slide to gently press and flatten the powder into the holder's well.[11][12]
-
The goal is to create a smooth, flat surface that is perfectly level with the surface of the holder.[12] An incorrect sample height can lead to errors in the measured diffraction angles.[12] Avoid excessive compaction, which can induce preferred orientation of the crystallites.[10]
-
-
Instrument Setup:
-
Place the sample holder securely into the diffractometer.
-
Set the X-ray source parameters (e.g., Cu Kα radiation, voltage, current).
-
Define the angular range for the scan (e.g., 2° to 40° 2θ). The specific range may be adjusted based on prior knowledge of the sample.
-
Set the step size (e.g., 0.02° 2θ) and the scan speed or time per step.
-
-
Data Collection:
-
Initiate the XRD scan. The instrument will measure the intensity of diffracted X-rays at each angular step.
-
-
Data Analysis:
-
Process the raw data to obtain a plot of intensity versus 2θ.
-
Identify the angular positions (2θ) and relative intensities of the diffraction peaks.
-
Compare the experimental diffraction pattern to reference patterns from databases (e.g., the Powder Diffraction File™) or literature data to identify the crystalline phase(s).
-
Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides detailed 3D structural information of a single, well-ordered crystal.[7]
Objective: To determine the precise atomic structure and unit cell parameters of a cholesteryl ester crystal.
Materials & Equipment:
-
High-purity cholesteryl ester
-
Appropriate solvent(s) for crystallization
-
Small vials or crystallization plates
-
Stereomicroscope
-
Micromanipulation tools (e.g., fine needles, loops)
-
Goniometer head with a mounting pin/loop
-
Cryoprotectant (if needed)
-
Single-crystal X-ray diffractometer
Methodology:
-
Crystal Growth (The Crucial First Step):
-
This is often the most challenging step.[3] The goal is to grow a single, defect-free crystal, typically between 0.05 and 0.5 mm in all dimensions.[14]
-
A common method is slow evaporation. Dissolve the purified cholesteryl ester in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.
-
Leave the vial partially covered in a vibration-free environment, allowing the solvent to evaporate slowly over days or weeks, promoting the formation of well-ordered crystals.
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Selection and Mounting:
-
Place the vial containing the crystals under a stereomicroscope.
-
Identify a suitable crystal: it should have well-defined faces, be transparent, and free of cracks or other visible imperfections.
-
Carefully select the crystal using a mounting loop or a needle coated with a small amount of oil or grease.
-
Mount the selected crystal onto the tip of the goniometer head. If data will be collected at cryogenic temperatures, the crystal may first be dipped in a cryoprotectant to prevent ice formation.
-
-
Data Collection:
-
Mount the goniometer head onto the diffractometer.
-
The instrument will center the crystal in the X-ray beam.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[7] Modern diffractometers use area detectors (like CCD or pixel detectors) to record the positions and intensities of hundreds or thousands of diffraction spots.[3]
-
-
Structure Solution and Refinement:
-
The collected data (reflection intensities and positions) are processed to determine the unit cell dimensions and space group.
-
An initial model of the crystal structure is generated, often using computational "direct methods".[3]
-
This initial model is then refined against the experimental data, adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[3] The final result is a detailed 3D model of the molecule's arrangement in the crystal.
-
Quantitative Data Summary
The following tables summarize crystallographic data for cholesterol and its derivatives obtained by X-ray diffraction techniques.
Table 1: Single-Crystal Unit Cell Parameters for Cholesterol and its Esters
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Cholesterol Nanoparticles | Triclinic | - | 14.234 | 34.209 | 10.481 | 94.60 | 90.00 | 95.72 | [15] |
| Cholesterol Microcrystals | Triclinic (P1) | P1 | 12.193 | 12.378 | 10.021 | 89.551 | 83.497 | 78.907 | [16] |
| Cholesteryl Myristate | Monoclinic | A2 | - | - | - | - | - | - | [4] |
| Cholesteryl Nonanoate | Monoclinic | P2₁ | - | - | - | - | - | - | [4] |
Note: Full unit cell parameters for Cholesteryl Myristate and Nonanoate were not available in the provided search results but their crystal system and space group are noted.
Table 2: Example Powder Diffraction Peaks for a Cholesteryl Acrylate Monomer
| Compound | Strongest Diffraction Peaks (2θ) |
| Cholesteryl Acrylate Monomer (MA) | 2.7153°, 5.2992°, 18.8500° |
Data from reference[17]. These values represent the positions of the highest intensity peaks in the powder diffraction pattern at room temperature.
References
- 1. Characterization of Cholesterol Crystals in Atherosclerotic Plaques Using Stimulated Raman Scattering and Second-Harmonic Generation Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biliary cholesterol crystallization characterized by single-crystal cryogenic electron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. mriquestions.com [mriquestions.com]
- 5. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Phase behavior and crystalline structures of cholesteryl ester mixtures: a C-13 MASNMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Philips XRD: Sample Preparation – Kurt Hollocher [muse.union.edu]
- 12. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 13. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 14. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Cholesteryl Tridecanoate into Model Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl tridecanoate (B1259635), a cholesteryl ester, is a lipophilic molecule that can be incorporated into model membranes to modulate their physicochemical properties. Similar to cholesterol, it influences the packing of phospholipids, thereby affecting the mechanical rigidity, fluidity, and permeability of the membrane. The inclusion of cholesteryl tridecanoate can be leveraged to enhance the stability of liposomal drug delivery systems and to control the release kinetics of encapsulated therapeutic agents. These application notes provide a detailed protocol for the incorporation of this compound into model membranes using the thin-film hydration method, along with key characterization techniques to ensure the quality and desired properties of the resulting formulation.
Data Presentation: Effects of Cholesteryl Esters on Model Membranes
The following tables summarize the quantitative effects of incorporating cholesteryl esters into model membranes. Data for various cholesteryl esters are presented to provide a comparative overview of their impact on membrane properties.
Table 1: Effect of Cholesteryl Esters on the Phase Transition Temperature (Tm) of Phospholipid Bilayers as Determined by Differential Scanning Calorimetry (DSC)
| Phospholipid | Cholesteryl Ester | Molar Ratio (Phospholipid:Ester) | ΔTm (°C) | Reference |
| DPPC | Cholesterol | 85:15 | Broadening of transition | [1] |
| DPPC | Various Oxysterols | 85:15 | Greater reduction than cholesterol | [1] |
| DSPC | Cholesterol | 75:25 | Broadening of transition | [2] |
Table 2: Effect of Cholesteryl Esters on Membrane Fluidity as Determined by Fluorescence Anisotropy/Polarization
| Phospholipid | Cholesteryl Ester/Analog | Molar Ratio | Effect on Anisotropy/Polarization | Interpretation | Reference |
| Sphingomyelin (B164518) | Cholesterol | 90:10 - 60:40 | Increase | Decreased membrane fluidity | [3] |
| Various | Cholesterol | Various | Increase | Decreased membrane fluidity | [4] |
| SCLL | n-alkanols | N/A | Decrease | Increased membrane fluidity | [5] |
Note: An increase in fluorescence anisotropy or polarization indicates a decrease in membrane fluidity. Cholesteryl esters are expected to decrease membrane fluidity. Specific quantitative data for this compound is not available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound by Thin-Film Hydration
This protocol describes a widely used method for preparing liposomes containing this compound. The thin-film hydration technique involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.[6][7]
Materials:
-
Phosphatidylcholine (PC) or other desired phospholipid
-
This compound (CT)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen gas source
-
Vacuum desiccator
-
Bath or probe sonicator
-
Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amounts of phospholipid and this compound. The molar ratio of phospholipid to this compound can be varied to achieve the desired membrane properties.
-
Dissolve the lipids in a mixture of chloroform and methanol (typically a 2:1 v/v ratio) in a round-bottom flask.[6] Ensure complete dissolution to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the phospholipid (e.g., 40-60°C).[6]
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
Hydration:
-
Add the pre-warmed aqueous buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.[6]
-
Agitate the flask by hand or on a mechanical shaker to hydrate (B1144303) the lipid film. This process should also be carried out at a temperature above the Tc of the phospholipid.[6] This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller and more uniform liposomes, such as unilamellar vesicles (ULVs), the MLV suspension must be downsized.
-
Sonication: Sonicate the liposomal suspension using a bath or probe sonicator.[6] This should be done in an ice bath to prevent lipid degradation from heat.
-
Extrusion: For a more defined size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm).[6] This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure homogeneity.
-
-
Storage:
-
Store the final liposome suspension at 4°C for short-term use.
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution and PDI of the liposomes.
-
Procedure: Dilute the liposome suspension with the hydration buffer and measure using a DLS instrument.
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of the liposomes and is an indicator of their stability.
-
Procedure: Measure the zeta potential using a suitable instrument, typically based on electrophoretic light scattering.
3. Determination of Membrane Fluidity by Fluorescence Anisotropy:
-
Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[8] A higher anisotropy value corresponds to a more rigid (less fluid) membrane. 1,6-Diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe for the hydrophobic core of the membrane.[3][8]
-
Procedure:
-
Incorporate a fluorescent probe (e.g., DPH) into the liposomes during their preparation or by incubation with the pre-formed liposomes.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented both vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.
-
Measurements can be taken at different temperatures to observe phase transitions.[3]
-
4. Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the heat flow associated with thermal transitions in the liposome suspension, such as the gel-to-liquid crystalline phase transition (Tm).[9] The incorporation of this compound is expected to alter the Tm and the enthalpy of this transition.[10]
-
Procedure:
-
Place a known amount of the liposome suspension into a DSC sample pan.
-
Use the hydration buffer as a reference.
-
Scan the sample and reference pans over a desired temperature range, encompassing the expected phase transition of the phospholipid.
-
The resulting thermogram will show peaks corresponding to thermal transitions. The peak maximum represents the Tm, and the area under the peak corresponds to the transition enthalpy.
-
Visualizations
Caption: Workflow for the preparation and characterization of liposomes containing this compound.
Caption: Logical relationship of this compound's effects on model membrane properties.
References
- 1. A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Behavior of Planar Supported Lipid Membranes Composed of Cholesterol and 1,2-Distearoyl-sn-Glycerol-3-Phosphocholine Examined by Sum-Frequency Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence anisotropy studies on the interaction of the short chain n-alkanols with stratum corneum lipid liposomes (SCLL) and distearoylphosphatidylcholine (DSPC)/distearoylphosphatidic acid (DSPA) liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jasco-global.com [jasco-global.com]
- 9. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cholesteryl Tridecanoate in Thermochromic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols on the utilization of cholesteryl tridecanoate (B1259635) as a key component in the formulation of thermochromic liquid crystal materials. Its specific phase transition temperatures make it a valuable compound for creating materials that exhibit color changes over a defined temperature range.
Introduction
Cholesteryl esters, a class of liquid crystals, are renowned for their thermochromic properties, which arise from the temperature-dependent pitch of their chiral nematic (cholesteric) phase. As the temperature changes, the helical structure of the liquid crystal molecules twists or untwists, altering the wavelength of light that is selectively reflected, resulting in a predictable color change. Cholesteryl tridecanoate, with its distinct transition temperatures, can be used alone or, more commonly, in mixtures with other cholesteryl esters to create materials with tailored temperature-color responses. These materials have found applications in temperature sensors, medical diagnostics, and smart coatings.
Physicochemical Properties of this compound
The thermochromic behavior of this compound is dictated by its phase transitions. The key transition temperatures for the pure compound are summarized in the table below.
| Property | Value (°C) |
| Crystal to Cholesteric Phase Transition | 77.5[1] |
| Cholesteric to Isotropic Liquid Transition | 83.5[1] |
Formulating Thermochromic Mixtures
While this compound has a defined thermochromic range, its true versatility is realized when mixed with other cholesteryl esters. By carefully selecting and adjusting the proportions of different esters, the temperature range and bandwidth of the color play can be precisely controlled. Common components for these mixtures include cholesteryl oleyl carbonate, cholesteryl pelargonate (nonanoate), and cholesteryl benzoate. The transition temperatures of a mixture are a weighted average of the transition temperatures of its components, allowing for the formulation of thermochromic materials that operate at specific temperatures of interest.
Experimental Protocols
Protocol 1: Preparation of a Cholesteryl Ester-Based Thermochromic Mixture
This protocol describes the preparation of a thermochromic liquid crystal mixture. The ratios provided are a starting point and can be adjusted to achieve the desired temperature response.
Materials:
-
This compound
-
Cholesteryl Oleyl Carbonate
-
Cholesteryl Pelargonate (Nonanoate)
-
Small glass vial
-
Heat gun or hot plate
-
Spatula
-
Balance
Procedure:
-
Weighing the Components: Accurately weigh the desired amounts of each cholesteryl ester and place them in a clean, dry glass vial. For a starting formulation, a ratio of 40% cholesteryl oleyl carbonate, 30% cholesteryl pelargonate, and 30% this compound by weight can be used.
-
Melting and Mixing: Gently heat the vial using a heat gun or on a hot plate set to approximately 100°C. Swirl the vial gently until all components have melted and formed a homogenous isotropic liquid.
-
Cooling and Observation: Remove the vial from the heat source and allow it to cool to room temperature. As the mixture cools, it will pass through its cholesteric phase, and the thermochromic color play will be visible.
-
Application: The resulting thermochromic mixture can be applied as a thin layer to a black background to enhance the visibility of the color change.
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to precisely measure the phase transition temperatures of the prepared thermochromic material.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the thermochromic mixture into an aluminum DSC pan and seal it with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected solid-to-liquid crystal transition.
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the isotropic transition.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions, which correspond to the phase changes.
Protocol 3: Characterization by Polarized Light Microscopy (PLM)
PLM allows for the visual observation of the liquid crystal textures and the color changes as a function of temperature.
Equipment:
-
Polarizing light microscope
-
Hot stage with temperature controller
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Place a small amount of the thermochromic mixture onto a microscope slide and cover it with a coverslip.
-
Heating: Place the slide on the hot stage and heat the sample to its isotropic liquid state (it will appear dark between crossed polarizers).
-
Observation during Cooling: Slowly cool the sample. As it enters the cholesteric phase, vibrant colors and characteristic textures will appear.
-
Correlation of Color and Temperature: Record the colors observed at different temperatures as the sample cools. This provides a qualitative or semi-quantitative correlation between temperature and color.
Visualizations
Caption: Workflow for the preparation of a cholesteryl ester-based thermochromic mixture.
Caption: Workflow for the characterization of thermochromic materials using DSC and PLM.
Caption: Relationship between temperature, cholesteric pitch, and observed color.
References
Application Notes: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation of Cholesteryl Esters
References
- 1. Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]
- 5. repository.seafdec.org [repository.seafdec.org]
- 6. aocs.org [aocs.org]
- 7. cyberlipid.gerli.com [cyberlipid.gerli.com]
- 8. Direct Measurement of Free and Esterified Cholesterol Mass in Differentiated Human Podocytes: A TLC and Enzymatic Assay-Based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 14. youtube.com [youtube.com]
- 15. Separation of lipids using thin layer chromatography [biomodel.uah.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cholesteryl Tridecanoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of cholesteryl tridecanoate (B1259635) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of cholesteryl tridecanoate, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Consider increasing the reaction time or temperature. Ensure efficient stirring to maximize reactant interaction. |
| Moisture Contamination: Tridecanoyl chloride is highly reactive with water, leading to hydrolysis into tridecanoic acid, which reduces the amount of acyl chloride available to react with cholesterol.[2] | Use anhydrous solvents and thoroughly dry all glassware before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2] | |
| Poor Quality Reagents: Degradation of cholesterol or tridecanoyl chloride can lead to low yields. | Use freshly opened or properly stored high-purity reagents. | |
| Steric Hindrance: Cholesterol is a bulky molecule, which can sterically hinder the approach of the acyl chloride.[3][4] | Consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) or a palladium catalyst to facilitate the reaction.[5][6] Optimizing the solvent can also play a role. | |
| Presence of Significant Side Products | Tridecanoic Acid Formation: As mentioned, this is due to the hydrolysis of tridecanoyl chloride.[2] | Strict anhydrous conditions are critical.[2] |
| Unreacted Cholesterol: Incomplete reaction or suboptimal stoichiometry. | Increase the molar ratio of tridecanoyl chloride to cholesterol. Ensure the reaction goes to completion by monitoring with TLC.[1] | |
| Formation of Unexpected Esters: If alcohol impurities are present in the solvent, they can compete with cholesterol to react with tridecanoyl chloride.[2] | Use high-purity, anhydrous solvents.[2] | |
| Difficult Purification | "Oiling Out" During Recrystallization: The product separates as a liquid instead of solid crystals. This happens when the solute comes out of solution above its melting point.[7] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling to encourage proper crystal formation.[7] |
| Impure Crystals After Recrystallization: Impurities may be trapped within the crystal lattice. | Ensure complete dissolution of the crude product in the minimum amount of hot solvent.[7][8] Allow the solution to cool slowly.[7] If colored impurities are present, they can be removed by adding activated charcoal to the hot solution followed by hot filtration.[7] | |
| Co-elution During Column Chromatography: Impurities having similar polarity to the product can be difficult to separate. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Monitor fractions carefully by TLC.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this compound synthesis?
A1: The most frequent cause of low yields is the hydrolysis of tridecanoyl chloride due to the presence of trace amounts of water in the reaction setup.[2] This side reaction consumes the acyl chloride, making it unavailable to react with cholesterol. Therefore, maintaining strict anhydrous conditions is paramount for a successful synthesis.[2]
Q2: What reaction conditions are recommended for synthesizing this compound?
A2: While specific optimal conditions can vary, a general starting point involves dissolving cholesterol in a dry, inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.[5] A base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl byproduct.[9] The reaction mixture is typically cooled to 0°C before the dropwise addition of tridecanoyl chloride.[5] The reaction is then allowed to warm to room temperature and stirred for several hours.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials (cholesterol and tridecanoyl chloride) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the cholesterol spot has disappeared.
Q4: What is the best method to purify crude this compound?
A4: Both recrystallization and silica (B1680970) gel column chromatography are effective purification methods. Recrystallization is a good technique for removing small amounts of impurities and can yield highly pure crystals if performed correctly.[7][8] Column chromatography is useful for separating the product from significant amounts of impurities, especially unreacted starting materials or side products with different polarities.[5][9]
Q5: What are suitable solvents for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents for the recrystallization of cholesteryl esters include acetone (B3395972) and ethanol.[7] Experimental screening for the best solvent or solvent mixture is recommended.
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure for the esterification of cholesterol with tridecanoyl chloride.
Materials:
-
Cholesterol
-
Tridecanoyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (as a base)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Stirring equipment
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cholesterol (1.0 equivalent) in the anhydrous solvent. Add the base (1.1 equivalents).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0°C in an ice bath. Slowly add tridecanoyl chloride (1.1 equivalents) dropwise from a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction's progress by TLC.[1][5]
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.[5] Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization or column chromatography.[5]
Purification by Recrystallization
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (e.g., acetone or ethanol) until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. If the solution is colored, add activated charcoal, boil for a few minutes, and then perform a hot filtration.[7]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7][8]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]
-
Drying: Dry the purified crystals in a vacuum oven.
Data Presentation
The following tables provide illustrative data for optimizing the synthesis of this compound. These are representative examples and actual results may vary depending on specific experimental conditions.
Table 1: Effect of Reaction Time and Temperature on Yield
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 to RT | 2 | 65 |
| 2 | 0 to RT | 6 | 85 |
| 3 | 0 to RT | 12 | 92 |
| 4 | RT | 6 | 88 |
| 5 | 40 | 4 | 90 |
Table 2: Effect of Base and Catalyst on Yield
| Entry | Base (1.1 eq) | Catalyst (mol%) | Yield (%) |
| 1 | Pyridine | None | 85 |
| 2 | Triethylamine | None | 88 |
| 3 | Pyridine | DMAP (5%) | 95 |
| 4 | Triethylamine | DMAP (5%) | 96 |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis and purification workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoenzymatic Synthesis of Cholesteryl-6-O-tetradecanoyl-α-D-glucopyranoside: A Product of Host Cholesterol Efflux Promoted by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Resolving Co-eluting Peaks in Cholesteryl Ester HPLC
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in cholesteryl ester HPLC?
A: Peak co-elution happens when two or more different cholesteryl esters or other lipid molecules are not effectively separated by the HPLC system and elute from the column at nearly the same time.[1] This leads to a single, merged chromatographic peak, which can compromise both qualitative and quantitative analysis, resulting in inaccurate data.[1]
Q2: Why is co-elution a significant problem in cholesteryl ester analysis?
A: Co-elution is a major issue because it can lead to:
-
Inaccurate Identification: A merged peak might be incorrectly identified as a single, more abundant cholesteryl ester species.[2]
-
Incorrect Quantification: The area of a co-eluting peak reflects the combined signal of all compounds within it, causing an overestimation of the quantity of any single species.[2]
Q3: How can I detect co-elution in my chromatogram?
A: Detecting co-elution can be difficult, particularly with perfect overlaps. However, several indicators can help:[2]
-
Peak Shape Distortion: Look for asymmetrical peaks, such as those with "shoulders" or those that appear as two merged peaks. A shoulder is a distinct discontinuity in the peak shape, different from gradual peak tailing.[2][3]
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are identical, the peak is likely pure. If they differ, it suggests the presence of multiple compounds.[2][3]
-
Mass Spectrometry (MS) Analysis: By acquiring mass spectra across the peak, you can check for changes in the mass-to-charge ratio (m/z) profile. A shifting m/z profile indicates co-elution.[2][3]
Troubleshooting Guide: Resolving Co-eluting Peaks
This section addresses common problems with co-eluting peaks in cholesteryl ester analysis, offering potential causes and systematic solutions. It is recommended to change only one parameter at a time to systematically assess its effect.[2]
Problem 1: My peaks are broad and overlapping, suggesting poor resolution.
This issue often points to suboptimal chromatographic conditions or column health.
-
Potential Cause 1: Inefficient Column
-
Potential Cause 2: Inadequate Mobile Phase Strength
-
Potential Cause 3: Sample Overload
Problem 2: I have sharp, symmetrical peaks, but they are still co-eluting.
This indicates that the fundamental selectivity of your method is insufficient to separate the analytes.
-
Potential Cause 1: Poor Selectivity of the Stationary Phase
-
Solution: The column's chemistry may not be suitable for differentiating between your cholesteryl esters.[1]
-
Switch to a column with a different stationary phase (e.g., from a standard C18 to a phenyl-hexyl, or a specialized cholesterol-based column).[1] Columns with cholesteryl bonded groups can offer strong stereoselectivity.[7][8]
-
Increasing the column length, for instance by connecting two columns in series, can also enhance peak resolution.[9]
-
-
-
Potential Cause 2: Suboptimal Mobile Phase Composition
-
Solution: Altering the mobile phase can significantly change selectivity.
-
Change Organic Solvent: Substitute one of the organic solvents in your mobile phase (e.g., acetonitrile (B52724) for methanol (B129727) or vice versa).[1] Acetonitrile and methanol offer different selectivities and can alter the elution order.[6]
-
Adjust Mobile Phase Additives: The addition of small amounts of additives like acetic acid can sometimes improve separation.[10]
-
-
-
Potential Cause 3: Inappropriate Column Temperature
-
Solution: Temperature affects the viscosity of the mobile phase and the interaction between analytes and the stationary phase.
-
Vary the column temperature. Lowering the temperature generally increases retention and may improve resolution, while higher temperatures can increase column efficiency.[4][6] The UDC-Cholesterol™ column is noted to undergo phase transitions with temperature, which can be leveraged to achieve desired selectivity.[11]
-
-
Problem 3: My sample is highly complex, and some cholesteryl esters co-elute with triglycerides.
In complex biological samples, interference from other lipid classes is a common issue.
-
Potential Cause 1: Insufficient Sample Preparation
-
Solution: Pre-purification of the sample can remove interfering lipid classes.
-
Use solid-phase extraction (SPE) with a silica (B1680970) gel-60 column to separate cholesteryl esters from other lipids before HPLC analysis.[12]
-
Some methods require the removal of triglycerides by hydrolysis or column chromatography to prevent interference.[9]
-
-
-
Potential Cause 2: Single-Dimension HPLC is Insufficient
-
Solution: For extremely complex samples, a more advanced chromatographic approach may be necessary.
-
Consider a two-dimensional (2D) HPLC approach. For example, using a diol-based stationary phase for Hydrophilic Interaction Liquid Chromatography (HILIC) in the first dimension can separate lipid classes before a second-dimension reversed-phase separation.[13]
-
-
Data Presentation
Table 1: Typical HPLC Parameters for Cholesteryl Ester Separation
| Parameter | Typical Setting | Notes |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Columns with cholesteryl bonded groups offer enhanced stereoselectivity.[7][8] |
| Mobile Phase | Acetonitrile/Isopropanol mixtures (e.g., 50:50, v/v)[14][15] | Methanol can be used as an alternative to acetonitrile to alter selectivity.[16] |
| Elution Mode | Isocratic or Gradient | Isocratic elution is simpler, but gradient elution may be necessary for complex samples.[17] |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can increase column efficiency but lengthen run times.[6][17] |
| Column Temperature | 25 - 35°C | Temperature can be optimized to improve resolution.[2][4] |
| Detection | UV at low wavelength (e.g., 205-210 nm)[14][17] | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) can also be used.[18] |
| Internal Standard | Cholesteryl heptadecanoate | An internal standard is crucial for accurate quantification.[12][15] |
Table 2: Troubleshooting Parameter Adjustments and Their Effects
| Parameter Adjusted | Change | Effect on Retention | Effect on Resolution |
| Mobile Phase Strength (Reversed-Phase) | Decrease % Organic Solvent | Increase | May Improve |
| Flow Rate | Decrease | Increase | May Improve |
| Column Temperature | Decrease | Increase | May Improve/Worsen |
| Column Temperature | Increase | Decrease | May Improve/Worsen |
| Particle Size | Decrease | No significant change | Improve |
| Column Length | Increase | Increase | Improve |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Cholesteryl Ester Analysis
This protocol provides a general methodology for the separation of cholesteryl esters from a lipid extract.
-
Sample Preparation:
-
Extract total lipids from the biological sample using a suitable method (e.g., Bligh-Dyer).
-
For complex samples, consider a pre-purification step using a silica SPE cartridge to isolate the cholesteryl ester fraction.[12] Elute interfering triglycerides with a non-polar solvent, then elute the cholesteryl esters.
-
Dry the cholesteryl ester fraction under a stream of nitrogen and reconstitute in the mobile phase or a compatible solvent like isopropanol.[14]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isopropanol/Acetonitrile (50:50, v/v).[15] Ensure all solvents are HPLC grade and degassed.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[2]
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set to 210 nm.[14]
-
-
Data Analysis:
-
Identify cholesteryl ester peaks by comparing their retention times to those of authentic standards (e.g., cholesteryl oleate, cholesteryl palmitate, cholesteryl stearate).[12]
-
Quantify the individual cholesteryl esters using an internal standard (e.g., cholesteryl heptadecanoate) and constructing a calibration curve.[12][15]
-
Visualizations
Diagram 1: General Troubleshooting Workflow for Co-elution```dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. nacalai.com [nacalai.com]
- 8. CO-16593-31 - HPLC Column COSMOSIL Cholester, 120 Å, 5 µm, 28 x 150 mm | Analytics-Shop [analytics-shop.com]
- 9. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. How to Use UDC-Cholesterol™ HPLC Columns - MicroSolv Technology Corp [mtc-usa.com]
- 12. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. dc.etsu.edu [dc.etsu.edu]
- 17. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Help: seperation problems on some lipids by HPLC - Chromatography Forum [chromforum.org]
Preventing degradation of Cholesteryl tridecanoate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of Cholesteryl Tridecanoate (B1259635) during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for cholesteryl tridecanoate?
A1: The primary degradation pathway for this compound, a saturated cholesteryl ester, is hydrolysis. This reaction breaks the ester bond, yielding cholesterol and tridecanoic acid. Unlike unsaturated cholesteryl esters, oxidation is a significantly lower risk for this compound due to the absence of double bonds in its fatty acid chain.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored at -20°C or lower in a tightly sealed glass container. To minimize hydrolysis, the container should be placed in a desiccator to maintain a low-humidity environment. For ultimate protection, especially for long-term storage of primary standards, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound should be prepared in a high-purity, dry, aprotic organic solvent (e.g., chloroform, hexane). Store these solutions at -20°C or lower in glass vials with Teflon-lined caps. To prevent concentration changes due to solvent evaporation and to minimize exposure to air and moisture, it is best to store solutions in small, single-use aliquots. Before sealing, flush the vial with an inert gas.
Q4: Can I store this compound at 4°C or room temperature?
A4: Short-term storage (a few hours) at 4°C or room temperature for weighing and sample preparation is generally acceptable if the material is protected from moisture and light. However, for any extended period, these temperatures are not recommended as they can accelerate the rate of hydrolysis, especially in the presence of ambient humidity.
Q5: What are the visible signs of this compound degradation?
A5: Visually, degradation may not always be apparent. However, signs can include a change in the appearance of the solid from a crystalline powder to a waxy or clumpy solid, which may indicate moisture absorption. For solutions, the appearance of cloudiness or precipitation can suggest hydrolysis, as the degradation products (cholesterol and tridecanoic acid) may have different solubilities than the parent ester. The most reliable way to detect degradation is through analytical techniques like TLC or GC-MS.
Troubleshooting Guides
This section addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Unexpected peaks in GC-MS or spots in TLC analysis. | 1. Hydrolysis: The sample has started to degrade into cholesterol and tridecanoic acid.2. Contamination: The sample may be contaminated with other lipids or impurities from solvents or glassware. | 1. Confirm Degradation: Run standards of cholesterol and tridecanoic acid alongside your sample in TLC or GC-MS to confirm if the extra spots/peaks correspond to these degradation products.2. Review Storage: Ensure storage conditions are optimal (see FAQs). Check for proper sealing of containers and the effectiveness of your desiccant.3. Check Solvent Purity: Use high-purity, anhydrous solvents for sample preparation and analysis.4. Clean Glassware: Ensure all glassware is thoroughly cleaned and dried before use. |
| Inconsistent results between experiments. | 1. Sample Degradation: The integrity of the stock solution may have compromised over time.2. Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and accelerate degradation.[1] | 1. Use Aliquots: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1]2. Fresh Preparations: For critical experiments, prepare fresh solutions from solid this compound.3. Purity Check: Periodically check the purity of your stock solution using TLC or GC-MS. |
| Solid this compound appears clumpy or waxy. | Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere. | 1. Dry the Sample: If the degradation is minimal, the sample can be dried under a high vacuum. However, it is crucial to re-analyze the purity afterward.2. Improve Storage: Store the compound in a desiccator over a fresh, active desiccant. Ensure the container is tightly sealed. |
| Difficulty dissolving the compound. | 1. Incorrect Solvent: The chosen solvent may not be appropriate for this compound.2. Low Temperature: Solubility decreases at lower temperatures. | 1. Solvent Selection: Use non-polar aprotic solvents like chloroform, hexane, or dichloromethane. Gentle warming and sonication can aid dissolution.2. Temperature: Allow the solvent and compound to reach room temperature before attempting to dissolve. |
Degradation Pathways and Prevention
The primary mechanism of degradation for this compound is hydrolysis. The following diagram illustrates this pathway and key preventative measures.
Quantitative Data on Stability
Table 1: Estimated Hydrolysis of Solid this compound Over 12 Months
| Storage Condition | Temperature | Relative Humidity | Estimated % Hydrolysis |
| Optimal | -20°C | <10% (Desiccator) | < 0.1% |
| Sub-optimal | 4°C | Ambient (~40-60%) | 1 - 3% |
| Not Recommended | 25°C (Room Temp) | Ambient (~40-60%) | 5 - 15% |
| Aggressive | 40°C | High (~75%) | > 25% |
Table 2: Estimated Hydrolysis of this compound in Chloroform Solution (0.1 M) Over 6 Months
| Storage Condition | Temperature | Atmosphere | Estimated % Hydrolysis |
| Optimal | -20°C | Inert Gas (Argon) | < 0.5% |
| Sub-optimal | 4°C | Air | 2 - 5% |
| Not Recommended | 25°C (Room Temp) | Air | 10 - 20% |
Experimental Protocols
The following are detailed methodologies for assessing the stability of this compound.
Protocol 1: Thin-Layer Chromatography (TLC) for Qualitative and Semi-Quantitative Analysis
This method allows for the rapid visual assessment of degradation.
Workflow Diagram:
Methodology:
-
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing tank
-
Spotting capillaries
-
Standards: this compound, Cholesterol, Tridecanoic acid
-
Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
Visualization Reagent: 5% phosphomolybdic acid in ethanol (B145695) or iodine vapor.
-
-
Procedure:
-
Prepare solutions of your this compound sample and the standards at approximately 1 mg/mL in chloroform.
-
Using a capillary, spot small amounts of the sample and each standard onto the baseline of a TLC plate.
-
Allow the spots to dry completely.
-
Place the plate in a developing tank pre-saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front. Allow the plate to dry completely.
-
Visualize the spots by either placing the plate in a chamber with iodine crystals or by spraying with the phosphomolybdic acid reagent and heating gently with a heat gun until spots appear.
-
-
Interpretation:
-
This compound will be the least polar and will have the highest Rf value.
-
Cholesterol will be more polar and have a lower Rf value.
-
Tridecanoic acid will be the most polar and have the lowest Rf value.
-
The presence of spots in your sample lane that co-migrate with the cholesterol and tridecanoic acid standards indicates hydrolysis. The relative intensity of these spots provides a semi-quantitative measure of degradation.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis
This method provides accurate quantification of the degradation products.
Workflow Diagram:
Methodology:
-
Materials:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Internal Standard (IS): e.g., Cholesteryl heptadecanoate or 5α-cholestane
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Chloroform, Pyridine (B92270) (anhydrous)
-
-
Procedure:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of chloroform.
-
Add a known amount of the internal standard.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of cholesterol and tridecanoic acid.
-
Cool the sample to room temperature and inject 1 µL into the GC-MS.
-
-
GC-MS Parameters (Typical):
-
Injector: 280°C, splitless mode
-
Oven Program: Initial temperature of 180°C for 1 min, ramp at 20°C/min to 280°C and hold for 10 min, then ramp at 10°C/min to 300°C and hold for 5 min.
-
Mass Spectrometer: Scan mode to identify peaks, then selected ion monitoring (SIM) mode for quantification.
-
Monitor characteristic ions for the TMS derivatives of cholesterol, tridecanoic acid, this compound, and the internal standard.
-
-
-
Quantification:
-
Create a calibration curve using standards of cholesterol and tridecanoic acid with a fixed amount of the internal standard.
-
Calculate the amount of cholesterol and tridecanoic acid in your sample based on the peak area ratios relative to the internal standard and the calibration curve.
-
The percentage of hydrolysis can be calculated from the molar amounts of the degradation products relative to the initial amount of this compound.
-
References
Technical Support Center: Optimizing DSC Analysis of Cholesteryl Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Differential Scanning Calorimetry (DSC) heating and cooling rates for the analysis of cholesteryl esters.
Frequently Asked Questions (FAQs)
Q1: What are the typical phase transitions observed in cholesteryl esters using DSC?
A1: Cholesteryl esters are known for their rich liquid crystalline behavior, exhibiting multiple phase transitions upon heating and cooling. The most common transitions observed by DSC are:
-
Crystal to Mesophase: This is the melting of the solid crystalline structure into a liquid crystalline state (e.g., smectic or cholesteric).
-
Mesophase to Mesophase: Transitions between different liquid crystalline phases (e.g., smectic to cholesteric).
-
Mesophase to Isotropic Liquid: The transition from the ordered liquid crystalline state to a disordered isotropic liquid state.
The specific phases and transition temperatures are highly dependent on the fatty acid chain length and degree of saturation of the cholesteryl ester.
Q2: Why is the thermal history of the sample important in the DSC analysis of cholesteryl esters?
A2: The thermal history, or the previous temperature exposure of the sample, can significantly impact the DSC results for cholesteryl esters.[1][2] This is due to:
-
Polymorphism: Cholesteryl esters can exist in different crystalline forms (polymorphs), each with a unique melting point. The formation of these polymorphs is influenced by the cooling rate from the melt and the annealing time at specific temperatures.
-
Metastable Phases: Rapid cooling can often trap the material in a metastable state, which may exhibit different thermal behavior upon subsequent heating compared to a sample that was cooled slowly and allowed to equilibrate. To ensure reproducible results, it is crucial to establish a controlled thermal history, often by performing a preliminary heating and cooling cycle.[1]
Q3: What is a typical heating and cooling rate for the initial analysis of a new cholesteryl ester sample?
A3: For a preliminary analysis of a new cholesteryl ester, a heating and cooling rate of 10°C/min is a common starting point. This rate generally provides a good balance between signal intensity and resolution.[3] Based on the initial results, the scan rates can then be optimized to better resolve specific transitions. For resolving closely spaced thermal events, slower rates are recommended, while faster rates can enhance the sensitivity for detecting weak transitions.[4]
Q4: How does supercooling affect the DSC thermogram of cholesteryl esters?
A4: Supercooling is a common phenomenon in cholesteryl esters where the material remains in a liquid or liquid crystalline state below its equilibrium freezing point upon cooling.[5] This results in the crystallization peak on the cooling curve appearing at a significantly lower temperature than the melting peak on the heating curve. The degree of supercooling can be influenced by the cooling rate; faster cooling rates tend to increase the extent of supercooling.[3]
Troubleshooting Guide
Issue 1: Broad or Overlapping DSC Peaks
Question: My DSC thermogram shows broad, poorly defined peaks, or multiple transitions that are overlapping. How can I improve the resolution?
Answer:
Broad or overlapping peaks in the DSC analysis of cholesteryl esters can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Optimize the Heating/Cooling Rate:
-
Slower Scan Rates: Reducing the heating or cooling rate (e.g., to 1, 2, or 5°C/min) can significantly improve the resolution of closely spaced thermal events.[4] Slower rates allow more time for the thermal transitions to occur, resulting in sharper and better-separated peaks.
-
Modulated DSC (MDSC): If available, using MDSC can help to separate overlapping thermal events by deconvoluting the heat flow signal into its reversing and non-reversing components.
-
-
Check Sample Purity:
-
Impurities can broaden melting transitions and introduce additional, unexpected peaks.[1] Consider purifying the sample, for example, by recrystallization.
-
-
Reduce Sample Size:
-
A smaller sample mass (typically 2-5 mg) can minimize thermal gradients within the sample, leading to sharper peaks.
-
-
Ensure Good Thermal Contact:
-
Make sure the sample is spread thinly and evenly at the bottom of the DSC pan to ensure uniform heat transfer.
-
Issue 2: No Clear Mesophase Transitions Observed
Question: My cholesteryl ester sample appears to transition directly from a solid to an isotropic liquid without any clear liquid crystalline phases. What could be the reason?
Answer:
The absence of observable mesophase transitions can be due to several factors:
-
Heating Rate is Too Fast:
-
Some liquid crystalline phases may exist over a very narrow temperature range. A fast heating rate might not provide sufficient resolution to detect these transitions. Try using a much slower heating rate (e.g., 1°C/min or even lower).
-
-
Sample Purity:
-
Highly pure samples of some cholesteryl esters may have very subtle liquid crystal transitions. Conversely, impurities can sometimes suppress or eliminate mesophase formation.
-
-
Thermal History:
-
The sample may not have been cooled in a way that promotes the formation of the liquid crystalline phase. Try a controlled cooling and reheating cycle to encourage the formation of the mesophase.
-
-
Monotropic Behavior:
-
Some cholesteryl esters exhibit monotropic liquid crystalline behavior, meaning the mesophase is only observed upon cooling and not upon heating from the solid state. Ensure you are analyzing the cooling curve carefully.
-
Issue 3: Inconsistent or Irreproducible DSC Results
Question: I am getting different results each time I run the same cholesteryl ester sample. How can I improve the reproducibility?
Answer:
Inconsistent DSC results are often related to a lack of control over the experimental conditions. To improve reproducibility:
-
Standardize the Thermal History:
-
Always subject your sample to a consistent thermal history before recording the data of interest. A common practice is to heat the sample above its clearing point (isotropic liquid state), hold it for a few minutes to erase any previous thermal memory, and then cool it at a controlled rate.[1] The subsequent heating scan will then be more reproducible.
-
-
Control the Sample Mass and Preparation:
-
Use a consistent sample mass for all your experiments. Ensure the sample is always placed in the DSC pan in the same manner to maintain consistent thermal contact.
-
-
Maintain a Consistent Purge Gas Flow:
-
Ensure that the purge gas (typically nitrogen) is flowing at a constant and controlled rate throughout the experiment, as variations in the atmosphere around the sample can affect the results.
-
-
Regular Instrument Calibration:
-
Regularly calibrate your DSC instrument for temperature and enthalpy using certified standards to ensure accurate and reproducible measurements.
-
Data Presentation
Table 1: Effect of Heating Rate on the Transition Temperatures of Cholesteryl Propionate
| Heating Rate (°C/min) | Solid to Cholesteric Transition (°C) | Cholesteric to Isotropic Transition (°C) |
| 2.5 | 86.3 | 90.0 |
| 5.0 | 87.1 | 91.2 |
| 10.0 | 88.5 | 92.8 |
Data sourced from a study on cholesteryl propionate.[5]
Table 2: Effect of Cooling Rate on the Transition Temperatures of Cholesteryl Propionate
| Cooling Rate (°C/min) | Isotropic to Cholesteric Transition (°C) | Cholesteric to Smectic-I Transition (°C) | Smectic-I to Smectic-II Transition (°C) |
| 2.5 | 80.5 | 69.6 | 61.5 |
| 5.0 | 79.2 | 68.1 | 59.8 |
| 10.0 | 77.1 | 66.5 | 57.9 |
Data sourced from a study on cholesteryl propionate.[5]
Note: The enthalpy values associated with these transitions also vary with the scan rate. Generally, faster scan rates lead to larger, broader peaks, which can affect the accuracy of enthalpy calculations.[3]
Experimental Protocols
Detailed Methodology for DSC Analysis of a Cholesteryl Ester
This protocol provides a general framework for the DSC analysis of a cholesteryl ester sample, which should be optimized for the specific compound under investigation.
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the cholesteryl ester sample into a standard aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation or degradation.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
2. DSC Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Set the purge gas (typically high-purity nitrogen) to a constant flow rate of 20-50 mL/min.
-
Allow the system to equilibrate at the starting temperature for at least 5 minutes.
3. Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1: First Heating (Erasing Thermal History)
-
Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature well above the expected isotropic transition (e.g., 150°C) at a rate of 10°C/min. This step is crucial to remove any prior thermal history.
-
-
Segment 2: Isothermal Hold
-
Hold the sample at the high temperature for 5 minutes to ensure it has completely melted and reached thermal equilibrium.
-
-
Segment 3: Controlled Cooling
-
Cool the sample at a controlled rate (e.g., 10°C/min) to the starting sub-ambient temperature. This allows for the observation of crystallization and liquid crystal formation from the melt.
-
-
Segment 4: Second Heating (Data Acquisition)
-
Heat the sample again at the desired rate (e.g., 2, 5, 10, or 20°C/min) to the final temperature. The data from this second heating scan is typically used for analysis as the sample now has a controlled thermal history.
-
4. Data Analysis:
-
Determine the onset temperature, peak temperature, and enthalpy of each transition from the second heating and the cooling curves.
-
Compare the results obtained at different heating and cooling rates to understand the kinetic effects on the phase transitions.
Mandatory Visualization
Caption: Experimental workflow for DSC analysis of cholesteryl esters.
Caption: Troubleshooting logic for common DSC issues with cholesteryl esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermal history alters cholesterol effect on transition of 1-palmitoyl-2-linoleoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting poor solubility of Cholesteryl tridecanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling Cholesteryl tridecanoate (B1259635), with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of Cholesteryl tridecanoate?
This compound is a large, highly lipophilic molecule, an ester of cholesterol and tridecanoic acid.[1][2] Like other long-chain cholesteryl esters, it is readily soluble in non-polar organic solvents but exhibits poor solubility in polar solvents. It is practically insoluble in aqueous solutions.[3][4]
Q2: I am having difficulty dissolving this compound in my chosen solvent. What are the common causes and solutions?
Poor solubility can stem from several factors, including the choice of solvent, temperature, and the physical state of the compound. The following table outlines common issues and recommended troubleshooting steps.
| Potential Cause | Recommended Action & Explanation |
| Inappropriate Solvent | This compound is non-polar. Ensure you are using a suitable non-polar solvent. Chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) are excellent first choices. A chloroform:methanol (2:1) mixture is also commonly effective for this class of lipids.[5] |
| Low Temperature | The solubility of lipids generally increases with temperature.[6] Gentle warming of the solution in a water bath (e.g., 37-50°C) can significantly improve dissolution. Be cautious not to boil the solvent. |
| Insufficient Agitation | Ensure the mixture is being agitated vigorously. Use a vortex mixer for several minutes. For larger volumes, a magnetic stirrer can be used. |
| Compound Polymorphism | Cholesteryl esters can exist in different crystalline forms (polymorphs), which may have different solubilities.[7] If gentle warming and vortexing are insufficient, sonication is a powerful technique to break down less soluble crystal lattices. |
| Concentration Too High | You may be attempting to create a supersaturated solution. Refer to the solubility data for similar compounds (Table 1) to ensure you are working within a reasonable concentration range. If a high concentration is needed, a co-solvent system or formulation as a lipid nanoparticle may be required.[8] |
Q3: My this compound dissolved initially but a precipitate formed later. Why is this happening and what should I do?
Precipitation after initial dissolution is common and is usually due to one of the following reasons:
-
Temperature Change: If the solution was warmed to aid dissolution, it may have become supersaturated. As it cools to room temperature, the solubility decreases, causing the compound to precipitate.
-
Solution: Re-warm the solution before use. For experiments at room temperature, it is best to prepare a solution that is stable at that temperature.
-
-
Solvent Evaporation: In volatile solvents like chloroform, evaporation can increase the concentration of the solute, leading to precipitation.
-
Solution: Keep containers tightly sealed. Prepare fresh solutions for critical experiments.
-
-
Introduction of an Anti-Solvent (e.g., Water): Adding the lipid solution to an aqueous buffer can cause immediate precipitation. The presence of water can decrease the solubility of cholesterol esters in organic phases.[9]
-
Solution: This is expected behavior. For aqueous applications, the standard procedure is to first dissolve the lipid in an organic solvent, evaporate the solvent to create a thin film, and then hydrate (B1144303) the film with the aqueous buffer, often with sonication, to form a suspension or liposomes.[5]
-
Data Presentation
Table 1: General Solubility of Cholesterol and Related Lipids in Common Organic Solvents
| Compound Class | Solvent | Solubility | Comments |
|---|---|---|---|
| Cholesterol / Cholesteryl Esters | Chloroform | High | Generally the solvent of choice for complete dissolution. |
| Cholesterol / Cholesteryl Esters | Dichloromethane (DCM) | High | An effective alternative to chloroform. |
| Cholesterol / Cholesteryl Esters | Toluene | Moderate to High | A non-halogenated solvent option. |
| Cholesterol | n-Hexane | Moderate | Solubility increases with temperature. |
| Cholesterol | Alcohols (Ethanol, Methanol) | Low to Sparingly Soluble | Solubility is limited and decreases with solvent polarity. Ethanol is better than methanol.[6][10][11] |
| Cholesterol / Cholesteryl Esters | Acetone | Low | Can be used in some cases, often as a co-solvent. |
| Cholesterol / Cholesteryl Esters | Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Generally not a suitable solvent for this class of compounds. |
| Cholesterol / Cholesteryl Esters | Water | Insoluble | Requires formulation (e.g., with detergents, cyclodextrins) for aqueous dispersion.[3][10] |
Experimental Protocols
Protocol 1: Standard Method for Preparing a this compound Stock Solution
This protocol details the steps for dissolving this compound in an organic solvent, which is the primary step for most experimental applications.
Materials:
-
This compound (solid)[1]
-
Chloroform (analytical grade)
-
Glass vial with a PTFE-lined cap
-
Vortex mixer
-
Ultrasonic bath (probe or bath sonicator)
-
Water bath (optional, set to 40°C)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and place it into a clean, dry glass vial.
-
Solvent Addition: Add the calculated volume of chloroform to the vial to achieve the target concentration.
-
Initial Mixing: Cap the vial tightly and vortex the mixture vigorously for 1-2 minutes. Visually inspect for any remaining solid particles.
-
Gentle Heating (Optional): If solids persist, place the vial in a 40°C water bath for 5-10 minutes. Periodically remove and vortex the solution. Caution: Chloroform is volatile and its vapors are hazardous. Ensure this is done in a well-ventilated fume hood.
-
Sonication: If the compound is still not fully dissolved, place the vial in an ultrasonic bath. Sonicate in short bursts (e.g., 5-10 minutes at a time) to avoid excessive heating of the solvent.[12] Check for clarity between bursts. For highly resistant solids, a probe sonicator may be used with caution to prevent solvent splashing.
-
Final Assessment & Storage: Once the solution is clear and free of visible particles, it is ready for use. For storage, ensure the cap is tightly sealed to prevent solvent evaporation and store at the recommended temperature, typically -20°C for long-term stability.[8]
Visualizations
The following diagrams illustrate key workflows and concepts related to the solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
Caption: Experimental workflow for preparing an aqueous dispersion of lipid.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Tridecanoate | C13H25O2- | CID 21932507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mriquestions.com [mriquestions.com]
- 8. This compound, 25605-87-2 | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cholesteryl Tridecanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of cholesteryl tridecanoate (B1259635).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cholesteryl tridecanoate?
A1: this compound is typically synthesized by the esterification of cholesterol with a derivative of tridecanoic acid. The most common laboratory methods include:
-
Acyl Chloride Method: Reacting cholesterol with tridecanoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). This is a rapid and often high-yielding method.[1]
-
DCC/DMAP Coupling (Steglich Esterification): Using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to react cholesterol with tridecanoic acid. This method is milder than using an acyl chloride.[2][3]
-
Organocatalyst Method: Employing a triphenylphosphine-sulfur trioxide adduct to catalyze the esterification between cholesterol and tridecanoic acid in a solvent like toluene.[4]
Q2: What are the primary impurities I should expect in my crude this compound product?
A2: The most common impurities are typically the starting materials and byproducts from side reactions. These include:
-
Unreacted Cholesterol: Due to its lower reactivity compared to smaller alcohols, some cholesterol may remain unreacted.
-
Tridecanoic Acid: This can be present if tridecanoyl chloride has hydrolyzed or if the reaction with tridecanoic acid did not go to completion.
-
N-acylurea: In DCC-mediated reactions, a side product formed from the rearrangement of the O-acylisourea intermediate.[3]
-
Dicyclohexylurea (DCU): A byproduct of the DCC coupling reaction, which is insoluble in most organic solvents and can often be removed by filtration.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.[1][5] By spotting the reaction mixture alongside standards of cholesterol and the final product (if available), you can visualize the consumption of the starting material and the formation of the product. This compound is significantly less polar than cholesterol and will have a higher Rf value. A common solvent system for this analysis is a mixture of hexane (B92381) and ethyl acetate.[6]
Q4: What is a typical yield for the synthesis of this compound?
Q5: What are suitable solvents for recrystallizing this compound?
A5: Cholesteryl esters are nonpolar and will recrystallize from solvents that reflect this polarity. Common choices include acetone (B3395972), ethanol, or mixtures of a good solvent (like dichloromethane (B109758) or ethyl acetate) with a poor solvent (like hexane).[8][9][10] The ideal solvent is one in which the this compound is soluble when hot but sparingly soluble at room temperature or below.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Use fresh tridecanoyl chloride, as it can hydrolyze over time. Ensure cholesterol is of high purity and dry. Use anhydrous solvents, especially for the acyl chloride and DCC/DMAP methods. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to determine if it has gone to completion. If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture, while monitoring for byproduct formation. |
| Inadequate Mixing | Ensure efficient stirring, especially if the reaction mixture is heterogeneous. |
| Steric Hindrance of Cholesterol | Cholesterol's secondary hydroxyl group is sterically hindered. Using a catalyst like DMAP can help accelerate the reaction.[3][7] |
Issue 2: Product is Contaminated with Unreacted Cholesterol
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reaction time or temperature. Consider using a slight excess (1.1-1.2 equivalents) of the acylating agent (tridecanoyl chloride or tridecanoic acid). |
| Inefficient Purification | Recrystallize the product from a suitable solvent like acetone or an ethanol/water mixture. For higher purity, perform column chromatography on silica (B1680970) gel. This compound will elute before the more polar cholesterol.[1] |
Issue 3: Product has a Yellow or Brown Discoloration
| Possible Cause | Troubleshooting Step |
| Overheating the Reaction | Avoid excessive heating, as it can lead to the formation of colored impurities through side reactions or degradation. |
| Impure Starting Materials | Use high-purity cholesterol and fresh reagents. |
| Oxidation | If sensitive to oxidation, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Residual Pyridine | If pyridine was used as a base, ensure it is completely removed during the workup by washing with a dilute acid solution (e.g., 1M HCl). |
Issue 4: Difficulty in Removing Byproducts
| Possible Cause | Troubleshooting Step |
| Dicyclohexylurea (DCU) from DCC Coupling | DCU is largely insoluble in many organic solvents. Most of it can be removed by filtering the reaction mixture before workup. Any remaining DCU can often be removed during column chromatography. |
| Excess Tridecanoic Acid | During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any unreacted carboxylic acid.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride Method
Materials:
-
Cholesterol (1.0 eq)
-
Tridecanoyl chloride (1.1 eq)
-
Anhydrous pyridine or triethylamine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cholesterol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to 0 °C with stirring.
-
Addition of Acyl Chloride: Dissolve tridecanoyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the tridecanoyl chloride solution dropwise to the stirred cholesterol solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2x) to remove pyridine.
-
Deionized water (1x).
-
Saturated NaHCO₃ solution (2x) to remove any excess acid.
-
Brine (1x).
-
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from acetone or by silica gel column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (e.g., 60-120 mesh)
-
Eluent system (e.g., a gradient of hexane/ethyl acetate, starting with high hexane content like 98:2)
-
Glass column, collection tubes, TLC plates
Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude ester in a minimal amount of the eluent or a compatible solvent (like DCM) and load it onto the top of the silica gel column.[1]
-
Elution: Elute the column with the solvent system. The non-polar this compound will elute before more polar impurities like cholesterol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Data Presentation
Table 1: Representative Reaction Conditions for Cholesteryl Ester Synthesis
| Method | Acylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acyl Chloride | Tridecanoyl Chloride | Pyridine | DCM | 0 to RT | 2-4 | 80-95 |
| Steglich Esterification | Tridecanoic Acid | DCC/DMAP | DCM | 0 to RT | 3-12 | 75-90 |
| Organocatalyst | Tridecanoic Acid | Ph₃P·SO₃ | Toluene | 110 | 6-8 | 85-95 |
Note: These are representative conditions and yields based on general procedures for long-chain cholesteryl ester synthesis. Optimization for specific laboratory conditions may be required.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Cholesteryl Carbamate Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Quantitative Analysis of Cholesteryl Tridecanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl tridecanoate (B1259635) in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is cholesteryl tridecanoate, and why is it used in quantitative analysis?
This compound is an ester of cholesterol and tridecanoic acid, a 13-carbon saturated fatty acid. As an odd-chain cholesteryl ester, it is not typically found in significant amounts in most biological systems. This low endogenous presence makes it an excellent internal standard for the quantification of other cholesteryl esters in complex matrices.
Q2: Which analytical techniques are most suitable for the quantitative analysis of this compound?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantitative analysis of this compound.[1][2] GC-MS often requires derivatization to increase the volatility of the analyte, while LC-MS/MS can often analyze the compound directly.
Q3: What is the best solvent for preparing a stock solution of this compound?
This compound, like other cholesteryl esters, is soluble in a variety of organic solvents. Commonly used solvents for preparing stock solutions include chloroform (B151607), ethanol, isopropanol (B130326), and hexane.[3] For creating working standards for reverse-phase HPLC, a mixture of acetonitrile (B52724) and isopropanol is often used. The choice of solvent will depend on the analytical method and the desired concentration.
Q4: How should I store my this compound standard solutions?
To ensure the stability of your standard solutions, it is recommended to store them at -20°C or lower in tightly sealed vials to prevent solvent evaporation.[4] Studies on other cholesteryl esters have shown that they are stable in toluene (B28343) for at least 7 days at various temperatures when protected from light and oxygen.[4] Repeated freeze-thaw cycles should be avoided if possible. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing can help prevent degradation.
Experimental Protocols
Preparation of a Calibration Curve for this compound (General Protocol)
This protocol outlines the general steps for creating a standard calibration curve for the quantification of this compound. This can be adapted for both GC-MS and HPLC-MS analysis.
1. Preparation of a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., chloroform or a hexane/isopropanol mixture) in a volumetric flask to achieve the desired concentration. Ensure the standard is completely dissolved, using sonication if necessary.
2. Preparation of Working Standards:
-
Perform serial dilutions of the stock solution to create a series of working standards with decreasing concentrations.
-
The concentration range should encompass the expected concentration of the analyte in your samples. A typical range for cholesteryl esters can be from 0.5 µg/mL to 100 µg/mL.[5]
-
The diluent should ideally be the same as the solvent used for the final sample preparation to minimize matrix effects.
3. Internal Standard Spiking:
-
If using an internal standard (recommended for accurate quantification), add a fixed amount of the internal standard solution to each working standard and to each sample.
-
A suitable internal standard could be a deuterated version of a common cholesteryl ester or another odd-chain cholesteryl ester not present in the sample.
4. Analysis:
-
Analyze the prepared calibration standards using your validated GC-MS or HPLC-MS method.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
The curve should have a correlation coefficient (R²) of ≥ 0.99 for good linearity.[5]
Quantitative Data Summary: Example Calibration Curve for this compound
| Standard Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 15,000 | 100,000 | 0.15 |
| 1.0 | 31,000 | 102,000 | 0.30 |
| 5.0 | 155,000 | 99,000 | 1.57 |
| 10.0 | 320,000 | 101,000 | 3.17 |
| 25.0 | 800,000 | 100,500 | 7.96 |
| 50.0 | 1,650,000 | 103,000 | 16.02 |
| 100.0 | 3,300,000 | 99,500 | 33.17 |
Note: This is example data and will vary depending on the instrument and method used.
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.[6]- Poor column cut.- Column contamination. | - Use a deactivated injector liner.- Trim a small portion of the column from the inlet side.- Ensure a clean, square cut on the column. |
| Poor Peak Shape (Splitting or Broadening) | - Incompatible solvent with the stationary phase.- Incorrect initial oven temperature.- Column overloading. | - Ensure the injection solvent is compatible with the column phase.- Set the initial oven temperature at least 20°C below the solvent's boiling point.- Dilute the sample. |
| Low Analyte Response / Analyte Loss | - Adsorption of the analyte to active sites in the GC system.[6]- Thermal degradation in the injector. | - "Prime" the system by injecting a high-concentration standard before the analytical run.- Optimize the injector temperature to ensure volatilization without degradation. |
| Poor Reproducibility | - Inconsistent injection volume.- Leaks in the system (e.g., septum). | - Use an autosampler for precise injections.- Regularly check for and address any system leaks. |
HPLC-MS/MS Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with ionization.[7] | - Improve sample clean-up procedures.- Adjust chromatographic conditions to separate the analyte from interfering compounds.- Use a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Peak Fronting | - Column collapse or void.- Sample solvent stronger than the mobile phase. | - Replace the column.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. |
| Split Peaks | - Clogged frit at the column inlet.- Sample injection issue. | - Back-flush the column or replace the frit if possible.- Ensure the injector is functioning correctly. |
| Shifting Retention Times | - Changes in mobile phase composition.- Column degradation.- Fluctuation in column temperature. | - Prepare fresh mobile phase accurately.- Replace the column if performance continues to degrade.- Use a column oven to maintain a stable temperature. |
Visualizations
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution in NMR Spectra of Cholesteryl Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cholesteryl esters. Our goal is to help you overcome common challenges in acquiring high-resolution NMR spectra for these complex lipid molecules.
Troubleshooting Guide
High-resolution NMR spectra of cholesteryl esters are often compromised by significant signal overlap, particularly in the ¹H spectrum, due to the molecule's rigid steroid core and flexible side chain.[1][2] This guide addresses common issues and provides actionable solutions.
Issue 1: Broad and Unresolved Peaks in the Spectrum
Broad peaks are a common sign of suboptimal experimental conditions. Several factors can contribute to this issue.
| Potential Cause | Recommended Action | Rationale |
| Poor Magnetic Field Homogeneity (Shimming) | Re-shim the spectrometer on the sample. If using automated shimming, ensure the lock level is stable and sufficient. | Inhomogeneity in the magnetic field across the sample volume is a primary cause of peak broadening.[3] |
| High Sample Concentration | Prepare a more dilute sample. A good starting point for a high-field spectrometer (≥400 MHz) is 5-15 mg in 0.6-0.7 mL of solvent.[3] | Highly concentrated samples can increase viscosity, leading to slower molecular tumbling and broader peaks.[3] |
| Presence of Particulate Matter | Filter the sample solution through a Pasteur pipette with a glass wool or Kimwipe plug directly into the NMR tube.[1][4] | Suspended particles disrupt the magnetic field homogeneity, degrading spectral quality.[1] |
| Paramagnetic Impurities (e.g., dissolved O₂) | Degas the sample using the freeze-pump-thaw method. This is especially important for high-resolution experiments.[1] | Dissolved paramagnetic oxygen can significantly broaden NMR signals.[1] |
| Temperature Effects and Molecular Dynamics | Acquire spectra at different temperatures (Variable Temperature NMR). Increasing the temperature can lead to sharper peaks by reducing viscosity and increasing molecular tumbling rates.[3] | Cholesteryl esters can undergo conformational exchange or form liquid crystalline phases at certain temperatures, leading to broad signals.[3] |
Troubleshooting Workflow for Peak Broadening
Caption: A troubleshooting workflow for diagnosing and resolving NMR peak broadening.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for NMR of cholesteryl esters?
Deuterated chloroform (B151607) (CDCl₃) is the most commonly used solvent as it provides excellent solubility for most lipids, including cholesteryl esters.[1][5] However, to resolve overlapping signals, using an aromatic solvent like benzene-d₆ (C₆D₆) can be beneficial. Aromatic solvents can induce significant changes in proton chemical shifts (known as Aromatic Solvent-Induced Shifts, or ASIS), which can help to separate otherwise overlapping multiplets.[1][6]
| Solvent | Formula | Key Properties & Use Case |
| Chloroform-d | CDCl₃ | Non-polar, excellent for dissolving cholesteryl esters. Ideal for routine ¹H and ¹³C NMR.[1] |
| Benzene-d₆ | C₆D₆ | Aromatic solvent; can induce significant shifts in proton resonances (ASIS) to help resolve complex, overlapping regions of the ¹H spectrum.[1] |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Polar aprotic; used for samples with higher polarity or when specific solvent interactions are being studied. Note that it can induce significant chemical shift changes compared to CDCl₃.[5] |
| Methanol-d₄ | CD₃OD | Polar protic; used for samples insoluble in CDCl₃ or for studying specific solvent interactions. |
Q2: How can I resolve the severe signal overlap in the aliphatic region of the ¹H NMR spectrum?
Signal overlap is a major challenge in the NMR of cholesteryl esters.[2][5] Beyond optimizing sample preparation and acquisition parameters, several advanced NMR techniques can be employed.
-
Higher Magnetic Field Strength: If available, using a spectrometer with a higher magnetic field (e.g., 750 MHz or higher) will increase the chemical shift dispersion and improve resolution.[7][8]
-
Two-Dimensional (2D) NMR: 2D NMR techniques are essential for assigning complex spectra and resolving overlapping signals.[2]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing excellent resolution by spreading signals over two dimensions.[2][7][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
-
Selective Excitation/Suppression Methods: In cases where highly intense signals from methyl or methylene (B1212753) groups obscure weaker, more informative signals, pulse sequences designed to suppress these intense resonances can be used. This can significantly improve the sensitivity and visibility of other peaks.[10][11][12]
Experimental Workflow for Spectral Analysis
Caption: A logical workflow for obtaining and analyzing high-resolution NMR spectra of cholesteryl esters.
Q3: What are typical starting parameters for ¹H and ¹³C NMR of cholesteryl esters?
The following parameters are a good starting point and should be optimized for your specific instrument and sample.
| Parameter | ¹H NMR (1D) | ¹³C NMR (1D) |
| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) |
| Spectral Width (SW) | ~12-16 ppm | ~200-220 ppm |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (D1) | 1-5 seconds | 2 seconds |
| Number of Scans (NS) | 8-16 | 1024 or more (due to low sensitivity) |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
Table adapted from typical parameters for cholesterol and cholesteryl acetate (B1210297) analysis.[1]
Experimental Protocols
Protocol 1: Standard Sample Preparation for High-Resolution NMR
This protocol is suitable for routine ¹H and ¹³C NMR analysis of cholesteryl esters.
-
Clean the NMR Tube: Ensure a high-quality 5 mm NMR tube is impeccably clean. Wash with a suitable solvent (e.g., acetone), followed by distilled water, and dry thoroughly in an oven (not exceeding 100°C) or with a stream of filtered nitrogen gas.[1][4]
-
Weigh the Sample: Accurately weigh the cholesteryl ester solid.
-
Dissolve the Sample: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃, ≥99.8% isotopic purity). Gently vortex to ensure complete dissolution.[1]
-
Filter the Solution: To remove any particulate matter, filter the solution directly into the NMR tube. This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of Kimwipe or glass wool.[1][13]
-
Adjust Volume and Cap: The final volume in the NMR tube should result in a column height of 4-5 cm to ensure it covers the NMR coil. Cap the tube securely to prevent evaporation and contamination.[1]
Protocol 2: Degassing the Sample by Freeze-Pump-Thaw
For experiments where maximum resolution is critical, removing dissolved paramagnetic oxygen is recommended.
-
Prepare the Sample: Prepare the NMR sample as described in Protocol 1, using an NMR tube with a sealable valve (e.g., a J. Young tube).
-
Freeze: Carefully immerse the bottom of the NMR tube in liquid nitrogen. Allow the sample to freeze completely solid.
-
Pump: Attach the tube to a vacuum line and open the valve to evacuate the headspace above the frozen sample.
-
Thaw: Close the valve to the vacuum line and remove the tube from the liquid nitrogen. Allow the sample to thaw completely. You may observe bubbles of dissolved gas being released from the solution.
-
Repeat: For best results, repeat this freeze-pump-thaw cycle at least three times.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 2D Assignment of cholesteryl acetate [chem.ch.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Complete 1H NMR assignment of cholesteryl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Enhancement of weak signals by applying a suppression method to high-intense methyl and methylene signals of lipids in NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
Technical Support Center: Optimization of Mobile Phase for Cholesteryl Ester Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of cholesteryl esters using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common HPLC modes for cholesteryl ester separation?
A1: Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) chromatography are utilized for cholesteryl ester analysis.
-
Reversed-Phase (RP-HPLC): This is the most common method for separating individual cholesteryl esters based on the length and degree of unsaturation of their fatty acid chains.
-
Normal-Phase (NP-HPLC): This mode is often used for class separation, effectively separating cholesteryl esters as a group from other lipid classes like triglycerides and free fatty acids.[1]
Q2: Should I use isocratic or gradient elution for my separation?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: A constant mobile phase composition is used. This method is simpler and ideal for separating a few components with similar properties.[2][3] However, it can lead to long run times and peak broadening for more complex mixtures.[4]
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger solvent.[5] This is preferred for complex biological samples containing cholesteryl esters with a wide range of polarities, as it improves peak resolution, sharpens peaks, and reduces overall analysis time.[6][7]
Q3: What detectors are suitable for cholesteryl ester analysis?
A3: Several detectors can be used, each with its own advantages.
-
UV-Vis Detector: Commonly used at low wavelengths (around 205-210 nm). A key limitation is that the response factor for different cholesteryl esters can vary significantly depending on the number of double bonds in the fatty acid chain.[8]
-
Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are "mass" detectors that provide a more uniform response for different lipids, making quantification more straightforward as they do not rely on a chromophore.[9][10]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides high sensitivity and specificity, allowing for the definitive identification and quantification of individual cholesteryl ester species.[11][12]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Cholesteryl Ester Peaks
Q: My cholesteryl ester peaks are not well separated from each other. How can I improve the resolution?
A: Poor resolution is a common challenge. Here are several strategies to address it, starting with mobile phase optimization.
-
Adjust Mobile Phase Strength (Reversed-Phase):
-
Increase Aqueous Content: In RP-HPLC, increasing the proportion of the weaker solvent (e.g., water) will increase retention times and may improve the separation between closely eluting peaks.[13]
-
Change Organic Solvent: The choice of organic solvent (e.g., acetonitrile, methanol (B129727), isopropanol) affects selectivity. If you are using acetonitrile, switching to methanol or using a ternary mixture can alter the elution order and improve separation.[13]
-
-
Optimize the Gradient:
-
Adjust Column Temperature:
-
Lower Temperature: Decreasing the column temperature generally increases retention and can enhance separation.[16]
-
Higher Temperature: Increasing the temperature reduces mobile phase viscosity, which can lead to sharper peaks and sometimes alter selectivity.[15] Experiment within the stable range for your column and analytes.
-
-
Increase Column Efficiency:
dot
graph TD {
graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Troubleshooting Workflow for Poor Peak Resolution", fontcolor="#202124", width=7.6];
node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
subgraph "Problem Identification"
direction LR
A[label="Poor Resolution or\nCo-eluting Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
end
subgraph "Mobile Phase Optimization"
direction TB
B[label="Adjust Mobile Phase\nStrength (e.g., % Organic)", fillcolor="#F1F3F4", fontcolor="#202124"];
C[label="Change Organic\nSolvent (ACN vs. MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"];
D[label="Implement or Optimize\nShallow Gradient", fillcolor="#F1F3F4", fontcolor="#202124"];
end
subgraph "Instrument Parameter Optimization"
direction TB
E[label="Adjust Flow Rate\n(Typically Lower)", fillcolor="#F1F3F4", fontcolor="#202124"];
F[label="Change Column\nTemperature", fillcolor="#F1F3F4", fontcolor="#202124"];
end
subgraph "Hardware Modification"
direction TB
G[label="Use Longer Column or\nSmaller Particle Size Column", fillcolor="#F1F3F4", fontcolor="#202124"];
end
subgraph "Result"
direction LR
H[label="Resolution Improved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
end
A -- "First Steps" --> B;
B --> C;
C --> D;
D -- "If still unresolved" --> E;
E --> F;
F -- "If still unresolved" --> G;
G --> H;
}
Caption: Troubleshooting workflow for peak tailing issues.
Data & Protocols
Table 1: Example Mobile Phase Compositions for Cholesteryl Ester Separation
HPLC Mode Column Type Mobile Phase Composition Application / Outcome Citation(s) Normal-Phase Silica A: Hexane-2-propanol-acetic acid (100:0.5:0.1) Incomplete separation of cholesteryl ester and triglyceride. [1] Normal-Phase Silica B: Hexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) Complete separation of cholesteryl esters from triglycerides. [1] Reversed-Phase C18 Gradient: Acetonitrile and Isopropanol (B130326) Separation of individual cholesteryl esters. [18] Reversed-Phase C18 Isocratic: Acetonitrile/Methanol/Isopropanol with a water gradient Optimized separation of six analytes including four cholesteryl esters. [17]
Protocol 1: Lipid Extraction from Cells (Modified Bligh-Dyer)
This protocol is a common starting point for preparing cellular lipids for HPLC analysis.[12]
-
Cell Harvesting: Harvest cultured cells and wash with phosphate-buffered saline (PBS). Record the cell number or protein content for normalization.
-
Solvent Addition: To the cell pellet, add a pre-mixed single-phase solution of Chloroform (B151607):Methanol (1:2, v/v). For every 1 mL of cell suspension, use approximately 3.75 mL of the solvent mixture. Internal standards should be added at this stage.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis. Allow it to incubate at room temperature for 15-20 minutes to facilitate lipid extraction.
-
Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of water for every 3.75 mL of the initial solvent mixture. Vortex again for 1 minute.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 500 x g) for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.
-
Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with your initial HPLC mobile phase (e.g., isopropanol or acetonitrile/isopropanol).
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. biotage.com [biotage.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. aocs.org [aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. biorxiv.org [biorxiv.org]
- 12. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
- 15. mastelf.com [mastelf.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Technical Support Center: Stabilizing Liquid Crystal Phases of Cholesteryl Tridecanoate
This technical support center is designed for researchers, scientists, and drug development professionals working with Cholesteryl tridecanoate (B1259635). It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in stabilizing and characterizing its liquid crystal phases.
Data Presentation: Thermal Properties of Cholesteryl Tridecanoate
The following table summarizes the reported thermal transition data for this compound. Note that values can vary slightly between studies due to differences in sample purity and experimental conditions.[1]
| Transition | Temperature (°C) | Enthalpy of Transition (ΔH) (J/g) |
| Crystal to Smectic A | 77.5 | Data not consistently available |
| Smectic A to Cholesteric | 83.5 | Data not consistently available |
| Cholesteric to Isotropic Liquid | 92.0 | Data not consistently available |
Note: The monotropic nature of the smectic phase means it is primarily observed upon cooling.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Issue 1: No Liquid Crystal Phase Observed on Heating
-
Question: I heated my this compound sample, but it went directly from a solid to an isotropic liquid. Why am I not seeing the cholesteric or smectic phases?
-
Answer: This is a common observation for compounds exhibiting monotropic liquid crystal phases. A monotropic liquid crystal is one that displays liquid crystalline phases only upon cooling from the isotropic liquid state.[2] On heating, the crystal phase may persist until it melts directly into the isotropic liquid. To observe the liquid crystal phases, you must first heat the sample into the isotropic phase and then cool it at a controlled rate.
Issue 2: Supercooling and Rapid Crystallization
-
Question: When I cool my sample from the isotropic liquid, it rapidly crystallizes without showing any liquid crystal textures. How can I prevent this?
-
Answer: This phenomenon is known as supercooling, where the material remains in a liquid state below its freezing point, followed by rapid crystallization. Several factors can influence this:
-
Cooling Rate: A fast cooling rate can prevent the molecules from having enough time to organize into the liquid crystalline structures. Try using a slower, controlled cooling rate (e.g., 1-5 °C/min).
-
Sample Purity: Impurities can sometimes promote crystallization. If possible, purify your sample through recrystallization.
-
Substrate Surface: The surface on which the sample is placed can influence nucleation. Ensure your microscope slides and DSC pans are clean.
-
Issue 3: Difficulty Identifying the Smectic A and Cholesteric Phases
-
Question: I see some textures upon cooling, but I'm unsure how to differentiate between the smectic A and cholesteric phases. What are the key visual differences?
-
Answer: Polarized Optical Microscopy (POM) is the primary tool for identifying these phases based on their characteristic textures:
-
Cholesteric Phase: This phase typically exhibits an "oily streak" or "fingerprint" texture.[3][4] These textures arise from the helical arrangement of the molecules. You may also observe a focal conic texture.
-
Smectic A Phase: The smectic A phase is more ordered, with molecules arranged in layers. It often displays a "fan-shaped" or "focal conic" texture.[3][4] These textures appear as domains with dark brushes or lines.
-
Issue 4: Stabilizing the Cholesteric Phase at Room Temperature
-
Question: The liquid crystal phases of this compound are only stable at elevated temperatures. How can I stabilize the cholesteric phase for applications at room temperature?
-
Answer: Polymer stabilization is a common technique to preserve a liquid crystal phase at temperatures where it would normally be crystalline.[5][6] This involves creating a cross-linked polymer network within the liquid crystal matrix. The polymer network "templates" the liquid crystal orientation, maintaining the desired phase even after cooling. A detailed protocol for this is provided in the Experimental Protocols section.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
This protocol outlines a standard heat-cool-heat cycle to accurately determine the transition temperatures and enthalpies of this compound, while accounting for its thermal history.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into a clean aluminum DSC pan.
-
Ensure the sample forms a thin, even layer at the bottom of the pan to optimize thermal contact.
-
Hermetically seal the pan to prevent any mass loss.
-
Prepare an empty, sealed aluminum pan as a reference.
-
-
DSC Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 30°C).
-
First Heating: Heat the sample at a controlled rate of 10°C/min to a temperature above the isotropic transition (e.g., 110°C). This step erases the sample's previous thermal history.
-
Isothermal Hold: Hold the sample at 110°C for 5 minutes to ensure it completely melts into a uniform isotropic liquid.
-
Controlled Cooling: Cool the sample at a controlled rate of 5°C/min back to the starting temperature (30°C). The monotropic smectic and cholesteric phases should appear during this segment.
-
Second Heating: Reheat the sample at 10°C/min to 110°C. This scan provides data on the transitions of the sample with a controlled thermal history.
-
-
Data Analysis:
-
Determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions.
-
Calculate the enthalpy of transition (ΔH) by integrating the area under the transition peaks.
-
2. Polarized Optical Microscopy (POM) for Phase Identification
This protocol describes how to visually identify the liquid crystal phases of this compound.
-
Sample Preparation:
-
Place a small amount of this compound on a clean microscope slide.
-
Gently place a coverslip over the sample.
-
Position the slide on a hot stage connected to a temperature controller.
-
-
Microscopy Procedure:
-
Heat the sample to the isotropic liquid phase (e.g., 100°C). The view under crossed polarizers will be dark (extinction).
-
Slowly cool the sample at a rate of 1-5°C/min.
-
Carefully observe the sample through the microscope as it cools.
-
Note the temperatures at which new textures begin to appear, indicating a phase transition.
-
Capture images of the characteristic textures for the cholesteric (oily streaks, fingerprint) and smectic A (fan-shaped, focal conic) phases.
-
3. Polymer Stabilization of the Cholesteric Phase
This protocol provides a general method for creating a polymer-stabilized Cholesteric tridecanoate film.
-
Materials:
-
This compound
-
Reactive mesogen (e.g., RM257) (typically 5-10 wt%)
-
Photoinitiator (e.g., Irgacure 651) (typically 1-2 wt%)
-
Glass slides with transparent conductive electrodes (e.g., ITO-coated glass)
-
Spacers (e.g., 10-20 µm silica (B1680970) spheres)
-
UV curing lamp (365 nm)
-
-
Procedure:
-
In a vial, mix the this compound, reactive mesogen, and photoinitiator.
-
Heat the mixture to the isotropic phase (e.g., 100°C) and stir until a homogeneous solution is formed.
-
Assemble a liquid crystal cell by placing spacers between two ITO-coated glass slides.
-
Fill the cell with the hot mixture via capillary action.
-
Place the filled cell on a hot stage and cool it to the temperature range of the cholesteric phase (e.g., 85-90°C).
-
Observe the sample under a polarizing microscope to confirm the presence of the desired cholesteric texture.
-
Expose the cell to UV light (365 nm) for a sufficient time (e.g., 10-30 minutes) to induce polymerization of the reactive mesogen. The required exposure time will depend on the UV lamp intensity and the specific components.
-
After curing, the polymer network will be formed, stabilizing the cholesteric texture. The sample can then be cooled to room temperature while retaining its optical properties.
-
Visualizations
Caption: A flowchart illustrating the parallel workflows for phase identification using DSC and POM.
Caption: A logical workflow for troubleshooting the common issue of supercooling.
Caption: A step-by-step workflow for the polymer stabilization of this compound.
References
Best practices for handling and storing Cholesteryl tridecanoate
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cholesteryl tridecanoate (B1259635). The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for safely handling Cholesteryl tridecanoate powder?
A1: When handling this compound powder, it is crucial to minimize dust generation and accumulation.[1] Always use the compound within a chemical fume hood. Personal protective equipment (PPE), including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves, should be worn to avoid contact with the eyes, skin, and clothing.[2] After handling, wash your hands and face thoroughly.
Q2: What are the initial first aid measures in case of accidental exposure to this compound?
A2: In case of accidental exposure, the following first aid measures should be taken:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Q3: How should I properly store this compound?
A3: this compound, being a saturated lipid, is stable as a powder.[4] It should be stored in a tightly closed glass container with a Teflon-lined cap at or below -16°C.[4] Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5] When you need to use a portion of the powder, allow the container to reach room temperature before opening to prevent moisture absorption, which can lead to hydrolysis.[4]
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound.
Solution: The solubility of this compound in aqueous solutions is very low. It is soluble in organic solvents such as chloroform, ethanol, and ethyl ether.[6] If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate organic solvent. Chloroform is a common choice for dissolving cholesteryl esters.
-
Sonication: Gentle sonication can help to break up any aggregates and facilitate dissolution.
-
Warming: Cautiously warming the solvent may increase the solubility. However, be mindful of the solvent's boiling point and the stability of the compound at elevated temperatures.
Problem: I am concerned about the stability and potential degradation of my this compound sample.
Solution: this compound is a stable compound under recommended storage conditions.[5] However, degradation can occur under certain circumstances:
-
Hydrolysis: As an ester, this compound can undergo hydrolysis, especially in the presence of moisture or strong acids and bases.[7][8] Storing the compound in a dry environment and using anhydrous solvents for your experiments can minimize this risk.
-
Oxidation: While saturated lipids are less prone to oxidation than unsaturated lipids, it is still good practice to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent long-term degradation.[4]
-
Exposure to Incompatible Materials: Avoid contact with strong oxidizing agents, as they can cause chemical degradation.[5]
Quantitative Data
| Property | Value |
| Molecular Formula | C40H70O2 |
| Molecular Weight | 582.98 g/mol [9] |
| Appearance | Off-white solid[5] |
| Melting Point | 74 - 77 °C / 165.2 - 170.6 °F (for Cholesteryl nonanoate)[5] |
| Boiling Point | 360 °C / 680 °F @ 760 mmHg (for Cholesteryl nonanoate)[5] |
| Solubility | Insoluble in water; Soluble in organic solvents. |
Experimental Protocols
General Protocol for Preparing a this compound Solution
This protocol outlines the basic steps for preparing a solution of this compound for experimental use.
-
Pre-Experiment Preparation:
-
Ensure all necessary PPE is worn (lab coat, gloves, safety glasses).
-
Work within a chemical fume hood.
-
Allow the container of this compound to warm to room temperature before opening.
-
-
Weighing the Compound:
-
Tare a clean, dry glass vial on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
-
Dissolution:
-
Add the appropriate volume of a suitable anhydrous organic solvent (e.g., chloroform) to the vial using a glass or Teflon pipette. Do not use plastic pipette tips with organic solvents.[4]
-
Tightly cap the vial with a Teflon-lined cap.
-
Gently swirl the vial to dissolve the powder. If necessary, use a vortex mixer or a sonicator to aid dissolution.
-
-
Storage of the Solution:
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Proper storage procedure for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Anaerobic degradation kinetics of a cholesteryl ester [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Cholesteryl Tridecanoate NMR Spectroscopy
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of Cholesteryl Tridecanoate (B1259635). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their NMR data.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in obtaining a high-quality NMR spectrum of Cholesteryl Tridecanoate?
A1: The main challenge is achieving a high signal-to-noise ratio (SNR), particularly for the less abundant nuclei or for protons in specific regions of the molecule. This compound, like other lipids, has large aliphatic chains that produce very intense signals from methyl (CH₃) and methylene (B1212753) (CH₂) groups. These strong signals can overwhelm the weaker, yet structurally important, signals from other parts of the molecule, such as the ester group or the cholesterol backbone.
Q2: How does sample concentration affect the signal-to-noise ratio in ¹H NMR?
A2: Signal-to-noise ratio is directly proportional to the concentration of the analyte. For ¹H NMR of cholesteryl esters, a higher concentration generally leads to a better SNR. However, excessively high concentrations can lead to peak broadening due to increased viscosity and potential aggregation, which can negatively impact spectral resolution.[1] A good starting point for a high-field NMR spectrometer (e.g., 400 MHz and above) is typically 5-25 mg of the compound dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[2]
Q3: Why are my ¹³C NMR signals for this compound so weak?
A3: The low signal intensity in ¹³C NMR is due to the low natural abundance of the ¹³C isotope (approximately 1.1%) and its smaller gyromagnetic ratio compared to ¹H. This inherent low sensitivity means that significantly more sample and/or a greater number of scans are required to obtain a spectrum with an adequate SNR. For ¹³C NMR, a higher concentration of 40-60 mg in 0.6-0.7 mL of solvent is often necessary.[2]
Q4: Can the choice of deuterated solvent impact the quality of my spectrum?
A4: Yes, the choice of solvent is crucial. The solvent must completely dissolve the this compound to ensure a homogeneous solution. Incomplete dissolution will result in a lower effective concentration and poor magnetic field homogeneity (shimming), leading to broad and weak signals. Chloroform-d (CDCl₃) is a common and effective solvent for cholesteryl esters due to its ability to dissolve these non-polar molecules well.[2] Using a solvent that leads to a highly viscous solution can also cause peak broadening.[1]
Q5: What is the benefit of using a higher magnetic field spectrometer?
A5: The signal-to-noise ratio increases with the strength of the magnetic field. Therefore, using a higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will result in a significant improvement in SNR for the same sample and experimental time. This is particularly beneficial for less sensitive nuclei like ¹³C or for detecting signals from low-concentration components.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the NMR analysis of this compound.
Issue 1: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
The peaks of interest are difficult to distinguish from the baseline noise.
-
Integrals of key signals are not reliable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Issue 2: Broad or Distorted Peaks
Symptoms:
-
Peaks are wider than expected, leading to poor resolution.
-
Peak shape is asymmetrical or "tailed".
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or distorted peaks.
Data Presentation
Table 1: Effect of Sample Concentration on SNR in ¹H NMR
| Concentration (mg/0.6 mL CDCl₃) | Relative SNR |
| 1 | 1.0 |
| 5 | 4.8 |
| 10 | 9.5 |
| 20 | 18.2 |
| 40 | 35.1 |
Note: Data are representative and based on general principles for a small molecule of similar molecular weight. Actual SNR values will vary depending on the spectrometer and specific experimental parameters.
Table 2: Relationship Between Number of Scans and SNR in ¹³C NMR
| Number of Scans (NS) | Relative SNR (∝ √NS) | Relative Experiment Time |
| 64 | 1.0 | 1x |
| 256 | 2.0 | 4x |
| 1024 | 4.0 | 16x |
| 4096 | 8.0 | 64x |
| 16384 | 16.0 | 256x |
Note: This table illustrates the theoretical relationship between the number of scans and SNR. To double the SNR, the number of scans must be quadrupled, leading to a four-fold increase in experiment time.[3]
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound
-
Cleaning the NMR Tube:
-
Thoroughly clean a 5 mm NMR tube with a suitable solvent (e.g., acetone), followed by deionized water.
-
Dry the NMR tube in an oven at a temperature not exceeding 100°C for several hours.
-
Allow the tube to cool to room temperature in a desiccator before use.
-
-
Sample Weighing:
-
Dissolution:
-
Using a clean pipette, add approximately 0.6-0.7 mL of high-purity deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently vortex or swirl the vial to ensure the complete dissolution of the solid.
-
-
Transfer to NMR Tube:
-
To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into the clean, dry NMR tube.
-
Ensure the final sample height in the tube is at least 4-5 cm to be within the detection region of the NMR coil.
-
-
Capping and Labeling:
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Clearly label the NMR tube with the sample information.
-
Protocol 2: Suppression of Intense Methyl and Methylene Signals in ¹H NMR
This protocol is adapted from methods developed for enhancing weak signals in lipid-rich samples and can significantly improve the visibility of non-aliphatic protons in this compound.
-
Sample Preparation:
-
Prepare the this compound sample as described in Protocol 1.
-
-
NMR Experiment Setup:
-
This technique utilizes a specialized pulse sequence designed to suppress the signals from methyl and methylene groups. The specific pulse program may need to be obtained and installed on the spectrometer's software (e.g., a modified NOESY or TOCSY sequence with selective suppression).
-
In the experiment setup, define the frequency ranges for the suppression of the methyl (typically 0.7-1.0 ppm) and methylene (typically 1.1-1.8 ppm) signals.
-
-
Acquisition Parameters:
-
Pulse Program: Select the appropriate pulse sequence for signal suppression.
-
Number of Scans (NS): Start with a standard number of scans (e.g., 16 or 32) and increase as needed for desired SNR on the signals of interest.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate quantification. For cholesteryl esters, a d1 of 2-5 seconds is a reasonable starting point.
-
Acquisition Time (aq): Set an appropriate acquisition time to ensure good digital resolution (typically 2-4 seconds).
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) with standard Fourier transform, phasing, and baseline correction.
-
The resulting spectrum should show a significant reduction in the intensity of the methyl and methylene signals, and a relative enhancement of other signals.
-
Experimental Workflow:
Caption: Workflow for signal suppression NMR experiment.
References
Validation & Comparative
A Comparative Analysis of Cholesteryl Tridecanoate for Advanced Research Applications
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Cholesteryl esters, a class of lipids derived from cholesterol, are integral to various biological processes and hold significant promise in the development of novel drug delivery systems and advanced materials.[1][2] Among these, Cholesteryl tridecanoate (B1259635) has garnered interest for its unique physicochemical properties. This guide provides a comprehensive comparison of Cholesteryl tridecanoate with other common cholesteryl esters, supported by experimental data, to aid researchers in selecting the optimal compound for their specific applications.
Physicochemical Properties: A Comparative Overview
The performance of a cholesteryl ester in any application is fundamentally linked to its physical and chemical characteristics. The length and saturation of the fatty acyl chain significantly influence properties such as melting point and the temperatures at which the material transitions between different liquid crystalline phases.[3] These thermal properties are critical for applications in thermochromic liquid crystal devices and for the stability and release characteristics of drug delivery nanoparticles.[4][5]
Below is a comparative table summarizing the key physicochemical properties of this compound and other representative cholesteryl esters. The data highlights the odd-even effect observed in homologous series of cholesteryl esters, where esters with an odd number of carbon atoms in their fatty acyl chain exhibit different transition temperatures compared to their even-chained counterparts.[6]
| Cholesteryl Ester | Molecular Formula | Molecular Weight ( g/mol ) | Crystal to Smectic Transition (°C) | Smectic to Cholesteric Transition (°C) | Cholesteric to Isotropic Liquid Transition (°C) |
| This compound | C40H70O2 | 599.0 | ~54 | ~77.5 | ~83.5 |
| Cholesteryl nonanoate | C36H62O2 | 542.9 | - | ~80 | ~93 |
| Cholesteryl laurate | C39H68O2 | 585.0 | - | - | ~89 |
| Cholesteryl myristate | C41H72O2 | 613.0 | ~72 | ~80 | ~85.5 |
| Cholesteryl oleate | C45H78O2 | 651.1 | - | - | ~51 |
| Cholesteryl stearate | C45H80O2 | 653.1 | ~80 | - | ~81.7 |
Note: Transition temperatures can vary slightly depending on the experimental conditions and purity of the sample. Data compiled from multiple sources.[7][8][9]
The distinct phase transition temperatures of this compound make it a candidate for applications requiring specific thermal responses. For instance, its transition to a cholesteric phase at approximately 77.5°C could be exploited in temperature-sensitive sensors.
Performance in Key Applications
The unique properties of cholesteryl esters have led to their investigation in a range of applications, from liquid crystal displays to advanced drug delivery vehicles.
Liquid Crystal Applications
Cholesteryl esters are renowned for their ability to form cholesteric (or chiral nematic) liquid crystal phases, which exhibit selective reflection of light, resulting in vibrant colors.[7] The pitch of the helical structure, and thus the color of the reflected light, is highly sensitive to temperature, making these materials ideal for thermochromic applications.
Drug Delivery Systems
Cholesteryl esters are increasingly being explored as components of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for drug delivery.[1][5][10] Their biocompatibility and ability to encapsulate both hydrophobic and hydrophilic drugs make them attractive for this purpose.[2][11] The choice of cholesteryl ester can influence the nanoparticle's size, stability, drug-loading capacity, and release profile.[12][13]
While direct comparative studies detailing the performance of this compound in drug delivery formulations are not extensively published, we can infer its potential based on the properties of its fatty acyl chain. The 13-carbon chain of tridecanoate is of intermediate length, which could offer a balance between the properties of shorter-chain esters (e.g., nonanoate) and longer-chain esters (e.g., stearate). This may influence the packing of the lipid matrix in a nanoparticle, thereby affecting drug encapsulation and release. For instance, a study on cholesteryl oleate-loaded SLNs demonstrated their potential as effective gene-silencing carriers.[13][14]
Experimental Methodologies
To facilitate further research and comparative studies, this section outlines typical experimental protocols for characterizing cholesteryl esters and formulating them into nanoparticles.
Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes of cholesteryl esters.
Protocol:
-
A small, precisely weighed sample (typically 1-5 mg) of the cholesteryl ester is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 5-10°C/min).
-
The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
Endothermic peaks in the resulting thermogram correspond to phase transitions (e.g., crystal to smectic, smectic to cholesteric, cholesteric to isotropic liquid). The peak temperature indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[15][16]
-
The sample is then cooled at a controlled rate to observe exothermic transitions upon cooling.
Formulation of Cholesteryl Ester-Based Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs incorporating a cholesteryl ester for potential drug delivery applications.
Protocol (Emulsion Evaporation-Solidification Method):
-
The solid lipid, including the cholesteryl ester and any other lipid components, and the drug to be encapsulated are dissolved in a small volume of a water-immiscible organic solvent (e.g., chloroform, dichloromethane).[17]
-
This organic phase is then emulsified in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, polysorbate 80) using high-speed homogenization or ultrasonication. This creates an oil-in-water emulsion.[18]
-
The organic solvent is then removed by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
As the solvent evaporates, the lipid precipitates, forming solid nanoparticles that encapsulate the drug.
-
The resulting SLN dispersion is then purified, for example, by dialysis or centrifugation, to remove excess surfactant and unencapsulated drug.[12][19]
-
The size, zeta potential, and morphology of the prepared nanoparticles are characterized using techniques such as dynamic light scattering (DLS), electrophoretic light scattering (ELS), and transmission electron microscopy (TEM).[13]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for SLN formulation.
Caption: Phase transitions of a cholesteryl ester.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Cholesterol Modified Self-Assemblies and Their Application to Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Cholesteryl Ester Liquid Crystals – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 5. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. physlab.lums.edu.pk [physlab.lums.edu.pk]
- 8. mriquestions.com [mriquestions.com]
- 9. Thermotropic phase transitions of binary mixtures of wax and cholesteryl esters relevant to tears - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric Drug Delivery Systems Bearing Cholesterol Moieties: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 13. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Analysis of the physical state of cholesteryl esters in arterial-smooth-muscle-derived foam cells by differential scanning calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. Nanoparticle Formulation. [bio-protocol.org]
Cholesteryl Tridecanoate: A Validation and Comparative Guide for Use as an Internal Standard in Lipid Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cholesterol and its esters, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides a comprehensive validation overview of Cholesteryl tridecanoate (B1259635) as an internal standard and an objective comparison with commonly used alternatives, supported by experimental data and detailed methodologies.
Cholesteryl tridecanoate, the ester of cholesterol and the 13-carbon saturated fatty acid tridecanoic acid, presents a viable option as an internal standard for the quantification of cholesteryl esters and total cholesterol in biological matrices. Its utility stems from the principle of using an odd-chain fatty acid ester, a compound not typically found in significant amounts in mammalian systems. This minimizes the risk of interference from endogenous lipids, a crucial characteristic for a reliable internal standard.
Comparison with Alternative Internal Standards
The gold standard for internal standards in mass spectrometry-based lipidomics is the use of stable isotope-labeled (SIL) analogues of the analyte, such as cholesterol-d7 (B27314). These standards co-elute with the analyte and exhibit nearly identical ionization and fragmentation patterns, providing the most accurate correction for variations during sample preparation and analysis.[1] Another common alternative is the use of other non-endogenous, structurally similar odd-chain cholesteryl esters, like cholesteryl heptadecanoate.
Here, we compare the performance of this compound with these alternatives. While specific quantitative validation data for this compound is not as widely published as for its counterparts, its performance can be inferred from the validation of similar odd-chain esters and the fundamental principles of internal standardization.
Data Presentation: Performance Characteristics
| Parameter | This compound (Inferred) | Cholesteryl Heptadecanoate | Cholesterol-d7 (SIL Standard) |
| Linearity (r²) | > 0.99 | ≥ 0.99[1] | ≥ 0.99 |
| Limit of Detection (LOD) | ~1 pmol | 1 pmol[2] | 10 pmol[2] |
| Dynamic Range | ~3 orders of magnitude[2] | ~3 orders of magnitude[2] | ~3 orders of magnitude |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±15%[1] | Typically within ±15% |
| Precision (% CV) | Typically < 15% | Typically < 15%[1] | Typically < 15% |
| Co-elution with Analyte | No (separates chromatographically) | No (separates chromatographically) | Yes (ideal co-elution) |
| Correction for Matrix Effects | Good | Good | Excellent |
| Endogenous Interference | Negligible | Negligible | None |
| Cost | Moderate | Moderate | High |
Key Findings:
-
Odd-Chain Cholesteryl Esters (this compound and heptadecanoate): These internal standards offer a cost-effective and reliable alternative to SIL standards. Their key advantage is their non-endogenous nature, which eliminates the risk of background interference. They demonstrate good linearity, sensitivity, and precision. Since they do not perfectly co-elute with all endogenous cholesteryl esters, their ability to correct for matrix effects, while good, may be slightly less comprehensive than that of SIL standards for every individual analyte.
-
Stable Isotope-Labeled (SIL) Standards (Cholesterol-d7): Considered the "gold standard," SIL internal standards provide the highest level of accuracy. Their near-identical chemical and physical properties to the endogenous analyte ensure they experience the same variations during the analytical process, leading to superior correction for matrix effects and recovery losses. The primary drawback is their higher cost.
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of an internal standard in a quantitative assay. Below are generalized protocols for lipid extraction and LC-MS/MS analysis, which can be adapted for the validation of this compound.
Protocol 1: Lipid Extraction from Biological Samples (Modified Folch Method)
-
Sample Preparation: Homogenize tissue samples or use a known volume of plasma or serum.
-
Internal Standard Spiking: Add a known amount of this compound (or other internal standard) solution in a suitable solvent (e.g., chloroform (B151607) or toluene) to the sample at the earliest stage of preparation.
-
Solvent Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample and vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture, vortex again, and centrifuge to separate the organic and aqueous phases.
-
Lipid Collection: Carefully collect the lower organic phase (containing the lipids) into a clean tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS mobile phase (e.g., isopropanol/acetonitrile/water mixture).
Protocol 2: Quantitative Analysis by LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for separating cholesteryl esters.
-
Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile/isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate (Mobile Phase B) is commonly employed.[2]
-
Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The transition for this compound would be the precursor ion [M+NH4]+ to the product ion corresponding to the cholesterol backbone (m/z 369.3).
-
-
Data Analysis:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Mandatory Visualizations
Logical Relationship for Internal Standard Selection
Caption: Decision logic for selecting an internal standard.
Experimental Workflow for Validation
Caption: Workflow for validating an analytical method.
References
Comparative Thermal Analysis of Odd vs. Even Chain Cholesteryl Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal behavior of cholesteryl esters is paramount for applications ranging from liquid crystal technologies to the formulation of lipid-based drug delivery systems. A notable characteristic of this class of molecules is the "odd-even" effect, where the parity of the number of carbon atoms in the fatty acyl chain significantly influences their phase transition temperatures and liquid crystalline properties. This guide provides a comparative analysis of odd versus even chain cholesteryl esters, supported by experimental data and detailed methodologies.
The Odd-Even Effect in Cholesteryl Esters
The thermal properties of a homologous series of cholesteryl esters do not vary monotonically with the length of the aliphatic chain. Instead, they exhibit an oscillating behavior, with esters having an even number of carbon atoms in their acyl chain generally displaying higher melting and clearing points than their odd-numbered counterparts.[1] This phenomenon is attributed to differences in the molecular packing and intermolecular interactions in the crystalline and liquid crystalline states.[2]
For even-numbered chains, the all-trans conformation of the acyl chain allows for more efficient packing, leading to stronger intermolecular van der Waals forces and thus higher transition temperatures. In contrast, the terminal methyl group of an odd-numbered chain disrupts this packing efficiency, resulting in weaker intermolecular forces and lower transition temperatures.[3]
Data Presentation: Thermal Properties of Cholesteryl Alkanoates
The following tables summarize the phase transition temperatures for a homologous series of saturated cholesteryl esters (cholesteryl alkanoates), illustrating the odd-even effect. The data is compiled from graphical representations and textual references in published literature.[2]
Table 1: Phase Transition Temperatures of Odd-Chain Cholesteryl Esters
| Cholesteryl Ester (Acyl Chain Length) | Crystal to Liquid Crystal/Isotropic (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) |
| Propionate (C3) | 97 | - | 115 |
| Valerate (C5) | 92 | - | 101 |
| Heptanoate (C7) | 90 | - | 95 |
| Nonanoate (C9) | 80 | 74 | 92 |
| Undecanoate (C11) | 88 | 80 | 90 |
| Tridecanoate (C13) | 92 | 84 | 88 |
| Pentadecanoate (C15) | 95 | 87 | 91 |
| Heptadecanoate (C17) | 96 | 89 | 92 |
| Nonadecanoate (C19) | 98 | 91 | 93 |
Table 2: Phase Transition Temperatures of Even-Chain Cholesteryl Esters
| Cholesteryl Ester (Acyl Chain Length) | Crystal to Liquid Crystal/Isotropic (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) |
| Acetate (C2) | 114 | - | - |
| Butyrate (C4) | 102 | - | 112 |
| Hexanoate (C6) | 99 | - | 100 |
| Octanoate (C8) | 105 | - | 108 |
| Decanoate (C10) | 83 | 76 | 91 |
| Dodecanoate (C12) | 88 | 81 | 87 |
| Tetradecanoate (C14) | 80 | 77 | 84 |
| Hexadecanoate (C16) | 78 | 75 | 82 |
| Octadecanoate (C18) | 83 | 79 | 85 |
Note: The presence and transition temperatures of smectic and cholesteric phases are dependent on the specific cholesteryl ester and the experimental conditions. The data presented represents typical values observed upon heating.
Experimental Protocols
The characterization of the thermal properties of cholesteryl esters relies primarily on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[4]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] This method allows for the precise determination of phase transition temperatures and the enthalpy changes associated with them.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the cholesteryl ester sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its lowest expected transition temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the final clearing point (e.g., 150°C).[5]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.
-
Cool the sample at the same controlled rate back to the initial temperature.
-
A second heating scan is often performed to observe the thermal behavior of the sample with a consistent thermal history.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy (area under the peak) of each endothermic (melting, clearing) and exothermic (crystallization) transition.
Polarized Optical Microscopy (POM)
POM is an essential technique for the visual identification of liquid crystalline phases (mesophases).[6] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities. This property allows for the observation of unique optical textures that are characteristic of different mesophases (e.g., cholesteric, smectic).[7]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the cholesteryl ester on a clean microscope slide.
-
Cover Slip: Gently place a cover slip over the sample and heat the slide on a hot stage to melt the ester into a thin film.
-
Microscope Setup:
-
Place the slide on the hot stage of a polarizing microscope.
-
The microscope should be equipped with two polarizers, one placed before the sample (polarizer) and one after (analyzer), oriented perpendicular to each other ("crossed polars").
-
-
Thermal Analysis:
-
Heat the sample at a controlled rate while observing the changes in the optical texture through the eyepieces.
-
The transition from the crystalline solid to a liquid crystal phase is marked by the appearance of a fluid, birefringent texture.
-
Transitions between different liquid crystal phases (e.g., smectic to cholesteric) are identified by distinct changes in the observed texture.
-
The transition to the isotropic liquid is characterized by the complete disappearance of birefringence, resulting in a dark field of view under crossed polars.
-
-
Image Capture: Capture images of the characteristic textures at different temperatures to document the phase behavior.
Visualization of the Odd-Even Effect
The logical relationship between the parity of the acyl chain length in cholesteryl esters and their resulting thermal properties can be visualized as follows:
Caption: Logical workflow of the odd-even effect in cholesteryl esters.
The experimental workflow for the thermal analysis of cholesteryl esters can be visualized with the following diagram:
Caption: Experimental workflow for thermal analysis of cholesteryl esters.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mriquestions.com [mriquestions.com]
- 3. researchgate.net [researchgate.net]
- 4. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cskscientificpress.com [cskscientificpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthetic Cholesteryl Tridecanoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids like Cholesteryl tridecanoate (B1259635) is critical for the reliability and reproducibility of experimental results, particularly in the burgeoning field of lipid-based drug delivery systems. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic Cholesteryl tridecanoate, complete with experimental protocols and a comparative analysis with potential alternatives.
This compound, a cholesterol ester, is increasingly utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA. The purity of this synthetic lipid can significantly influence the physicochemical properties of the resulting nanoparticles, including their stability, encapsulation efficiency, and in vivo performance. Therefore, rigorous purity assessment is a fundamental aspect of quality control.
Comparative Purity of Commercially Available this compound
Obtaining precise, side-by-side comparative data on the purity of this compound from various commercial suppliers is challenging due to the proprietary nature of such information. However, based on publicly available product specifications, a general comparison can be made. It is crucial for researchers to request a detailed Certificate of Analysis (CoA) from their supplier, which should provide information on the purity and the analytical method used for its determination.
| Supplier | Stated Purity | Analytical Method Commonly Used | Potential Impurities |
| Supplier A | >99% | HPLC-ELSD, GC-FID | Unreacted cholesterol, free tridecanoic acid, other cholesteryl esters (from impure cholesterol starting material), residual solvents, and by-products from the synthesis process. |
| Supplier B | ≥98% | HPLC-UV, GC-MS | Similar to Supplier A, may also include oxidation products of cholesterol if not handled and stored properly. |
| Supplier C | ≥99% | Not Specified | Researchers should insist on detailed analytical information. Potential for batch-to-batch variability if the analytical method is not robust. |
Note: The stated purity can be influenced by the analytical technique employed. For instance, a purity of >99% by GC-FID may not account for non-volatile impurities. A multi-technique approach is therefore recommended for a comprehensive purity assessment.
Experimental Protocols for Purity Assessment
A thorough evaluation of synthetic this compound purity involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.
High-Performance Liquid Chromatography (HPLC) with UV and Evaporative Light Scattering Detection (ELSD)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.
Principle: The sample is dissolved in a suitable organic solvent and injected into the HPLC system. Separation is achieved on a reversed-phase column based on the differential partitioning of the analytes between the mobile phase and the stationary phase. UV detection at low wavelengths (around 205-210 nm) can be used, although it may lack specificity. ELSD is often preferred for its ability to detect any non-volatile analyte, providing a more universal detection method for lipids.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, UV-Vis detector, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., a gradient starting from 80:20 acetonitrile:isopropanol). The exact conditions should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection: 205 nm.
-
ELSD Settings: Nebulizer temperature: 30-40 °C, Evaporator temperature: 50-60 °C, Gas (Nitrogen) flow: 1.5-2.0 L/min.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity (e.g., 1 mg/mL in isopropanol).
-
Prepare a sample solution of the synthetic this compound at the same concentration.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area percentage method: Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a high boiling point, it can be analyzed by GC, often after derivatization.
Principle: The sample, either directly or after derivatization to increase volatility, is injected into the GC. The components are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 320 °C at 15 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-700 amu.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like hexane (B92381) or chloroform (B151607) (e.g., 1 mg/mL).
-
(Optional but recommended) Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can improve peak shape and thermal stability.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum (comparison with a reference standard or library data).
-
Quantify purity by comparing the peak area of the analyte to the total peak area.
-
Identify impurities by interpreting their mass spectra and comparing them to spectral libraries.
-
Potential Impurities in Synthetic this compound
The synthesis of this compound typically involves the esterification of cholesterol with tridecanoic acid or its activated form (e.g., tridecanoyl chloride). Potential impurities can arise from the starting materials or the reaction itself.
-
Unreacted Starting Materials: Cholesterol and tridecanoic acid.
-
By-products: Products of side reactions, which will depend on the specific synthetic route.
-
Impurities from Starting Materials: The purity of the initial cholesterol is crucial. Common impurities in cholesterol include other sterols like lathosterol (B1674540) and desmosterol.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Oxidation Products: Cholesterol and its esters are susceptible to oxidation, which can lead to the formation of various oxysterols.
Alternatives to this compound
In the context of lipid nanoparticle formulations, several other cholesterol derivatives and lipids can be considered as alternatives to this compound. The choice of lipid can significantly impact the LNP's properties and performance.
| Alternative Compound | Key Physicochemical Properties and Rationale for Use |
| Cholesterol | The most common sterol used in LNPs. It modulates membrane fluidity and stability. However, its animal origin can be a concern for some applications.[1] |
| Cholesteryl Oleate | An unsaturated cholesteryl ester. The presence of the double bond can increase membrane fluidity compared to saturated esters. |
| β-Sitosterol | A plant-derived sterol (phytosterol). It can be used as a non-animal-derived alternative to cholesterol and has been shown to influence the morphology and transfection efficiency of LNPs. |
| Ionizable Cholesterol Analogs | These are modified cholesterol molecules that can become positively charged at low pH, potentially enhancing endosomal escape of the payload. |
| Other Long-Chain Cholesteryl Esters | Esters with different fatty acid chain lengths (e.g., Cholesteryl palmitate, Cholesteryl stearate) can be used to fine-tune the lipophilicity and packing properties of the lipid bilayer. |
Visualization of Experimental Workflows
To aid in understanding the logical flow of the purity assessment process, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Caption: A streamlined workflow for purity analysis using HPLC-ELSD.
References
A Guide to Inter-Laboratory Comparison of Cholesteryl Tridecanoate Analysis
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of cholesteryl esters is critical for understanding lipid metabolism and its role in various disease states. Cholesteryl tridecanoate (B1259635), an odd-chain cholesteryl ester, is often used as an internal standard in lipidomic studies due to its low natural abundance. However, ensuring consistency in its measurement across different laboratories and analytical platforms is a significant challenge.
This guide provides a framework for conducting an inter-laboratory comparison of Cholesteryl tridecanoate analysis. It outlines the prevalent analytical methodologies, offers detailed experimental protocols for standardization, and presents a structure for data comparison. The objective is to facilitate improved cross-study data validation and enhance the reliability of lipid research.
Comparison of Analytical Methodologies
The two primary analytical techniques for the quantification of cholesteryl esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and presents unique challenges.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Volatile analytes are separated in a gaseous mobile phase and detected by a mass spectrometer. | Analytes are separated in a liquid mobile phase and detected by a mass spectrometer. |
| Sample Prep | Requires lipid extraction followed by saponification and derivatization to increase volatility.[1] | Requires lipid extraction; derivatization is typically not necessary.[2] |
| Throughput | Lower, due to longer run times and extensive sample preparation.[3] | Higher, with faster analysis times and simpler sample preparation. |
| Sensitivity | Generally offers good sensitivity. | Often provides higher sensitivity and specificity, especially with modern instrumentation.[4] |
| Advantages | Robust, well-established technique with extensive libraries for compound identification. | High specificity from MS/MS fragmentation, suitable for complex matrices, and adaptable for a wide range of cholesteryl esters.[3][5] |
| Disadvantages | Derivatization can introduce variability; high temperatures can cause degradation of some analytes. | Potential for matrix effects and ion suppression, which can affect quantification.[6] |
Proposed Inter-Laboratory Study Design
An effective inter-laboratory comparison requires a well-defined study design. The primary goal is to assess the accuracy and precision of this compound quantification in participating laboratories.
The workflow for a proposed study is outlined below:
Experimental Protocols
To ensure comparability of results, participating laboratories should adhere to a standardized experimental protocol. Below are detailed methodologies for both GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis of this compound
This protocol involves the hydrolysis of cholesteryl esters to free cholesterol, followed by derivatization for GC analysis.
-
Internal Standard Spiking: To 100 µL of the serum reference material, add a known amount of a suitable internal standard (e.g., Cholesteryl heptadecanoate).
-
Saponification: Add 1 mL of 1 M potassium hydroxide (B78521) in 90% ethanol. Vortex and incubate at 60°C for 1 hour to hydrolyze the cholesteryl esters to free cholesterol.[7]
-
Lipid Extraction:
-
After cooling, add 1 mL of deionized water and 3 mL of hexane (B92381).
-
Vortex for 2 minutes and centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a new tube. Repeat the extraction and combine the hexane fractions.[7]
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[7]
-
GC-MS Analysis:
-
Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: 280°C, splitless injection.
-
Oven Program: Initial 180°C for 1 min, ramp at 20°C/min to 280°C, hold for 10 min, then ramp at 10°C/min to 300°C and hold for 5 min.[7]
-
MS Detection: Electron ionization (70 eV). Monitor characteristic ions for the TMS-derivative of the cholesterol derived from this compound.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol allows for the direct analysis of the intact cholesteryl ester.
-
Internal Standard Spiking: To 50 µL of the serum reference material, add a known amount of a deuterated internal standard (e.g., cholesteryl-d7-palmitate).[8]
-
Protein Precipitation & Lipid Extraction:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., 2:1 chloroform:methanol).[11]
-
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 50:50 (v/v) Water:Methanol + 10 mM ammonium (B1175870) formate.[3]
-
Mobile Phase B: 80:20 (v/v) Isopropanol:Methanol + 10 mM ammonium formate.[3]
-
Gradient: A suitable gradient to separate this compound from other lipid species.
-
MS/MS Detection: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[6] Monitor the transition of the parent ion to the characteristic fragment ion of dehydrated cholesterol (m/z 369.3).[3][6]
-
Data Presentation and Evaluation
Participating laboratories should report their quantitative results in a standardized format for centralized analysis. The following tables provide a template for data submission. Performance will be evaluated based on accuracy (percent bias from the reference value) and precision (coefficient of variation).
Table 1: Accuracy and Precision Results
| Laboratory ID | Method (GC/LC) | Mean Concentration (µg/mL) | Std. Dev. | CV (%) | % Bias from Reference |
|---|---|---|---|---|---|
| Lab 1 | GC-MS | ||||
| Lab 2 | LC-MS/MS | ||||
| Lab 3 | LC-MS/MS |
| ... | ... | | | | |
Table 2: Method Performance Characteristics
| Laboratory ID | Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|---|
| Lab 1 | GC-MS | |||
| Lab 2 | LC-MS/MS | |||
| Lab 3 | LC-MS/MS |
| ... | ... | | | |
Biological Context: Cholesterol Ester Metabolism
Cholesteryl esters are the primary storage and transport form of cholesterol in the body. They are synthesized from cholesterol and fatty acids by two key enzymes: ACAT (acyl-CoA: cholesterol acyltransferase) in cells and LCAT (lecithin-cholesterol acyltransferase) in plasma. The hydrolysis of cholesteryl esters back to free cholesterol is catalyzed by cholesterol esterases. This metabolic cycle is crucial for maintaining cellular cholesterol homeostasis.
By establishing a framework for inter-laboratory comparison, the scientific community can move towards more standardized and reliable quantification of this compound and other important lipid molecules, ultimately leading to more robust and comparable research outcomes.
References
- 1. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cholesteryl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass spectrometry uncovers novel diagnostic potential of urinary sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol Ester Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to Cholesteryl Tridecanoate and Cholesteryl Oleate in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cholesteryl tridecanoate (B1259635) and cholesteryl oleate (B1233923), two common cholesteryl esters (CEs), for their application in membrane studies. While both molecules serve as storage and transport forms of cholesterol, their distinct fatty acid chains—a saturated C13 chain in tridecanoate versus an unsaturated C18:1 chain in oleate—lead to significantly different interactions with lipid bilayers. This comparison is intended to assist researchers in selecting the appropriate CE for their specific experimental needs, from investigating lipid droplet formation to understanding the disruptive effects of neutral lipids on membrane structure and function.
Introduction: The Role of Cholesteryl Esters in Membranes
Unlike free cholesterol, which is an integral structural component of mammalian cell membranes that modulates fluidity and order, cholesteryl esters are highly nonpolar.[1] This hydrophobicity prevents them from orienting effectively within the phospholipid bilayer.[1] Consequently, CEs are typically found in the core of lipoproteins and within intracellular lipid droplets rather than as structural components of the plasma membrane.[1] When incorporated into model membranes, they are generally considered to be disruptive, altering the packing of phospholipids (B1166683) and the overall membrane order.[1] The extent and nature of this disruption, however, are dependent on the structure of the esterified fatty acid.
Structural and Physical Properties
The primary difference between cholesteryl tridecanoate and cholesteryl oleate lies in their acyl chains. This compound possesses a 13-carbon saturated fatty acid, while cholesteryl oleate has an 18-carbon monounsaturated fatty acid with a cis double bond, which introduces a significant kink in the chain.[1] These structural differences have a profound impact on their physical properties, such as their phase transition temperatures.
| Property | This compound | Cholesteryl Oleate | Reference |
| Molecular Formula | C40H70O2 | C45H78O2 | [2][3] |
| Molecular Weight | 582.98 g/mol | 651.11 g/mol | [2][3] |
| Acyl Chain | 13:0 (Saturated) | 18:1 (Monounsaturated, cis-Δ9) | |
| Phase Transition Temps. | Crystal to Smectic: 63°CSmectic to Cholesteric: 77.5°CCholesteric to Isotropic: 83.5°C | Isotropic to Cholesteric: ~29°C (varies with purity) | [4][5] |
Comparative Effects on Membrane Properties
Direct experimental comparisons of this compound and cholesteryl oleate in model membranes are limited in the scientific literature. However, based on their molecular structures and the established principles of lipid biochemistry, we can infer their differential effects on membrane biophysics.
| Membrane Property | Expected Effect of this compound | Expected Effect of Cholesteryl Oleate |
| Membrane Order / Fluidity | The linear, saturated tridecanoate chain is expected to cause less disruption to the packing of phospholipid acyl chains compared to the kinked oleate chain. It may have a slight ordering effect at very low concentrations in highly fluid membranes, but will generally decrease order. | The bulky, kinked oleate chain is predicted to be significantly more disruptive to the ordered packing of phospholipid acyl chains, leading to a substantial increase in membrane fluidity (decrease in order).[1] |
| Lipid Packing | The straight acyl chain may allow for more regular, albeit still disruptive, packing within the hydrophobic core of the bilayer compared to cholesteryl oleate. | The cis-double bond in the oleate chain introduces a rigid bend, which sterically hinders the close packing of neighboring acyl chains, creating more free volume within the membrane.[1] |
| Phase Behavior of Membranes | When mixed with phospholipids like dipalmitoylphosphatidylcholine (DPPC), it is expected to broaden the gel-to-liquid crystalline phase transition and lower the transition temperature (Tm), but to a lesser extent than cholesteryl oleate. | Expected to have a more pronounced effect on the phase behavior of phospholipids, causing a greater depression and broadening of the main phase transition. This is due to its poorer packing with saturated acyl chains. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes and how it is altered by the inclusion of molecules like cholesteryl esters.
Objective: To determine the effect of this compound or cholesteryl oleate on the main phase transition temperature (Tm) and enthalpy (ΔH) of a model phospholipid membrane (e.g., DPPC).
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
This compound or Cholesteryl oleate
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
DSC instrument and sample pans
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, dissolve the desired amounts of DPPC and the cholesteryl ester in chloroform to achieve the target molar ratio (e.g., 95:5 DPPC:CE).
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the lipid film.
-
Hydrate the film above the Tm of the primary lipid (for DPPC, >41°C) with intermittent vortexing to form a milky suspension of multilamellar vesicles (MLVs).
-
-
DSC Analysis:
-
Load a precise amount of the MLV suspension into a DSC sample pan and seal it.
-
Load an equal volume of the hydration buffer into a reference pan.
-
Place the sample and reference pans in the DSC calorimeter.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the phase transition of the lipid.
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the transition enthalpy (ΔH).[6]
-
Fluorescence Anisotropy
This technique measures the rotational mobility of a fluorescent probe embedded in the membrane, providing a direct measure of membrane fluidity.
Objective: To quantify the effect of this compound or cholesteryl oleate on the fluidity of a model membrane.
Materials:
-
Phospholipid (e.g., Dioleoylphosphatidylcholine - DOPC)
-
This compound or Cholesteryl oleate
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) - DPH)
-
Chloroform
-
Hydration buffer
-
Fluorometer equipped with polarizers
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture in chloroform containing the phospholipid, the cholesteryl ester at the desired molar ratio, and the fluorescent probe (typically at a 1:500 probe:lipid molar ratio).
-
Create a thin lipid film by evaporating the solvent, as described in the DSC protocol.
-
Hydrate the film with buffer to form MLVs.
-
To produce large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Fluorescence Anisotropy Measurement:
-
Dilute the liposome suspension in the buffer to a concentration that avoids inner filter effects.
-
Place the sample in a cuvette in the temperature-controlled holder of the fluorometer.
-
Excite the sample with vertically polarized light at the appropriate wavelength for the probe (e.g., ~360 nm for DPH).
-
Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the instrument-specific correction factor.
-
A higher anisotropy value indicates lower rotational mobility of the probe and thus, lower membrane fluidity.
-
Visualizing the Concepts
Caption: Structural differences and their expected impact on membrane packing.
Caption: Predicted differential effects on membrane fluidity.
Caption: A generalized workflow for studying the effects of cholesteryl esters on model membranes.
Conclusion
The choice between this compound and cholesteryl oleate in membrane studies should be dictated by the specific research question. Cholesteryl oleate, with its unsaturated and kinked acyl chain, serves as a model for a highly disruptive neutral lipid, likely to significantly increase membrane fluidity and disorder. In contrast, this compound, with its saturated and linear acyl chain, represents a less perturbing cholesteryl ester. While still disruptive compared to free cholesterol, its effects on membrane structure and dynamics are expected to be more subtle.
For researchers investigating the pronounced effects of lipid storage molecules on membrane integrity or the biophysics of lipid droplets rich in unsaturated CEs, cholesteryl oleate is a suitable choice. For studies requiring a more nuanced perturbation of the membrane, or for comparing the effects of saturated versus unsaturated fatty acid esters, this compound provides a valuable counterpoint. The experimental protocols detailed in this guide provide a framework for quantitatively assessing these differential effects. Further research, particularly direct comparative studies employing techniques like molecular dynamics simulations, will be invaluable in refining our understanding of how these distinct cholesteryl esters modulate the complex environment of the cell membrane.
References
- 1. Fluorescence anisotropy measurements of lipid order in plasma membranes and lipid rafts from RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol Packing around Lipids with Saturated and Unsaturated Chains: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamic simulation study of cholesterol and conjugated double bonds in lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study of the Liquid Crystal Properties of Cholesteryl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the liquid crystal properties of various cholesteryl esters, a class of compounds renowned for their role in the discovery and development of liquid crystal technologies and their relevance in biological systems. This document summarizes key quantitative data, details experimental protocols for characterization, and presents visual representations of molecular structures and experimental workflows to aid in research and development.
Introduction to Cholesteryl Ester Liquid Crystals
Cholesteryl esters are a significant class of thermotropic liquid crystals, meaning they exhibit liquid crystalline phases as a function of temperature.[1] Their unique optical properties, such as selective reflection of light, make them valuable in applications ranging from thermochromic sensors to components in cosmetic formulations.[2] The liquid crystalline behavior of these molecules is intrinsically linked to their molecular structure: a rigid steroidal core and a flexible ester chain. The nature of this ester chain—its length, saturation, and branching—profoundly influences the type of mesophases observed and the transition temperatures between them.[1]
This guide focuses on a comparative analysis of several common cholesteryl esters, providing the necessary data and methodologies for their characterization.
Comparative Data of Cholesteryl Ester Properties
The liquid crystal properties of cholesteryl esters are primarily defined by their phase transition temperatures and the associated enthalpy changes (ΔH). These parameters, determined experimentally, provide insight into the stability and nature of the different mesophases. The following tables summarize these key quantitative data for a selection of cholesteryl esters.
Table 1: Phase Transition Temperatures of Selected Cholesteryl Esters
| Cholesteryl Ester | Crystal to Smectic (°C) | Smectic to Cholesteric (°C) | Cholesteric to Isotropic (°C) | Crystal to Isotropic (°C) | Notes |
| Cholesteryl Acetate | - | - | - | 112 - 114 | Exhibits a monotropic cholesteric phase on cooling.[3] |
| Cholesteryl Benzoate | - | - | 145 | 179 | The first material in which liquid crystal properties were observed.[4][5] |
| Cholesteryl Nonanoate (B1231133) | ~74 | ~77.5 | ~92 | - | Also known as Cholesteryl Pelargonate.[6] |
| Cholesteryl Oleyl Carbonate | ~18.5 | ~36.8 | - | - | Often used in mixtures for thermochromic applications.[7] |
| Cholesteryl Myristate | 72 | 81 | 85 | - | A well-studied cholesteryl ester with distinct phase transitions. |
| Cholesteryl Palmitate | 77.5 | - | 83.5 | - | |
| Cholesteryl Stearate | 75.5 | - | 79.5 | 83 | [8] |
Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions (e.g., heating/cooling rate).
Table 2: Enthalpy of Phase Transitions (ΔH) for Selected Cholesteryl Esters
| Cholesteryl Ester | Transition | ΔH (kJ/mol) |
| Cholesteryl Acetate | Crystal → Isotropic | 27.4 |
| Cholesteryl Benzoate | Crystal → Cholesteric | 29.3 |
| Cholesteric → Isotropic | 1.5 | |
| Cholesteryl Nonanoate | Crystal → Smectic | 20.9 |
| Smectic → Cholesteric | 1.3 | |
| Cholesteric → Isotropic | 1.0 | |
| Cholesteryl Myristate | Crystal → Smectic | 29.3 |
| Smectic → Cholesteric | 1.8 | |
| Cholesteric → Isotropic | 1.2 | |
| Cholesteryl Palmitate | Crystal → Smectic | 33.5 |
| Smectic → Isotropic | 2.9 | |
| Cholesteryl Stearate | Crystal → Smectic | 37.7 |
| Smectic → Isotropic | 3.8 |
Note: Enthalpy values are indicative and can vary based on experimental conditions and data analysis methods.
Experimental Protocols
Accurate characterization of the liquid crystal properties of cholesteryl esters relies on precise experimental techniques. The following sections detail the methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the phase transition temperatures and measuring the enthalpy changes associated with these transitions.[9]
Objective: To determine the temperatures and enthalpies of phase transitions of cholesteryl esters.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the cholesteryl ester sample into a clean DSC pan. Crimp the lid to seal the pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its first expected transition.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above its final transition into the isotropic liquid phase.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to check for reproducibility and observe any metastable phases.
-
-
Data Analysis:
-
The phase transition temperatures are typically determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.
-
The enthalpy of transition (ΔH) is calculated by integrating the area under the corresponding transition peak.
-
Polarized Optical Microscopy (POM)
POM is a crucial technique for the visual identification of liquid crystal phases based on their unique optical textures.[10]
Objective: To visually identify the different liquid crystal mesophases of cholesteryl esters and determine their transition temperatures.
Apparatus:
-
Polarizing microscope equipped with a hot stage and temperature controller
-
Glass microscope slides and coverslips
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount (a few milligrams) of the cholesteryl ester onto a clean microscope slide.
-
Place a coverslip over the sample and gently press to create a thin film.
-
Microscope Setup: Place the slide on the hot stage of the polarizing microscope. Cross the polarizer and analyzer to obtain a dark background in the absence of a birefringent sample.
-
Thermal Analysis:
-
Heat the sample at a controlled rate (e.g., 2-5 °C/min).
-
Observe the sample through the eyepieces or a connected camera.
-
Record the temperatures at which changes in the optical texture occur. These changes correspond to phase transitions.
-
Typical textures to observe include:
-
Crystalline Solid: Bright, often with sharp edges and distinct grain boundaries.
-
Smectic Phase: Focal conic or fan-like textures.
-
Cholesteric (Chiral Nematic) Phase: Oily streaks, fingerprint textures, or planar textures with iridescent colors.
-
Isotropic Liquid: Completely dark field of view.
-
-
Cool the sample from the isotropic liquid and observe the formation of mesophases to identify any monotropic phases.
-
X-ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structural order within the different liquid crystal phases.[11][12]
Objective: To determine the structural characteristics, such as layer spacing in smectic phases, of cholesteryl ester liquid crystals.
Apparatus:
-
X-ray diffractometer equipped with a temperature-controlled sample stage
-
Capillary tubes (e.g., Lindemann glass) or a thin-film sample holder
-
Apparatus for sample alignment (optional, e.g., a magnet)
Procedure:
-
Sample Preparation:
-
Powder/Capillary Sample: Introduce the cholesteryl ester into a thin-walled capillary tube. The sample should be free of solvent. To remove residual solvent and dissolved gases, the sample can be subjected to repeated melting and freezing cycles under vacuum.[11]
-
Aligned Sample: For more detailed structural analysis, the sample can be aligned by heating it into the mesophase and then slowly cooling it in the presence of an external magnetic or electric field.[11]
-
-
Instrument Setup: Mount the sample in the temperature-controlled stage of the diffractometer.
-
Data Collection:
-
Set the desired temperature for the measurement, allowing the sample to equilibrate.
-
Perform an X-ray scan over a range of scattering angles (2θ).
-
For smectic phases, sharp, low-angle reflections are expected, corresponding to the layer spacing (d). The positions of higher-order reflections (if present) will be multiples of the first-order peak.
-
For cholesteric phases, a diffuse halo at wide angles is typically observed, indicating the lack of long-range positional order.
-
-
Data Analysis:
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the layer spacing (d) from the position of the low-angle diffraction peaks.
-
Visualizations
The following diagrams illustrate key concepts related to the structure and characterization of cholesteryl ester liquid crystals.
Caption: Molecular structure and property relationships of cholesteryl esters.
Caption: Experimental workflow for characterizing cholesteryl esters.
References
- 1. Physical properties of cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chymist.com [chymist.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid Crystals [users.highland.edu]
- 5. An Anomaly in Phase Transition: Liquid Crystals – Berkeley Scientific Journal [bsj.studentorg.berkeley.edu]
- 6. Cholesteryl nonanoate - Wikipedia [en.wikipedia.org]
- 7. as-proceeding.com [as-proceeding.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. barron.rice.edu [barron.rice.edu]
- 12. journals.iucr.org [journals.iucr.org]
Accuracy and precision of Cholesteryl tridecanoate quantification methods
A Comprehensive Guide to the Quantitative Analysis of Cholesteryl Tridecanoate (B1259635)
For researchers, scientists, and drug development professionals, the precise and accurate quantification of cholesteryl esters, such as Cholesteryl tridecanoate, is critical for advancing our understanding of lipid metabolism and its role in various disease states. This guide provides an objective comparison of the primary analytical methods used for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While enzymatic assays are also employed for cholesterol and cholesteryl ester analysis, they are generally less specific for individual cholesteryl ester species.
This document outlines the experimental protocols for each major technique, presents a comparative analysis of their performance metrics, and includes visualizations to clarify workflows and comparative advantages.
Data Presentation: A Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative performance characteristics of GC-MS and LC-MS/MS for the analysis of cholesteryl esters.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | 0.2 to 10.0 µg/mL[1] | Not explicitly specified, but high sensitivity is a key advantage.[2][3][4] |
| Linearity (r²) | > 0.98[1] | Not explicitly specified, but generally high for validated methods. |
| Accuracy (% Bias or % Recovery) | 75.9 to 125.1% (% bias)[1] | Good precision and accuracy reported in validation studies.[1] |
| Precision (% RSD or % CV) | Intra-day: 1.1-9.8%[1] | Not explicitly specified, but generally low for validated methods. |
| Sample Derivatization | Required (e.g., silylation)[5][6][7] | Not always required, but can be used to improve ionization.[8] |
| Internal Standard | Stable isotope-labeled standards (e.g., cholesterol-d7) or non-endogenous analogs (e.g., cholesteryl heptadecanoate).[9] | Stable isotope-labeled standards (e.g., cholesterol-d7) or non-endogenous analogs (e.g., cholesteryl heptadecanoate).[9] |
Experimental Workflows and Logical Comparisons
To visualize the analytical processes and the comparative aspects of the primary quantification methods, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the quantification of this compound.
Lipid Extraction (Folch Method)
This is a common procedure for extracting lipids from biological samples.
-
Reagents:
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution (or 0.1 M KCl)
-
Internal Standard (e.g., Cholesteryl heptadecanoate or deuterated this compound) in a suitable solvent.
-
-
Procedure:
-
Homogenize the tissue or cell sample in a glass tube.
-
Add a known amount of the internal standard to the homogenate.
-
Add 20 volumes of Chloroform:Methanol (2:1) to the homogenate.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Agitate for 15-20 minutes at room temperature.
-
Centrifuge the sample to separate the layers.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to achieve a clear separation of the upper aqueous phase and the lower organic phase.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for analysis (e.g., hexane (B92381) for GC-MS, or a mobile phase compatible solvent for LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high chromatographic resolution and is a robust method for quantification, though it requires derivatization of the analyte.
-
Sample Derivatization (Silylation):
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add a small amount of a suitable solvent like pyridine (B92270) or toluene.
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[5]
-
After cooling, the sample is ready for injection into the GC-MS.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-5MS).[7]
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: An optimized temperature gradient is crucial for separating this compound from other lipid species. A typical program might start at a lower temperature and ramp up to a final temperature of around 300-320°C.[1][10]
-
Carrier Gas: Helium or Hydrogen.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized this compound and the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and throughput and often does not require derivatization.[2][3][4]
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A reverse-phase C18 or C8 column is commonly used for separating cholesteryl esters.[2][4]
-
Mobile Phase: A gradient of solvents is typically used, for example, a mixture of water, methanol, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[2][4]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor ion to product ion transition for both this compound and its internal standard.
-
Enzymatic Assay (General Protocol)
Enzymatic assays are high-throughput and cost-effective but typically measure total cholesteryl esters rather than specific species.[11][12] The concentration of a specific cholesteryl ester like this compound can be inferred if it is the dominant species or after separation.
-
Principle:
-
Cholesteryl esterase hydrolyzes cholesteryl esters to free cholesterol and a fatty acid.
-
Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide (H₂O₂).
-
The H₂O₂ is detected in a subsequent colorimetric or fluorometric reaction, often catalyzed by horseradish peroxidase (HRP).
-
-
Procedure (using a commercial kit):
-
Prepare lipid extracts from samples as described previously.
-
Reconstitute the dried lipid extract in the assay buffer provided with the kit.
-
Add the reaction mixture containing cholesterol esterase, cholesterol oxidase, HRP, and a suitable probe (e.g., Amplex Red, o-dianisidine).[12]
-
Incubate the reaction at 37°C for the time specified in the kit protocol.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of cholesteryl esters based on a standard curve prepared with a known concentration of a cholesteryl ester standard. To determine the concentration of a specific ester, prior chromatographic separation would be necessary.
-
References
- 1. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Analyses of Cholesterol and Derivatives in Ocular Tissues Using LC-MS/MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Enzymatic assay of cholesterol by reaction rate measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A sensitive enzymatic assay for determination of cholesterol in lipid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cholesteryl Tridecanoate: A Comparative Guide for Material Science Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Cholesteryl Tridecanoate in two key material science applications: liquid crystals and drug delivery systems. Through a comparative analysis with established alternatives, this document aims to equip researchers with the necessary data to make informed decisions for their specific applications. The information presented is supported by experimental data and detailed methodologies.
Section 1: Liquid Crystal Performance
This compound is a cholesterol derivative that exhibits thermotropic liquid crystal properties, making it a candidate for applications in displays, sensors, and smart materials. In this section, we compare its performance with Cholesteryl Benzoate (B1203000), a historically significant and well-characterized liquid crystal material.
Data Presentation: Liquid Crystal Properties
The following table summarizes the key thermotropic properties of this compound and Cholesteryl Benzoate. The data has been compiled from differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) studies.
| Property | This compound | Cholesteryl Benzoate |
| Chemical Formula | C₄₀H₇₀O₂ | C₃₄H₅₀O₂ |
| Molar Mass | 582.98 g/mol | 490.77 g/mol |
| Melting Point (Crystal → Liquid Crystal) | 77.5 °C[1] | 145 - 150 °C |
| Clearing Point (Liquid Crystal → Isotropic Liquid) | 83.5 °C[1] | 178.5 °C[1][2][3] |
| Liquid Crystalline Phase | Cholesteric | Cholesteric[1][2][4] |
| Mesophase Nature | Enantiotropic | Enantiotropic[1] |
Experimental Protocols
Objective: To determine the phase transition temperatures (melting and clearing points) and associated enthalpy changes of the cholesteryl esters.
Methodology:
-
A small sample (typically 3-5 mg) of the cholesteryl ester is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the DSC cell is ramped up at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The heat flow to the sample relative to the reference is recorded as a function of temperature.
-
Endothermic peaks in the heating curve correspond to phase transitions (crystal to liquid crystal and liquid crystal to isotropic liquid). The peak onset temperature is taken as the transition temperature.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe the reverse transitions (isotropic liquid to liquid crystal and liquid crystal to crystal). Exothermic peaks are observed during cooling.
-
The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
Logical Flow of DSC Experiment
Caption: Workflow for determining liquid crystal phase transitions using DSC.
Objective: To visually identify the liquid crystalline phases and their textures.
Methodology:
-
A small amount of the cholesteryl ester is placed on a clean glass microscope slide.
-
The slide is covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated slowly while being observed between crossed polarizers.
-
As the material melts, the appearance of birefringent textures (e.g., focal conic or fingerprint textures) indicates the formation of a liquid crystalline phase.
-
The temperature at which these textures first appear on heating is the melting point.
-
Upon further heating, the sample will become completely dark (isotropic) at the clearing point.
-
The sample is then cooled to observe the formation of liquid crystal textures from the isotropic liquid.
Decision Pathway for Phase Identification with POM
Caption: Identifying material phase using Polarizing Optical Microscopy.
Section 2: Drug Delivery Performance
Cholesteryl esters are utilized in the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs), for drug delivery applications. Their biocompatibility and ability to encapsulate therapeutic agents make them attractive carrier materials. This section compares the formulation characteristics of nanoparticles based on cholesteryl esters. Due to a lack of available data for this compound-based nanoparticles, a comparative analysis is presented with Cholesteryl Oleate, a commonly used cholesteryl ester in nanoparticle formulations.
Data Presentation: Nanoparticle Formulation Characteristics
The following table summarizes typical characteristics of solid lipid nanoparticles formulated with Cholesteryl Oleate. This data serves as a benchmark for the potential performance of this compound in similar formulations.
| Property | Cholesteryl Oleate-based SLNs |
| Particle Size (nm) | ~150 - 200[5] |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | +25 to +40 (for cationic formulations)[5] |
| Encapsulation Efficiency (%) | Varies depending on the drug |
Experimental Protocols
Objective: To formulate drug-loaded solid lipid nanoparticles.
Methodology:
-
The lipid phase, consisting of the cholesteryl ester and any other lipids, is melted at a temperature approximately 5-10 °C above the melting point of the lipid with the highest melting point.
-
The drug to be encapsulated is dissolved or dispersed in the molten lipid phase.
-
The aqueous phase, containing a surfactant (e.g., Poloxamer 188, Tween 80), is heated to the same temperature as the lipid phase.
-
The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
This pre-emulsion is then passed through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is rapidly cooled in an ice bath to solidify the lipid nanoparticles.
-
The SLN dispersion can then be subjected to further processing, such as lyophilization, for long-term storage.
Workflow for SLN Preparation
Caption: Hot high-pressure homogenization process for SLN formulation.
Objective: To determine the particle size distribution and surface charge of the formulated SLNs.
Methodology:
-
Particle Size and Polydispersity Index (PDI):
-
The SLN dispersion is appropriately diluted with deionized water.
-
The diluted sample is analyzed by Dynamic Light Scattering (DLS).
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
The hydrodynamic diameter and the PDI (a measure of the width of the size distribution) are calculated from the autocorrelation function of the intensity fluctuations.
-
-
Zeta Potential:
-
The diluted SLN dispersion is placed in a specialized electrophoresis cell.
-
An electric field is applied across the sample.
-
The velocity of the nanoparticles under the influence of the electric field is measured using Laser Doppler Velocimetry.
-
The zeta potential, which is related to the surface charge of the nanoparticles, is calculated from their electrophoretic mobility.
-
Conclusion
This guide provides a foundational benchmark for the performance of this compound in liquid crystal and drug delivery applications. In the context of liquid crystals, this compound offers a lower operating temperature range compared to Cholesteryl Benzoate, which could be advantageous for specific applications. For drug delivery, while direct comparative data is currently unavailable, the established protocols for formulating and characterizing cholesteryl ester-based nanoparticles provide a clear roadmap for future investigations into the potential of this compound as a novel excipient. The detailed experimental methodologies presented herein are intended to facilitate reproducible and comparative research in these areas.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesteryl benzoate - Wikipedia [en.wikipedia.org]
- 3. Liquid Crystals [users.highland.edu]
- 4. Synthesis and Properties of Cholesteryl Benzoate Derivatives: Liquid Crystals and Organogelators | Semantic Scholar [semanticscholar.org]
- 5. Cholesteryl oleate-loaded cationic solid lipid nanoparticles as carriers for efficient gene-silencing therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of Cholesteryl Tridecanoate for Tracer Studies
For researchers, scientists, and drug development professionals investigating lipid metabolism, the use of tracers is indispensable. Cholesteryl tridecanoate (B1259635), a cholesteryl ester of an odd-chain fatty acid, serves as a unique tool to probe the pathways of cholesterol transport, storage, and metabolism. Isotopic labeling of this molecule allows for precise tracking and quantification using mass spectrometry. This guide provides a comprehensive comparison of isotopically labeled cholesteryl tridecanoate with alternative tracer methodologies, supported by experimental data and detailed protocols.
Comparison of Tracer Technologies for Lipid Metabolism
The choice of a tracer for lipid metabolism studies depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. Stable isotope labeling remains a gold standard for its precision and safety, while other methods offer unique advantages for specific applications.[1]
| Feature | Isotopically Labeled this compound | Fluorescent Cholesterol Analogs (e.g., DHE) | Alkyne-Labeled Lipids |
| Principle of Detection | Mass shift detected by mass spectrometry (MS)[1] | Intrinsic fluorescence detected by microscopy[2] | Bio-orthogonal "click" reaction with a reporter tag for MS or fluorescence detection[3] |
| Primary Application | Metabolic flux analysis, quantification of synthesis and turnover[4] | Live-cell imaging of sterol trafficking and localization[2] | Metabolic tracing with high sensitivity, suitable for both MS and microscopy[3] |
| Quantitative Accuracy | High; allows for precise quantification of labeled vs. unlabeled species[1] | Semi-quantitative; challenges with photobleaching and potential altered metabolism[2] | High sensitivity (fmol range); enables absolute quantification in single cells[3] |
| In Vivo Suitability | Excellent; stable isotopes are non-radioactive and safe for human studies[1] | Limited; potential for altered metabolism and biodistribution[2] | Good; suitable for cellular and in vivo studies[3] |
| Structural Perturbation | Minimal; isotopes are chemically identical to their natural counterparts[5] | Significant; the fluorophore can alter the molecule's properties and interactions[2] | Minimal; the alkyne group is small, but can still influence metabolism[3] |
| Detection Method | GC-MS, LC-MS/MS[6] | Fluorescence microscopy[2] | Mass spectrometry, fluorescence microscopy[3] |
| Detection Limit | ng to pg range; GC/C/IRMS offers ~15-fold lower detection limits than GC/MS for ¹³C-cholesterol[7] | Dependent on fluorophore brightness and microscope sensitivity | pmol to fmol range[3] |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved by esterifying isotopically labeled cholesterol with tridecanoic acid, or vice versa. The following protocol is a general method for the synthesis of cholesteryl esters that can be adapted for labeled precursors.
Protocol: Esterification of Labeled Cholesterol with Tridecanoic Acid
This protocol is adapted from a general method for synthesizing cholesteryl esters using an organocatalyst.[8]
Materials:
-
Isotopically labeled cholesterol (e.g., Cholesterol-d7)
-
Tridecanoic acid
-
Triphenylphosphine-sulfur trioxide adduct (Ph₃P·SO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of isotopically labeled cholesterol and tridecanoic acid in anhydrous toluene.
-
Add a catalytic amount of the triphenylphosphine-sulfur trioxide adduct to the solution.
-
Fit the flask with a condenser and heat the reaction mixture to 110°C with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure isotopically labeled this compound.
-
Confirm the structure and isotopic enrichment of the final product using NMR and mass spectrometry.
In Vitro Labeling and Lipid Extraction
This protocol outlines the general steps for introducing the labeled this compound to cultured cells and subsequent lipid extraction for mass spectrometry analysis.
Materials:
-
Cultured cells (e.g., macrophages, hepatocytes)
-
Cell culture medium
-
Isotopically labeled this compound tracer
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., Folch solution: chloroform/methanol 2:1 v/v)[9]
-
Internal standards (e.g., cholesteryl heptadecanoate)[6]
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce the isotopically labeled this compound to the culture medium at a predetermined concentration and incubate for the desired time period to allow for cellular uptake and metabolism.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lipid Extraction:
-
Add the Folch solution to the cell pellet.
-
Add a known amount of an appropriate internal standard.
-
Homogenize the sample thoroughly.
-
Add 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.[9]
-
Mass Spectrometry Analysis of Cholesteryl Esters
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Procedure (LC-MS/MS):
-
Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., C18) to separate the different lipid classes.
-
Mass Spectrometry Detection:
-
Analyze the eluting compounds using electrospray ionization (ESI) in positive ion mode.
-
Cholesteryl esters typically form ammonium (B1175870) or lithiated adducts.[6][10]
-
Perform tandem mass spectrometry (MS/MS) analysis. Cholesteryl esters characteristically lose the cholesterol backbone as a neutral fragment, resulting in a prominent product ion at m/z 369.3 for the unlabeled cholesterol moiety.[6][11]
-
For an isotopically labeled cholesterol moiety (e.g., Cholesterol-d7), the corresponding product ion will be shifted by the mass of the isotopes.
-
For a labeled fatty acid moiety, the precursor ion will be shifted, but the cholesterol fragment ion will remain at m/z 369.3.[11]
-
-
Quantification: Quantify the isotopically labeled and unlabeled this compound by comparing their peak areas to that of the internal standard.
Signaling Pathways and Experimental Workflows
Cholesteryl Ester Metabolism and Signaling
Cholesteryl ester metabolism is a dynamic process involving synthesis and hydrolysis, which is integrated with cellular signaling pathways. A key enzyme in cholesterol esterification is Acyl-CoA:cholesterol acyltransferase (ACAT), which exists in two isoforms, ACAT1 and ACAT2.[3] The hydrolysis of cholesteryl esters is carried out by neutral and acidic cholesterol ester hydrolases.
Activation of certain signaling pathways can influence cholesterol esterification. For example, the activation of the Cholecystokinin (B1591339) 2 Receptor (CCK2R), a G protein-coupled receptor, has been shown to increase cholesterol esterification through a PKCζ/ERK1/2-dependent pathway, promoting cell proliferation and invasion.[12]
Experimental Workflow for a Tracer Study
The following diagram illustrates a typical workflow for an in vitro tracer study using isotopically labeled this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput quantification of cholesterol and cholesteryl ester by electrospray ionization tandem mass spectrometry (ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cholesteryl Tridecanoate from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity, consistency, and characterization of reagents are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of Cholesteryl tridecanoate (B1259635) from various suppliers, focusing on key quality attributes. While direct side-by-side experimental comparisons are not readily published by suppliers, this document outlines the necessary experimental protocols for users to conduct their own evaluation and presents available supplier data to guide initial selection.
Cholesteryl tridecanoate, a cholesterol ester, is utilized in various research applications, including the formulation of lipid nanoparticles for drug delivery, where it can modulate membrane fluidity and bilayer thickness. Given its role in the physical properties of such delivery systems, ensuring the quality of this lipid is a critical first step.
Supplier and Product Specifications
A survey of commercially available this compound reveals several suppliers catering to the research market. The table below summarizes the publicly available data for their products. Researchers are encouraged to request lot-specific certificates of analysis for the most current and detailed information.
| Supplier | Brand | Product Code | Purity Specification | Molecular Formula | Molecular Weight | CAS Number |
| CymitQuimica | Larodan | 48-64-1300 | >99%[1] | C40H70O2[1] | 582.98[1] | 25605-87-2[1] |
| BroadPharm | - | BP-41512 | - | C40H70O2[2] | - | 25605-87-2[2] |
Note: Data is subject to change and may vary between lots. Purity is often determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Recommended Experimental Protocols for Comparative Analysis
To rigorously compare this compound from different suppliers, a series of analytical experiments should be performed. These tests will verify the identity, purity, and stability of the compound.
Purity Assessment and Impurity Profiling by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for quantifying the purity of the cholesteryl ester and identifying the presence of related impurities such as free cholesterol, free fatty acids, or other cholesterol esters.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent like heptane.
-
Internal Standard: To ensure accurate quantification, a related compound not expected to be in the sample, such as Cholesteryl heptadecanoate, can be used as an internal standard.
-
GC-FID Conditions:
-
Column: A polar capillary column suitable for lipid analysis (e.g., DB-23).
-
Oven Temperature Program: A gradient program to separate compounds with different volatilities. For example, an initial temperature of 100°C, ramped to 240°C.
-
Injector and Detector: Use a split/splitless inlet at 250°C and a Flame Ionization Detector (FID) at 260°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: Identify peaks based on their retention times compared to a certified reference material. Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.
Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and structure of the compound.
Methodology:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. LC-MS with Electrospray Ionization (ESI) is common for lipids.
-
Sample Preparation: Prepare a dilute solution of the sample in an appropriate solvent.
-
MS Analysis:
-
Full Scan Mode: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the parent ion.
-
Fragmentation Analysis (MS/MS): Compare the fragmentation pattern of the sample with that of a reference standard to confirm the structural identity.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and phase transition behavior of the lipid, which are critical parameters for its application in formulations.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
DSC Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the peak of the endothermic transition in the DSC thermogram. The shape and number of peaks can provide information about the presence of impurities or different polymorphic forms.
Visualizing the Workflow and a Conceptual Pathway
To aid in the planning and execution of a comparative analysis, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway where cholesterol esters are relevant.
Conclusion
The selection of a high-quality reagent is a critical step in research and development. While supplier specifications provide a baseline, independent analytical verification is essential for ensuring the reliability of experimental results. By employing the standardized protocols outlined in this guide, researchers can confidently compare this compound from different suppliers and select the product that best meets the stringent requirements of their work. This due diligence ensures the reproducibility of scientific investigations and the development of robust and effective applications.
References
Safety Operating Guide
Navigating the Disposal of Cholesteryl Tridecanoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of cholesteryl tridecanoate (B1259635), ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle cholesteryl tridecanoate with appropriate personal protective equipment (PPE). While some safety data sheets (SDS) for similar compounds indicate a low hazard level, good laboratory practice dictates a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.[1][2]
-
Eye Protection: Use safety glasses with side shields or goggles.[1][2]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
In the event of a spill, ensure adequate ventilation and prevent the powder from spreading. Use personal protective equipment and mechanically take up the spilled material, placing it in an appropriate container for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, like any laboratory chemical, should be approached systematically. The primary principle is to treat all chemical waste as hazardous unless confirmed otherwise by an authorized body.[3]
-
Waste Identification and Classification:
-
The first step is to classify the waste. While some sources may not classify this compound as hazardous, it is best practice within a laboratory setting to treat it as a chemical waste.[1][4]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific classification guidance.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added to the container.[4] Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7]
-
Ensure the storage area is inspected weekly for any signs of leakage.[7]
-
Segregate the waste from incompatible materials. For instance, store it away from strong oxidizing agents.[1][7]
-
-
Disposal Request:
Disposal Considerations at a Glance
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as chemical waste; consult institutional EHS. | Ensures compliance and safety, even if not officially classified as hazardous. |
| Container | Chemically compatible, sealed, and in good condition. | Prevents leaks and reactions.[5][6] |
| Labeling | "Hazardous Waste," full chemical name, accumulation start date. | Provides clear identification of contents and hazards for safe handling.[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Centralizes waste for safe management and efficient collection.[5][7] |
| Storage Duration | Follow institutional limits (e.g., up to 12 months). | Prevents long-term storage risks and ensures timely disposal.[5] |
| Final Disposal | Through institutional hazardous waste collection program. | Ensures environmentally sound and legally compliant disposal.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Cholesteryl Tridecanoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for Cholesteryl tridecanoate (B1259635), including operational and disposal plans.
Hazard Identification and General Precautions:
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent accidental exposure. The following table outlines the recommended PPE for handling Cholesteryl tridecanoate.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles[2]. | Disposable, chemical-resistant gloves (e.g., nitrile)[2]. | Laboratory coat[2]. | Use in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is recommended to avoid inhaling dust particles[2]. |
| Preparing Solutions | Safety glasses with side shields or chemical splash goggles[2]. | Disposable, chemical-resistant gloves (e.g., nitrile)[2]. | Laboratory coat[2]. | Work in a well-ventilated area or a chemical fume hood to minimize exposure to aerosols[2]. |
| Handling Solutions | Safety glasses with side shields[2]. | Disposable, chemical-resistant gloves (e.g., nitrile)[2]. | Laboratory coat[2]. | Not generally required if handled in a well-ventilated area[2]. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic handling protocol is crucial for laboratory safety.
-
Preparation :
-
Weighing and Transfer :
-
Solution Preparation :
-
When preparing a solution, slowly add the solvent to the solid this compound to prevent aerosol formation[2].
-
-
Handling :
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Procedure :
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Do not dispose of down the drain or in regular trash[6].
-
-
Spill Cleanup :
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
